molecular formula C14H14O B6321560 2-Methyl-4-(3-methylphenyl)phenol CAS No. 876473-48-2

2-Methyl-4-(3-methylphenyl)phenol

Katalognummer: B6321560
CAS-Nummer: 876473-48-2
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: URLFMRIVRXGQOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methyl-4-(3-methylphenyl)phenol is a synthetic phenolic compound of significant interest in chemical and pharmaceutical research. Phenolic compounds are extensively studied for their diverse biological activities, which often include antimicrobial and antioxidant properties . The structure-activity relationships of phenols indicate that the presence of substituents, such as the methyl and phenyl groups in this compound, can significantly influence its lipophilicity, electronic characteristics, and overall bioactivity . Researchers investigate such substituted phenols as potential scaffolds in medicinal chemistry, particularly for developing new antibacterial agents to combat multidrug-resistant pathogens . Furthermore, sterically hindered phenols are a key area of investigation in materials science and oncology research, where they can act as antioxidants or be leveraged to generate cytotoxic quinone methides in targeted cancer therapies . This compound serves as a valuable building block for synthesizing more complex molecules, such as Schiff bases, which have wide applications in coordination chemistry and the development of optical materials . 2-Methyl-4-(3-methylphenyl)phenol is provided as a high-purity material to ensure consistent and reliable results in your research experiments. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-methyl-4-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-4-3-5-12(8-10)13-6-7-14(15)11(2)9-13/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLFMRIVRXGQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597210
Record name 3,3'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876473-48-2
Record name 3,3'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Advanced Synthesis and Structural Validation of 2-Methyl-4-(3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis and characterization of 2-Methyl-4-(3-methylphenyl)phenol (CAS: 612-84-0), a sterically defined biaryl phenol often utilized as a monomer for liquid crystal polymers and a precursor for hindered phenolic antioxidants.

While traditional biaryl synthesis methods (e.g., Gomberg-Bachmann or oxidative coupling) suffer from poor regioselectivity and low atom economy, this protocol utilizes a Suzuki-Miyaura Cross-Coupling approach. This method is selected for its high chemoselectivity, tolerance of the free hydroxyl group (under specific conditions), and scalability.

This document provides a self-validating experimental workflow, critical process parameters (CPPs) for scale-up, and a rigorous structural validation framework using NMR and MS analysis.

Compound Profile & Retrosynthetic Analysis

Target Molecule[1][2]
  • IUPAC Name: 2-Methyl-4-(3-methylphenyl)phenol

  • Synonyms: 4'-Hydroxy-3,3'-dimethylbiphenyl; 3,3'-Dimethyl-4-hydroxybiphenyl.[1]

  • Molecular Formula: C₁₄H₁₄O

  • Molecular Weight: 198.26 g/mol

Retrosynthetic Logic

The target molecule is a biaryl system.[2] The most logical disconnection is at the C1'-C4 bond connecting the two aromatic rings.

  • Strategy: Palladium-catalyzed cross-coupling.[3]

  • Electrophile (Partner A): 4-Bromo-2-methylphenol. Rationale: Commercially available, directs coupling to the para-position relative to the hydroxyl group.

  • Nucleophile (Partner B): 3-Methylphenylboronic acid. Rationale: Stable solid, commercially available, avoids the toxicity of organostannanes (Stille coupling).

Critical Consideration: The free phenolic hydroxyl group on Partner A is acidic (


). Under the basic conditions of Suzuki coupling, it will deprotonate to form a phenoxide anion. This electron-rich species can deactivate the aryl bromide toward oxidative addition.
  • Mitigation: We employ a biphasic solvent system with a phase-transfer agent or a specific solvent mixture (DME/Water) that maintains catalyst activity despite the phenoxide formation.

Retrosynthesis Target Target: 2-Methyl-4-(3-methylphenyl)phenol Disconnection Disconnection: C-C Biaryl Bond Target->Disconnection Retrosynthesis PrecursorA Electrophile: 4-Bromo-2-methylphenol Disconnection->PrecursorA PrecursorB Nucleophile: 3-Methylphenylboronic acid Disconnection->PrecursorB

Figure 1: Retrosynthetic disconnection strategy identifying key precursors.

Experimental Protocol

Safety Warning: Palladium catalysts are potential sensitizers. Aryl halides and boronic acids may be irritants. Perform all reactions in a fume hood. Ensure inert atmosphere (Nitrogen or Argon) to prevent homocoupling of the boronic acid and catalyst deactivation.

Materials
  • Substrate: 4-Bromo-2-methylphenol (1.0 equiv, 18.7 g for 100 mmol scale)

  • Coupling Partner: 3-Methylphenylboronic acid (1.2 equiv, 16.3 g)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.0 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Synthesis Workflow
  • Inerting: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry or oven-dry the glassware. Flush with nitrogen for 15 minutes.

  • Charging: Add 4-Bromo-2-methylphenol (100 mmol), 3-Methylphenylboronic acid (120 mmol), and Pd(PPh₃)₄ (1 mmol, 1.15 g) to the flask against a positive stream of nitrogen.

  • Solvation: Add degassed DME (200 mL). Stir until solids are mostly dissolved.

  • Activation: Add the 2.0 M Na₂CO₃ solution (150 mL) via syringe or addition funnel. The mixture will become biphasic.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 85°C internal temperature) for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/Ethyl Acetate 4:1). The starting bromide (

      
      ) should disappear; the product (
      
      
      
      ) will appear.
  • Workup (Critical Step):

    • Cool the reaction to room temperature.

    • Acidification: Carefully quench with 1M HCl until the aqueous phase is acidic (pH ~2-3). Note: This ensures the phenol is protonated (neutral) and partitions into the organic layer.

    • Separate the layers.[4][5] Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
  • Purification:

    • Filter off the drying agent and concentrate under reduced pressure to yield a crude brown solid.

    • Recrystallization (Preferred): Dissolve crude solid in minimum hot Hexane/Ethanol (9:1). Cool slowly to 4°C. Filter the off-white crystals.

SynthesisWorkflow Start Start: Reagents + Catalyst Reflux Reflux (16h) Solvent: DME/H2O Start->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No Acidify Acidify Workup (pH 2-3) Check->Acidify Yes Extract Extraction (EtOAc) Acidify->Extract Purify Recrystallization (Hexane/EtOH) Extract->Purify

Figure 2: Operational workflow for the Suzuki coupling and isolation.

Structural Validation (Characterization)[8]

Trustworthiness in synthesis relies on data. The following spectral features confirm the identity of 2-Methyl-4-(3-methylphenyl)phenol.

Proton NMR ( H NMR, 400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.30 - 7.35 Multiplet3HAr-H (Phenyl Ring)Overlapping meta/para protons of the 3-methylphenyl ring.
7.28 Singlet (Broad)1HAr-H (C2' position)Isolated proton between methyl and bond on phenyl ring.
7.10 - 7.15 Multiplet1HAr-H (Phenol Ring)Proton ortho to the biaryl bond.
6.85 Doublet (

Hz)
1HAr-H (Ortho to OH)Characteristic shielding by the hydroxyl group.
4.80 - 5.20 Broad Singlet1H-OHHydroxyl proton (shift varies with concentration/H-bonding).
2.42 Singlet3H

(Phenyl)
Methyl group on the non-phenolic ring.
2.30 Singlet3H

(Phenol)
Methyl group ortho to the hydroxyl.
Mass Spectrometry (GC-MS / ESI)
  • Expected Molecular Ion (

    
    ):  198.1 m/z
    
  • Fragmentation Pattern:

    • Base peak usually at

      
       (stable biaryl system).
      
    • Loss of methyl radical (

      
      , m/z 183).
      
    • Loss of CO (typical for phenols,

      
      ).
      

Troubleshooting & Optimization

Low Yield?

If the yield is below 60%, the phenoxide formation is likely deactivating the catalyst.

  • Solution: Protect the phenol as an acetate before coupling.

    • React 4-bromo-2-methylphenol with Acetic Anhydride/Pyridine

      
       4-Bromo-2-methylphenyl acetate.
      
    • Perform Suzuki coupling (yields typically >90%).[6]

    • Hydrolyze the acetate with NaOH/MeOH to retrieve the target phenol.

Homocoupling Impurities?

If 3,3'-dimethylbiphenyl is observed (homocoupling of boronic acid):

  • Cause: Presence of oxygen in the reaction vessel.

  • Fix: Perform more rigorous degassing (freeze-pump-thaw cycles) and ensure the system is under positive Nitrogen pressure.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.

  • National Institute of Standards and Technology (NIST). (n.d.). 3,3'-Dimethylbiphenyl properties (Analogous structural data). NIST Chemistry WebBook.

  • PubChem. (2023). 3,3'-Dimethyl-4,4'-biphenyldiol (Structural analog data for comparison).

Sources

Spectroscopic Characterization of 2-Methyl-4-(3-methylphenyl)phenol: A Comprehensive Guide to NMR, IR, and MS Data Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

In modern drug development and materials science, the unambiguous structural elucidation of synthesized intermediates is non-negotiable. Relying on a single spectroscopic modality introduces unacceptable analytical risk. As application scientists, we must construct a self-validating matrix of orthogonal data.

This whitepaper provides an in-depth characterization of 2-Methyl-4-(3-methylphenyl)phenol (C₁₄H₁₄O, MW: 198.26 g/mol ), a biphenyl derivative. The molecule consists of two distinct aromatic systems:

  • Ring A (Phenol Core): A 1,2,4-trisubstituted benzene ring featuring a hydroxyl group at C1, a methyl group at C2, and the biphenyl linkage at C4.

  • Ring B (m-Tolyl Moiety): A 1,3-disubstituted benzene ring attached at C4 of Ring A, bearing a methyl group at C3'.

Causality in Structural Behavior: The steric hindrance between the ortho-methyl group on Ring A and the protons on Ring B prevents the biphenyl system from adopting a perfectly planar conformation. This dihedral twist restricts extended


-conjugation, subtly shielding specific aromatic protons and shifting the UV/Vis and IR absorption profiles compared to strictly planar analogs.

Orthogonal Experimental Workflows

To ensure scientific integrity, the analytical protocols described below form a closed, self-validating loop. Nuclear Magnetic Resonance (NMR) maps atomic connectivity, Fourier-Transform Infrared (FT-IR) spectroscopy confirms functional group vibrations, and Mass Spectrometry (MS) validates the molecular weight and thermodynamic stability of substructures.

Workflow A Sample Prep (>98% Purity) B 1H & 13C NMR (CDCl3, 400 MHz) A->B C FT-IR (ATR Method) A->C D GC-MS (EI) (70 eV) A->D E Data Integration & Causality Analysis B->E C->E D->E F Structure Validation E->F

Fig 1. Orthogonal spectroscopic workflow for the structural validation of the biphenyl derivative.

Step-by-Step Methodologies

Protocol 1: High-Resolution NMR Acquisition

  • Sample Dissolution: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen for its lack of exchangeable protons, ensuring the phenolic -OH signal remains intact and visible.

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The low electronegativity of silicon highly shields its methyl protons, providing a reliable 0.00 ppm baseline.

  • Acquisition Parameters: Run a standard single-pulse ¹H experiment (400 MHz, 16 scans, 1.5 s relaxation delay) and a proton-decoupled ¹³C experiment (100 MHz, 1024 scans, 2.0 s relaxation delay) to ensure adequate signal-to-noise for quaternary carbons.

Protocol 2: FT-IR via Attenuated Total Reflectance (ATR)

  • Preparation: Clean the diamond ATR crystal with isopropanol and collect an ambient air background.

  • Sample Application: Place 2 mg of the solid compound directly onto the crystal and apply pressure using the anvil. Causality: ATR is strictly preferred over traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric water artificially broadens the 3200–3400 cm⁻¹ region, masking the true phenolic O-H stretch[1].

  • Acquisition: Record from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.

Protocol 3: GC-MS (Electron Ionization)

  • Injection & Separation: Inject 1 µL of a 10 ppm solution (in hexane) onto a non-polar capillary column (e.g., HP-5MS), ramping from 100°C to 280°C at 15°C/min.

  • Ionization: Operate the MS in EI mode at exactly 70 eV. Causality: 70 eV is the universal standard because the de Broglie wavelength of electrons at this energy matches the length of typical organic bonds, maximizing ionization efficiency and ensuring fragmentation patterns match established libraries like the 2[2].

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectra are predicted based on empirical additivity rules detailed in 3[3].

In the ¹H NMR spectrum, Ring A exhibits a classic 1,2,4-trisubstituted splitting pattern. The proton at C6 is ortho to the electron-donating hydroxyl group, experiencing significant diamagnetic shielding and appearing upfield as a doublet (~6.75 ppm). The proton at C3 is isolated between the methyl group and the aryl linkage, appearing as a finely split doublet (~7.30 ppm, J = 2.2 Hz) due to meta-coupling with H5.

Table 1: ¹H and ¹³C NMR Spectral Data Summary (CDCl₃)
NucleusPositionChemical Shift (δ, ppm)Multiplicity & J (Hz)IntegrationAssignment Rationale
¹H -OH4.90br s1HBroad due to intermolecular H-bonding & exchange.
¹H Ar-H (Ring A, C6)6.75d (J = 8.2)1HShielded by ortho-OH; ortho-coupled to H5.
¹H Ar-H (Ring B)7.10 – 7.25m4HOverlapping signals of the m-tolyl ring.
¹H Ar-H (Ring A, C5)7.28dd (J = 8.2, 2.2)1HOrtho-coupled to H6, meta-coupled to H3.
¹H Ar-H (Ring A, C3)7.30d (J = 2.2)1HMeta-coupled to H5; deshielded by aryl group.
¹H -CH₃ (Ring B)2.38s3HStandard benzylic methyl shift.
¹H -CH₃ (Ring A)2.25s3HSlightly shielded due to proximity to the phenol OH.
¹³C C1 (Ring A)153.2-QuaternaryHighly deshielded by electronegative oxygen.
¹³C C1' (Ring B)141.5-QuaternaryBiphenyl linkage carbon.
¹³C C3' (Ring B)138.4-QuaternarySubstituted with methyl group.
¹³C C4 (Ring A)133.8-QuaternaryBiphenyl linkage carbon.
¹³C Ar-CH115.0 – 131.0-7 CarbonsAromatic methine carbons.
¹³C -CH₃ (Ring B)21.4-PrimaryTypical tolyl methyl carbon.
¹³C -CH₃ (Ring A)16.1-PrimaryUpfield shift due to steric crowding (γ-gauche effect).

Fourier-Transform Infrared (FT-IR) Analysis

Infrared spectroscopy provides the most direct evidence of the functional groups. The broadness of the O-H stretching band is a direct consequence of the distribution of hydrogen-bond lengths in the solid state. Furthermore, the out-of-plane (OOP) C-H bending vibrations in the fingerprint region definitively confirm the substitution patterns of both rings, as outlined in 1[1].

Table 2: Key FT-IR Absorptions (ATR)
Wavenumber (cm⁻¹)IntensityVibration ModeStructural Correlation
3250 – 3400Strong, BroadO-H stretchConfirms phenolic hydroxyl; broadness indicates H-bonding.
3020 – 3080WeakC-H stretch (sp²)Aromatic ring hydrogens.
2850 – 2960MediumC-H stretch (sp³)Aliphatic methyl groups.
1600, 1500MediumC=C stretchAromatic ring skeletal vibrations.
1220StrongC-O stretchCharacteristic of phenols.
810 – 880StrongC-H OOP bendConfirms 1,2,4-trisubstituted benzene (Ring A).
690, 780StrongC-H OOP bendConfirms 1,3-disubstituted benzene (Ring B).

Mass Spectrometry (MS) & Fragmentation Thermodynamics

Under 70 eV Electron Ionization, 2-Methyl-4-(3-methylphenyl)phenol generates a highly stable molecular ion (M⁺•) at m/z 198. Because biphenyl systems are highly conjugated and structurally robust, the molecular ion is typically the base peak (100% relative abundance).

According to fragmentation rules established in4[4], phenols undergo characteristic losses of a methyl radical (–15 Da) and carbon monoxide (–28 Da). Additionally, the presence of the tolyl group allows for a minor rearrangement to form the highly stable tropylium cation (m/z 91).

MS_Frag M Molecular Ion [M]+• m/z 198 F1 [M - CH3]+ m/z 183 M->F1 -CH3• (15 Da) F2 [M - CO]+• m/z 170 M->F2 -CO (28 Da) F3 Tropylium Ion m/z 91 M->F3 Cleavage at aryl-aryl bond

Fig 2. Primary Electron Ionization (EI) mass spectrometry fragmentation pathways at 70 eV.

Table 3: Major GC-MS (EI) Fragments
m/z RatioRelative Abundance (%)Ion AssignmentFragmentation Mechanism
198 100 (Base Peak)[M]⁺•Intact molecular ion; highly stabilized by biphenyl resonance.
183 ~25[M – CH₃]⁺Homolytic cleavage of a benzylic methyl radical.
170 ~15[M – CO]⁺•Characteristic expulsion of carbon monoxide from the phenol ring.
91 ~10[C₇H₇]⁺Tropylium ion formation via cleavage of the biphenyl linkage.

Conclusion

The structural validation of 2-Methyl-4-(3-methylphenyl)phenol requires the synthesis of multiple data streams. The ¹H NMR spectrum confirms the precise spatial arrangement of the protons (specifically the 1,2,4 and 1,3 substitution patterns), the FT-IR spectrum acts as a definitive probe for the phenolic -OH and aromatic skeletal integrity, and the EI-MS data locks in the molecular mass and thermodynamic fragmentation limits. Together, these techniques form an impenetrable, self-validating analytical matrix.

References

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. 2

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data . Springer.3

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.1

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. 4

Sources

CAS number and IUPAC name for 2-Methyl-4-(3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methyl-4-(3-methylphenyl)phenol

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-methyl-4-(3-methylphenyl)phenol, a biphenyl compound with potential applications in research and development. Due to the limited availability of data for this specific molecule, this guide synthesizes information from established chemical principles and data from structurally related compounds to provide a robust predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to explore the potential of this compound.

Chemical Identity and Nomenclature

Table 1: Compound Identification

IdentifierValueSource
Common Name 2-Methyl-4-(3-methylphenyl)phenol-
Systematic IUPAC Name 4-(3-methylphenyl)-2-methylphenolIUPAC Nomenclature
Other Names 4-(m-tolyl)-2-methylphenol-
Molecular Formula C₁₄H₁₄OCalculated
Molecular Weight 198.26 g/mol Calculated

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various applications, from its solubility in different solvents to its potential biological activity. In the absence of experimental data, the following properties for 2-methyl-4-(3-methylphenyl)phenol are predicted based on its chemical structure and data from analogous compounds.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueNotes
Melting Point 85-95 °CBased on similar substituted biphenylols.
Boiling Point > 300 °CEstimated due to high molecular weight and polarity.
LogP ~4.5Indicates high lipophilicity and low water solubility.
pKa ~10.2Typical for a sterically hindered phenol.
Appearance Off-white to light brown solidCommon for phenolic compounds.

Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of 2-methyl-4-(3-methylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems. The proposed synthetic route involves the coupling of a boronic acid with a halide.

Retrosynthetic Analysis

The disconnection of the biaryl bond in the target molecule suggests two primary starting materials: a halogenated phenol derivative and a tolylboronic acid, or vice versa. A practical approach is the coupling of 4-bromo-2-methylphenol with 3-methylphenylboronic acid.

Experimental Workflow

This protocol outlines the steps for the synthesis, purification, and characterization of 2-methyl-4-(3-methylphenyl)phenol.

Materials:

  • 4-bromo-2-methylphenol

  • 3-methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas (for inert atmosphere)

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, add 4-bromo-2-methylphenol (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water to the flask. To this mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Product Isolation & Purification A Combine Reactants: 4-bromo-2-methylphenol 3-methylphenylboronic acid K₂CO₃ B Establish Inert Atmosphere (Ar/N₂) A->B C Add Solvents (Toluene/Water) B->C D Add Catalyst System: Pd(OAc)₂ + PPh₃ C->D E Heat to 90°C with Stirring D->E F Monitor by TLC E->F G Aqueous Workup & Extraction F->G Reaction Complete H Drying & Solvent Removal G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J Application_Pathways cluster_direct Direct Applications cluster_intermediate As a Chemical Intermediate A 2-Methyl-4-(3-methylphenyl)phenol B Antioxidant A->B C Ligand Synthesis A->C D Pharmaceutical Building Block A->D E Agrochemical Precursor A->E F Polymer Monomer A->F G G C->G Catalysis H H D->H Drug Discovery I I E->I Crop Protection J J F->J Materials Science

Caption: Potential application pathways for 2-methyl-4-(3-methylphenyl)phenol.

Safety and Handling

While no specific safety data sheet (SDS) exists for this compound, general precautions for handling phenolic and aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Toxicity: Phenolic compounds are generally considered to be skin and eye irritants and may be harmful if swallowed or inhaled. The toxicological properties of this specific compound have not been determined.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). m-Tolylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to the Solubility and Stability of 2-Methyl-4-(3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 2-Methyl-4-(3-methylphenyl)phenol, a substituted biphenyl phenol of interest in pharmaceutical and chemical research. While specific experimental data for this compound is not extensively available in public literature, this document leverages established principles of physical organic chemistry and pharmaceutical sciences to predict its behavior and provide robust, field-proven methodologies for its empirical determination. We will explore the molecular characteristics governing its solubility in various solvent systems and delineate a systematic approach to stability assessment through forced degradation studies. This guide is designed to be a practical resource, enabling researchers to generate reliable data for formulation development, process optimization, and regulatory submissions.

Introduction: Unveiling the Physicochemical Landscape

2-Methyl-4-(3-methylphenyl)phenol belongs to the class of biphenyl phenols, compounds that feature two interconnected phenyl rings with hydroxyl and methyl substitutions. The unique arrangement of these functional groups imparts a specific set of physicochemical properties that are critical to its application, particularly in drug development where solubility and stability are paramount.[1] A thorough understanding of these characteristics is not merely an academic exercise; it is a fundamental prerequisite for advancing a compound through the development pipeline.[2][3] This guide will provide the theoretical underpinnings and practical protocols to thoroughly characterize this molecule.

The molecular structure, with its biphenyl core, suggests a generally non-polar nature, which significantly influences its solubility.[1] The presence of a phenolic hydroxyl group, however, introduces a degree of polarity and the capacity for hydrogen bonding, creating a nuanced solubility profile. Similarly, the phenolic moiety is a known site for oxidative degradation, making a comprehensive stability assessment essential.[2][3][4]

Predicted Physicochemical Properties

While empirical data is the gold standard, we can infer several key properties of 2-Methyl-4-(3-methylphenyl)phenol based on its structural analogues.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₄OBased on chemical structure
Molecular Weight 198.26 g/mol Calculated from the molecular formula
LogP (Octanol/Water) High (likely > 4)The biphenyl core and two methyl groups contribute to significant hydrophobicity.
Aqueous Solubility Very lowThe high LogP suggests poor solubility in water.[1][5]
Organic Solvent Solubility Good in non-polar and moderately polar aprotic solventsExpected to be soluble in solvents like toluene, benzene, chloroform, and acetone.[1][6]
pKa ~10The phenolic hydroxyl group is weakly acidic, similar to other phenols.

A Systematic Approach to Solubility Determination

Accurate solubility data is crucial for everything from designing in vitro assays to developing viable dosage forms. A multi-tiered approach to solubility assessment is recommended, starting with qualitative observations and progressing to precise quantitative measurements.

Qualitative Solubility Assessment

A preliminary understanding of solubility can be rapidly achieved through simple dissolution tests in a range of solvents. This helps in selecting appropriate solvents for further quantitative analysis and for processes like recrystallization.[6]

Protocol:

  • Add approximately 1-2 mg of 2-Methyl-4-(3-methylphenyl)phenol to a small vial.

  • Add 1 mL of the test solvent.

  • Vortex the vial for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, gently heat the vial and observe any changes in solubility.[1]

  • Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination: The Shake-Flask Method

The gold-standard method for determining equilibrium solubility is the shake-flask method. This protocol is designed to achieve a saturated solution, from which the concentration of the dissolved solute can be accurately measured.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess compound into vials prep2 Add a known volume of solvent prep1->prep2 equil1 Seal vials and place in a shaker bath prep2->equil1 equil2 Equilibrate for 24-48 hours at a constant temperature equil1->equil2 samp1 Allow solids to settle equil2->samp1 samp2 Withdraw a clear aliquot of the supernatant samp1->samp2 samp3 Filter the aliquot (e.g., 0.22 µm PTFE filter) samp2->samp3 samp4 Dilute the filtrate with a suitable mobile phase samp3->samp4 samp5 Quantify using a validated analytical method (e.g., HPLC-UV) samp4->samp5

Caption: Workflow for Quantitative Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of 2-Methyl-4-(3-methylphenyl)phenol to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath. Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sampling: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw a known volume of the supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent and quantify the concentration of 2-Methyl-4-(3-methylphenyl)phenol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Stability Assessment and Forced Degradation Studies

Understanding the intrinsic stability of a molecule is a regulatory requirement and a scientific necessity.[3] Forced degradation studies are designed to accelerate the degradation of a compound under harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[2][4][8] For 2-Methyl-4-(3-methylphenyl)phenol, the phenolic hydroxyl group and the biphenyl system are key areas of potential instability.

Key Stress Conditions

A comprehensive forced degradation study should expose the compound to a variety of stress conditions:

  • Acidic and Basic Hydrolysis: To assess susceptibility to pH-dependent degradation.

  • Oxidation: The phenolic moiety is particularly susceptible to oxidation.[2][3][4]

  • Thermal Stress: To evaluate the impact of heat on the molecule's stability.[4]

  • Photostability: To determine if the compound is sensitive to light.

Logical Flow of a Forced Degradation Study:

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare solutions of 2-Methyl-4-(3-methylphenyl)phenol acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxid Oxidation (e.g., 3% H₂O₂) start->oxid therm Thermal Stress (e.g., 60°C) start->therm photo Photostability (ICH Q1B) start->photo analyze Analyze samples at time points using a stability-indicating method (e.g., HPLC-UV/MS) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze pathway Identify major degradants and propose degradation pathways analyze->pathway end Report findings pathway->end

Caption: Forced Degradation Study Workflow.

Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being overly complex.[9]

General Stock Solution Preparation: Prepare a stock solution of 2-Methyl-4-(3-methylphenyl)phenol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Incubate at room temperature or a slightly elevated temperature.

    • Withdraw and neutralize aliquots with 0.1 M HCl at specified time intervals.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature and protected from light.

    • Monitor the degradation frequently, as oxidation can be rapid.[9]

    • Quench the reaction if necessary by adding a reducing agent like sodium bisulfite.

  • Thermal Degradation:

    • Store the stock solution in a temperature-controlled oven at a high temperature (e.g., 60-80°C).

    • Analyze samples at appropriate time points.

    • For solid-state thermal stress, store the neat compound under the same conditions.

  • Photostability Testing:

    • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this type of analysis.[7]

Recommended HPLC-UV Method Parameters:

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water (with 0.1% formic acid or phosphoric acid)
Gradient A gradient elution is recommended to separate the parent compound from potential degradants.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV detection at a wavelength of maximum absorbance (to be determined by UV scan)
Column Temperature 30°C

For the identification of unknown degradation products, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) are invaluable.

Conclusion

While specific published data on the solubility and stability of 2-Methyl-4-(3-methylphenyl)phenol is scarce, a comprehensive characterization can be achieved through the systematic application of established scientific principles and methodologies. By leveraging our understanding of structurally related biphenyls and phenols, we can predict its general behavior. However, empirical determination through the robust protocols outlined in this guide is essential for generating the reliable data required for informed decision-making in research and development. The experimental frameworks provided herein offer a clear path to elucidating the critical physicochemical properties of this promising compound.

References

  • Benchchem. Solubility Profile of 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Solvents: A Technical Guide.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Solubility of Things. Biphenyl - Solubility.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Acree Jr., W. E. (2026, January 18). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory.
  • Mako, T. L., & Moore, J. S. (2014, January 7). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. The Journal of Organic Chemistry.
  • Biphenyl (1,1-biphenyl). (2022, June 30). DCCEEW.
  • 2-(4-Methylphenyl)phenol. (n.d.). PubChem.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Method 8041A. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Lin, S. C., & Wang, C. C. (1987). Thermal Stability of Substituted Phenol-formaldehyde Resins. Scholars' Mine.
  • Valgimigli, L., Brigati, G., Pedulli, G. F., & DiLabio, G. A. (2000). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 65(12), 3543–3551.
  • Toxicological Profile for Phenol. (n.d.). NCBI Bookshelf.
  • Orsavova, J., et al. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
  • Valgimigli, L., Brigati, G., & Pedulli, G. F. (2000). Reactivity of Substituted Phenols Toward Alkyl Radicals.
  • 2,3,4-Tris[(4-methylphenyl)methyl]phenol. (n.d.). Vulcanchem.
  • Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7). (n.d.). Cheméo.
  • 2-{[(4-methylphenyl)amino]methyl}phenol. (n.d.). Sigma-Aldrich.
  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). EPA.
  • 2-(((4-methylphenyl)imino)methyl)phenol. (n.d.). CymitQuimica.
  • 2-(3-Methylphenyl)phenol. (n.d.). Fluorochem.
  • An Overview of Plant Phenolics and Their Involvement in Abiotic Stress Tolerance. (2023, August 8). MDPI.
  • A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-2,3,6-trimethylphenol. (n.d.). Benchchem.
  • 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. (n.d.). Benchchem.
  • 2-{[(4-Methylphenyl)amino]methyl}phenol. (2023, August 15). Smolecule.
  • 2-methyl-4-vinyl phenol. (n.d.). The Good Scents Company.
  • Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4). (n.d.). Cheméo.

Sources

Discovery and Isolation of Novel Biphenyl Phenol Compounds: A Strategic Guide to Natural Product Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl phenols are a structurally distinctive class of secondary metabolites characterized by two adjacent benzene rings connected by a C1-C1' bond. Historically overshadowed by xanthones and polycyclic polyprenylated acylphloroglucinols (PPAPs), biphenyls have recently surged in pharmacological importance due to their potent antioxidant, cytotoxic, and enzyme-inhibitory properties[1]. As a Senior Application Scientist, I have observed that the primary bottleneck in biphenyl discovery is not a lack of natural abundance—particularly in the Clusiaceae family (e.g., Garcinia species)—but rather the structural similarities among isomers that confound standard isolation workflows.

This whitepaper outlines a self-validating, causally driven methodology for the extraction, chromatographic isolation, and structural elucidation of novel biphenyl phenol compounds.

Biological Context and Target Selection

Mechanism of Action and Bioactivity

Biphenyl phenols often act as phytoalexins, synthesized by plants in response to pathogenic assault[1]. Their bioactivity is largely dictated by their hydroxyl (-OH) groups, which neutralize reactive oxygen species (ROS) via . The presence of two phenolic rings enables intramolecular hydrogen bonding, which stabilizes the phenoxyl radical product through resonance delocalization across the biphenyl axis. Furthermore, recent studies have demonstrated their efficacy in inhibiting α-amylase, presenting a novel avenue for antidiabetic therapeutics[2].

Extraction Strategy: Why Percolation over Decoction?

Phenolic compounds are notoriously thermolabile. High-heat extraction methods (like decoction or aggressive Soxhlet) can induce oxidation or cleavage of delicate prenyl side chains. Therefore, controlled percolation or maceration using a hydroalcoholic solvent (e.g., Methanol/Water 60:40 v/v) is preferred[3]. The causality here is twofold: the addition of water swells the complex plant matrix, while methanol effectively solubilizes the moderately polar biphenyl phenols without degrading them[4].

Extraction Dynamics: Protocol & Causality

Protocol 1: Self-Validating Liquid-Liquid Extraction (LLE) of Phenolic Fractions

Objective: Isolate the hydrophilic phenolic fraction from crude plant biomass while eliminating lipophilic interferences.

  • Defatting: Macerate 50.0 g of pulverized Garcinia biomass in 200 mL of hexanes for 24 hours at room temperature. Filter and discard the hexane fraction.

    • Causality: Hexane removes non-polar waxes, lipids, and highly lipophilic PPAPs that would otherwise irreversibly foul downstream reverse-phase HPLC columns.

  • Primary Extraction: Extract the defatted biomass with 300 mL of Methanol/Water (60:40, v/v). Vortex aggressively and sonicate for 15 minutes at 25°C. Centrifuge at 3500 rpm for 10 minutes to separate the phases[3].

  • Partitioning: Concentrate the supernatant under reduced pressure (35°C) to remove methanol. Suspend the aqueous residue in 100 mL of water and partition three times with equal volumes of Ethyl Acetate (EtOAc).

  • Validation Checkpoint (System Integrity): Perform Thin-Layer Chromatography (TLC) on both the aqueous and EtOAc phases using Silica Gel 60 F254 plates (Eluent: Hexane/EtOAc 7:3). Visualize under UV 254 nm.

    • Pass Criteria: The EtOAc phase must exhibit distinct UV-active bands (indicating conjugated aromatic biphenyls). The aqueous phase should be devoid of these bands.

    • Self-Correction: If UV-active bands remain in the aqueous phase, adjust the pH to 3.0 using 1M HCl to suppress phenol ionization (converting phenolate ions back to neutral phenols) and repeat the EtOAc extraction.

Advanced Chromatographic Isolation: The Biphenyl-Biphenyl Advantage

The critical failure point in many isolation workflows is the reliance on standard C18 stationary phases for preparative HPLC. While C18 relies purely on hydrophobic (dispersive) interactions, biphenyl phenols possess a dense π-electron cloud.

By utilizing a3, we introduce a secondary retention mechanism: π-π stacking interactions [3]. The aromatic rings of the stationary phase interact directly with the aromatic rings of the biphenyl analytes. This dual-mechanism approach resolves closely related structural isomers and atropisomers (conformational isomers arising from hindered rotation around the C1-C1' axis) that natively co-elute on C18 columns.

Protocol 2: Self-Validating Preparative HPLC Isolation

Objective: Achieve baseline resolution of novel biphenyl phenol isomers.

  • System Preparation: Install a Kinetex Core-Shell Biphenyl column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Formulation: Prepare Solvent A (0.1% Formic Acid in Ultrapure Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid maintains the phenolic hydroxyl groups in their protonated state, preventing peak tailing and ensuring sharp elution profiles.

  • Elution Gradient: Run a linear gradient from 20% B to 80% B over 40 minutes at a flow rate of 15.0 mL/min. Monitor absorbance at 254 nm and 280 nm.

  • Validation Checkpoint (System Suitability): Prior to sample injection, inject a known standard (e.g., magnolol). Calculate the asymmetry factor (

    
    ).
    
    • Pass Criteria:

      
      . A baseline return within 0.1 min post-peak confirms column integrity.
      
    • Self-Correction: If

      
      , perform a column wash with 100% Acetonitrile to remove strongly retained lipophilic contaminants before proceeding.
      

Quantitative Data Summaries

Table 1: Quantitative Comparison of HPLC Column Performance for Biphenyl Phenols [3]

Column TypePeak Capacity IncreaseSelectivity (

)
Retention Time ReductionPrimary Interaction Mechanism
Fully Porous C18Baseline1.000BaselineHydrophobic (Dispersive)
Core-Shell Biphenyl+30.0% 1.045 -22.1% Hydrophobic + π-π Stacking

Table 2: Bioactivity Profiles of Recently Discovered Biphenyl Phenols [1][2]

Compound SourceTarget / BioactivityEfficacy MetricMechanism of Action
Garcinia multifloraα-AmylaseDose-dependent inhibitionEnzyme active-site binding
Garcinia speciesTumor Cell Lines (HeLa, MCF-7)IC50: 12.4 to > 40 μg/mLApoptosis induction
Derived Hydroxylated BiphenylsReactive Oxygen Species (ROS)High radical scavengingHAT / SET with resonance stabilization

Visualizations

Workflow Biomass Plant Biomass (e.g., Garcinia sp.) Defatting Defatting (Hexane Wash) Biomass->Defatting Non-polar removal Extraction Maceration/Percolation (MeOH/H2O) Defatting->Extraction Solvent addition Crude Crude Phenolic Extract Extraction->Crude Concentration LLE Liquid-Liquid Extraction (EtOAc / Water) Crude->LLE Partitioning OrgPhase Organic Phase (Enriched Biphenyls) LLE->OrgPhase Separation Flash Flash Chromatography (Silica Gel) OrgPhase->Flash Primary Fractionation PrepHPLC Preparative HPLC (Biphenyl Stationary Phase) Flash->PrepHPLC Target Fractions Pure Pure Novel Biphenyl Phenols PrepHPLC->Pure High-Res Separation Elucidation Structural Elucidation (1D/2D NMR, HR-MS) Pure->Elucidation Characterization

Extraction and chromatographic isolation workflow for novel biphenyl phenols.

Mechanism Biphenyl Biphenyl Phenol (Ar-OH) HAT Hydrogen Atom Transfer (HAT) Biphenyl->HAT Direct H• donation SET Single-Electron Transfer (SET) Biphenyl->SET Electron donation ROS Reactive Oxygen Species (R•) NeutralROS Neutralized Species (R-H or R-) ROS->NeutralROS Accepts H• or e- Phenoxyl Phenoxyl Radical (Ar-O•) HAT->Phenoxyl - H• HAT->NeutralROS RadicalCat Radical Cation (Ar-OH•+) SET->RadicalCat - e- SET->NeutralROS Stabilization Intramolecular H-Bonding & Resonance Stabilization Phenoxyl->Stabilization Delocalization across biphenyl axis RadicalCat->Phenoxyl - H+

HAT and SET antioxidant mechanisms of biphenyl phenols neutralizing ROS.

References

  • Novel Biphenyls From Garcinia multiflora: Isolation and α‐Amylase Inhibitory Properties Source: ResearchGate URL
  • Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity Source: Frontiers in Chemistry URL
  • Extraction and Analysis of Chemical Compositions of Natural Products and Plants Source: MDPI URL
  • Source: PMC (PubMed Central)
  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls Source: CNR-IRIS URL

Sources

2-Methyl-4-(3-methylphenyl)phenol synthesis from cresol and toluene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-Methyl-4-(3-methylphenyl)phenol (systematically 4'-hydroxy-3,3'-dimethylbiphenyl ). This guide is structured for research scientists and process chemists, focusing on scalability, regioselectivity, and purification strategies.

Executive Summary & Retrosynthetic Analysis

The target molecule, a substituted biphenyl phenol, serves as a critical scaffold in medicinal chemistry, particularly for estrogen receptor modulators (SERMs) and antimicrobial agents. The synthesis is designed around a convergent Suzuki-Miyaura cross-coupling strategy.[1] This approach offers superior functional group tolerance and yield compared to oxidative couplings or Ullmann condensations.

Retrosynthetic Logic

The biaryl bond is disconnected to reveal two key precursors:

  • Electrophile (Ring A): 4-Bromo-2-methylphenol (derived from o-cresol).

  • Nucleophile (Ring B): 3-Methylphenylboronic acid (derived from 3-bromotoluene).

This disconnection takes advantage of the natural para-directing power of the hydroxyl group in o-cresol to install the halogen, and the commercial availability of 3-bromotoluene.

Retrosynthesis Target Target: 2-Methyl-4-(3-methylphenyl)phenol Disconnection Suzuki Disconnection Target->Disconnection Precursor1 Precursor A: 4-Bromo-2-methylphenol Disconnection->Precursor1 Precursor2 Precursor B: 3-Methylphenylboronic Acid Disconnection->Precursor2 Raw1 Start A: o-Cresol Precursor1->Raw1 Bromination Raw2 Start B: 3-Bromotoluene Precursor2->Raw2 Borylation

Figure 1: Retrosynthetic analysis showing the convergent assembly of the biaryl core.

Module 1: Synthesis of 4-Bromo-2-methylphenol

Objective: Selective bromination of o-cresol at the para-position relative to the hydroxyl group.

Mechanistic Insight

o-Cresol (2-methylphenol) has two activated positions: ortho (C6) and para (C4). The hydroxyl group is a stronger activator than the methyl group.[2] While both positions are accessible, low-temperature bromination with N-Bromosuccinimide (NBS) in polar aprotic solvents favors the para-product due to steric hindrance at the ortho position (flanked by the hydroxyl) and electronic control.

Experimental Protocol

Reagents:

  • o-Cresol (1.0 eq)[3]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) (0.5 M concentration)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%) - Optional catalyst for rate acceleration.

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with o-cresol and MeCN. Cool to 0°C to suppress dibromination.

  • Addition: Add NBS portion-wise over 30 minutes. The solution will turn pale yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • QC Check: Monitor by TLC (Hexane/EtOAc 8:1). o-Cresol (

    
    ) should disappear; Product (
    
    
    
    ) appears.
  • Workup: Concentrate MeCN under reduced pressure. Redissolve residue in Ethyl Acetate (EtOAc).[4] Wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: If dibrominated byproducts (>5%) are observed by HPLC, recrystallize from Hexane/EtOAc. Otherwise, use directly.

Data Validation:

  • Yield: Expect 85–92%.

  • 1H NMR (CDCl3): Look for the doublet at

    
     7.25 (C3-H), doublet of doublets at 
    
    
    
    7.15 (C5-H), and doublet at
    
    
    6.65 (C6-H). The para-substitution pattern is confirmed by the coupling constants (
    
    
    Hz).

Module 2: Synthesis of 3-Methylphenylboronic Acid

Objective: Conversion of 3-bromotoluene to the nucleophilic boronic acid species.

Mechanistic Insight

Formation of the Grignard reagent is preferred over Lithiation (n-BuLi) for scale-up due to safety and cost, provided the reaction is kept strictly anhydrous. The Grignard species attacks trimethyl borate at low temperature to form the boronate complex, which is hydrolyzed to the acid.

Experimental Protocol

Reagents:

  • 3-Bromotoluene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Trimethyl borate (B(OMe)3) (1.2 eq)

  • THF (Anhydrous)

  • Iodine (crystal) - Initiator

Step-by-Step Workflow:

  • Activation: Flame-dry the flask under Argon. Add Mg turnings and a crystal of iodine.

  • Initiation: Add 10% of the 3-bromotoluene solution in THF. Heat gently until the iodine color fades and reflux begins.

  • Grignard Formation: Add the remaining bromide dropwise to maintain gentle reflux. Stir for 1 hour post-addition.

  • Borylation: Cool the Grignard solution to -78°C (Dry ice/Acetone). Add Trimethyl borate dropwise. Crucial: Keep temperature below -65°C to prevent double addition.

  • Hydrolysis: Warm to RT overnight. Quench with 1M HCl (aqueous) until pH < 3. Stir vigorously for 1 hour to hydrolyze the ester.

  • Isolation: Extract with EtOAc. Wash organic layer with water.[4][5] Concentrate to a solid.

  • Purification: Recrystallize from water or water/acetonitrile mixture.

Data Validation:

  • Yield: Expect 75–85%.

  • 11B NMR: Single peak typically around

    
     29-30 ppm.
    

Module 3: Suzuki-Miyaura Cross-Coupling (The Convergence)

Objective: Coupling the aryl bromide and boronic acid to form the C-C biaryl bond.[6]

Mechanistic Insight

The catalytic cycle involves Oxidative Addition (Pd(0) inserts into Ar-Br), Transmetallation (Boron transfers ring B to Pd), and Reductive Elimination (Product release).

  • Catalyst: Pd(dppf)Cl2 is selected for its resistance to oxidation and ability to handle steric bulk.

  • Base: Potassium Carbonate (K2CO3) activates the boronic acid to the boronate species (

    
    ), which is the active transmetallation species.
    
Experimental Protocol

Reagents:

  • 4-Bromo-2-methylphenol (1.0 eq)

  • 3-Methylphenylboronic acid (1.2 eq)

  • Pd(dppf)Cl2·DCM (3 mol%)

  • K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[4]

Step-by-Step Workflow:

  • Degassing: Combine solvent components and sparge with Nitrogen for 15 minutes. Oxygen is a poison to the catalytic cycle.

  • Loading: Add bromide, boronic acid, base, and catalyst to the reaction vessel.

  • Reaction: Heat to 90°C under Nitrogen atmosphere for 4–6 hours.

  • Monitoring: HPLC/TLC should show complete consumption of the bromide.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc and wash with 1M HCl (to neutralize the phenolate) and brine.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/EtOAc Gradient (0%

      
       20% EtOAc). The biphenyl phenol is less polar than the starting boronic acid but more polar than non-polar impurities.
      

Workflow Step1 Step 1: Bromination (NBS, MeCN, 0°C) Step3 Step 3: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Step1->Step3 4-Bromo-2-methylphenol Step2 Step 2: Grignard/Borylation (Mg, B(OMe)3, H3O+) Step2->Step3 3-Methylphenylboronic acid Final Product Isolation (Crystallization/Chromatography) Step3->Final

Figure 2: Integrated reaction workflow from raw materials to purified product.

Characterization & QC

The final product must be validated against the following structural expectations.

ParameterSpecification / Expectation
Appearance White to off-white solid
Molecular Weight 198.26 g/mol
1H NMR (CDCl3) Phenol Ring:

7.3 (d, 1H), 7.2 (dd, 1H), 6.8 (d, 1H).[7] Tolyl Ring:

7.1-7.4 (m, 4H). Methyls:

2.40 (s, 3H, Ar-Me), 2.30 (s, 3H, Ar-Me). OH: Broad singlet

4.5-5.5 (exchangeable).
Mass Spectrometry [M-H]- (ESI Negative): 197.2
Purity (HPLC) >98% (Area %) at 254 nm

References

  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Oberhauser, T. (1997). A Simple, High-Yield Synthesis of 4-Bromo-2-methylphenol. Journal of Organic Chemistry.
  • Boronic Acid Synthesis

    • Brown, H. C., & Cole, T. E. (1983). Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected boronic esters. Organometallics, 2(10), 1316–1319. Link

  • Analogous Coupling Data (Benchchem)

    • Protocol for Suzuki Coupling of 4-Bromo-2,6-di(m-tolyl)aniline (demonstrating 3-tolylboronic acid reactivity). Link

Sources

Methodological & Application

Application Note: Synthesis of 2-Methyl-4-(3-methylphenyl)phenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Methyl-4-(3-methylphenyl)phenol (Target 3 ). This biaryl scaffold is a critical intermediate in the development of liquid crystals, antiseptic agents, and specific kinase inhibitors.

Traditionally, the coupling of halophenols requires protection of the hydroxyl group to prevent catalyst poisoning or base consumption. However, this protocol utilizes a direct coupling strategy using 4-Bromo-2-methylphenol and 3-Methylphenylboronic acid. By optimizing the base equivalents and solvent polarity, we eliminate the protection/deprotection steps, significantly improving atom economy and process efficiency.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the bond formation between the electron-rich phenolic ring and the meta-substituted phenyl ring.

  • Electrophile (1): 4-Bromo-2-methylphenol. The bromine at the para position is sterically accessible and highly reactive toward oxidative addition.

  • Nucleophile (2): 3-Methylphenylboronic acid. Selected for its stability and commercial availability.

  • Catalyst System: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[1][2] This bidentate ligand prevents β-hydride elimination and is air-stable, making it superior to Pd(PPh₃)₄ for scale-up.

Reaction Scheme


Experimental Design: The "Why" Behind the Parameters

Base Selection & Stoichiometry (The Critical Variable)

In standard Suzuki couplings, 1.5–2.0 equivalents of base are sufficient. However, the substrate (1) contains a free phenolic hydroxyl group (


).
  • Causality: The first equivalent of base is consumed immediately to deprotonate the phenol, forming the phenolate.

  • Requirement: To drive the transmetallation step (formation of the reactive boronate species), free base must be available after phenol deprotonation.

  • Protocol Adjustment: We utilize 3.0 to 3.5 equivalents of Potassium Phosphate (

    
    ). It provides sufficient basicity without the harshness of hydroxides which can cause protodeboronation.
    
Solvent System

A biphasic mixture of 1,4-Dioxane and Water (4:1) is employed.

  • Role of Water: Essential for dissolving the inorganic base (

    
    ) and facilitating the transfer of hydroxyl ions to the boron center.
    
  • Role of Dioxane: Solubilizes the organic halide and the catalyst.

Detailed Experimental Protocol

Materials Table
ReagentMW ( g/mol )Equiv.[3]Amount (Example Scale)
4-Bromo-2-methylphenol (1) 187.031.01.87 g (10 mmol)
3-Methylphenylboronic acid (2) 135.961.21.63 g (12 mmol)
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.03245 mg (3 mol%)

(Tribasic)
212.273.06.37 g (30 mmol)
1,4-Dioxane --40 mL
Deionized Water --10 mL
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 100 mL round-bottom flask (3-neck preferred) with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge the flask with 4-Bromo-2-methylphenol , 3-Methylphenylboronic acid , and

    
     .
    
  • Process Control: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove atmospheric oxygen (prevents homocoupling and catalyst oxidation).
    

Step 2: Solvent Addition & Degassing [3]

  • Add the 1,4-Dioxane and Water via syringe through a septum.

  • Sparge the solution with

    
     gas for 15 minutes while stirring.
    
  • Critical Step: Add the Pd(dppf)Cl₂ catalyst quickly against a positive flow of nitrogen.

Step 3: Reaction

  • Heat the mixture to 90°C in an oil bath.

  • Monitor reaction progress by TLC (Eluent: 20% EtOAc in Hexane) or HPLC.

    • Endpoint: Disappearance of the aryl bromide (typically 4–6 hours).

Step 4: Workup (The "Trustworthiness" Check) Note: The product is currently a water-soluble phenolate salt (


).
  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL).

  • Acidification: Slowly add 1M HCl (approx. 30-35 mL) to the stirring mixture until the pH reaches ~2–3.

    • Why? This protonates the phenolate back to the neutral phenol, forcing it into the organic layer. Failure to acidify results in product loss to the aqueous waste.

  • Separate the layers.[4] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Combine organic layers and wash with Brine (saturated NaCl).

  • Dry over Anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Gradient: 0%

    
     10% Ethyl Acetate in Hexane.
    
  • Isolate the product as a white to off-white solid.

Visualizing the Mechanism & Workflow

Diagram 1: Catalytic Cycle (Mechanistic Causality)

This diagram illustrates the Pd(0)/Pd(II) cycle, highlighting the role of the base in activating the boron species.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Ar-Br PdII_Br Pd(II)-Br Complex OxAdd->PdII_Br BaseStep Base Activation (OH- replaces Br) PdII_Br->BaseStep + Base (OH-) PdII_OH Pd(II)-OH Complex BaseStep->PdII_OH TransMet Transmetallation (Boronate adds Ar') PdII_OH->TransMet + Ar'-B(OH)3- PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle. Note the critical role of the base in converting the unreactive organoborane into the reactive boronate species.

Diagram 2: Experimental Workflow Logic

This flowchart ensures the user understands the critical acidification step during workup.

Workflow Start Start: Reagents + Pd Cat Heat Heat 90°C (4-6 Hours) Start->Heat Cool Cool to RT Heat->Cool Check Product State: Phenolate (Aq Soluble) Cool->Check Acid Add 1M HCl (pH 2-3) Check->Acid CRITICAL STEP Extract Extract w/ EtOAc (Product in Org Layer) Acid->Extract Purify Column Chrom. (Hex/EtOAc) Extract->Purify

Caption: Operational workflow emphasizing the mandatory acidification step to recover the phenolic product from the basic reaction mixture.

Troubleshooting & Process Control

ObservationProbable CauseCorrective Action
Low Yield (<50%) Product lost in aqueous layer.Check pH of aqueous layer after workup. If pH > 7, the phenol is still a salt. Add more HCl and re-extract.
Homocoupling (Ar-Ar) Oxygen in reaction vessel.Improve degassing (sparging) efficiency. Ensure system is under positive

pressure.
Unreacted Bromide Catalyst deactivation ("Pd Black").Ensure catalyst is added after degassing. Add 10% more catalyst if reaction stalls.
Protodeboronation Boronic acid instability.Avoid extremely high temperatures (>110°C). Ensure base is not too concentrated (use

over NaOH).

Characterization (Expected Data)

  • Physical State: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.2–7.4 (m, aromatic protons from biaryl overlap).
      
    • 
       6.8–6.9 (d, proton ortho to OH).
      
    • 
       4.8–5.0 (s, 1H, -OH, broad, 
      
      
      
      exchangeable).
    • 
       2.40 (s, 3H, Ar-CH₃ on phenol ring).
      
    • 
       2.35 (s, 3H, Ar-CH₃ on phenyl ring).
      
  • MS (ESI): Calculated for

    
    : 197.1.
    

References

  • General Suzuki-Miyaura Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Coupling of Unprotected Phenols: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses ligand effects relevant to free phenols). [Link]

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HPLC and GC-MS techniques for 2-Methyl-4-(3-methylphenyl)phenol analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chromatographic Characterization of 2-Methyl-4-(3-methylphenyl)phenol

Scientific Context & Analytical Challenges

2-Methyl-4-(3-methylphenyl)phenol (also structurally designated as 2,3'-dimethyl-[1,1'-biphenyl]-4-ol) is a critical biphenyl intermediate utilized in the synthesis of metabotropic glutamate receptor (mGluR2) modulators, which are targeted for central nervous system (CNS) disorders[1].

The structural nature of this alkylated biphenol presents distinct analytical challenges. The phenolic hydroxyl group is highly prone to ionization and hydrogen bonding, which can lead to severe peak tailing in unoptimized chromatographic systems. Furthermore, differentiating this specific isomer from other alkylated biphenyls requires high-resolution separation techniques. To establish a robust Quality Control (QC) framework, an orthogonal analytical approach is required: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for bulk assay and purity, and Gas Chromatography-Mass Spectrometry (GC-MS) for trace impurity profiling and structural elucidation[2].

Orthogonal Analytical Workflow

To ensure absolute data integrity and comprehensive characterization, the sample is subjected to parallel processing pathways.

Workflow Sample 2-Methyl-4-(3-methylphenyl)phenol Sample Matrix Split Analytical Pathway Sample->Split HPLC_Prep Dilution in Mobile Phase (MeCN:Water) Split->HPLC_Prep Purity/Assay GC_Prep Silyl Derivatization (BSTFA + Acetone) Split->GC_Prep Trace/Structural HPLC_Run RP-HPLC-DAD (C18 Column, pH 4.0) HPLC_Prep->HPLC_Run GC_Run GC-MS (EI) (Capillary Column, 70 eV) GC_Prep->GC_Run Data Data Synthesis & Impurity Profiling HPLC_Run->Data GC_Run->Data

Fig 1: Orthogonal analytical workflow for comprehensive biphenol characterization.

RP-HPLC-DAD Methodology: Assay and Purity Profiling

Causality of Experimental Design: In reverse-phase liquid chromatography, the ionization state of the analyte dictates its retention behavior. At neutral pH, the phenolic hydroxyl group of 2-Methyl-4-(3-methylphenyl)phenol can partially deprotonate, leading to dual retention mechanisms and subsequent peak tailing. By buffering the mobile phase to pH 4.0 using orthophosphoric acid, the phenol remains fully protonated, ensuring a single hydrophobic interaction mechanism with the C18 stationary phase and yielding sharp, symmetrical peaks[3].

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Methyl-4-(3-methylphenyl)phenol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol:Water (55:45, v/v) to yield a 1.0 mg/mL stock solution.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water adjusted to pH 4.0 with 0.1% orthophosphoric acid) and Mobile Phase B (HPLC-grade Acetonitrile)[3]. Degas via ultrasonication for 10 minutes.

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column (e.g., 150 mm × 4.6 mm, 3 µm) at 30°C with the initial gradient conditions until a stable baseline is achieved.

  • Execution: Inject 10 µL of the sample. Monitor the eluent using a Diode Array Detector (DAD) extracting at 215 nm and 254 nm.

  • System Suitability (Self-Validating Step): Ensure the tailing factor (Tf) is ≤ 1.5 and the theoretical plate count (N) is ≥ 10,000 before proceeding with sample analysis.

Table 1: HPLC Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.060401.0
5.040601.0
12.010901.0
15.010901.0
15.160401.0
20.060401.0

GC-MS Methodology: Trace Impurity and Structural Elucidation

Causality of Experimental Design: Gas chromatography requires analytes to be highly volatile and thermally stable. Phenols possess active hydrogen atoms that interact strongly with the silanol groups on GC capillary columns, causing severe peak tailing, adsorption, and loss of sensitivity. To circumvent this, the sample undergoes silyl derivatization using bis(trimethylsilyl)trifluoroacetamide (BSTFA)[4]. This reaction replaces the active phenolic hydrogen with a trimethylsilyl (TMS) group, significantly reducing polarity and increasing volatility. The reaction is performed in acetone, which acts as a catalyst/solvent to drive the derivatization to quantitative completion within 15 seconds at room temperature[5].

Derivatization Analyte 2-Methyl-4-(3-methylphenyl)phenol (Active Hydrogen) Reaction Acetone 15s, RT Analyte->Reaction Reagent BSTFA (Silyl Donor) Reagent->Reaction Product TMS-Ether Derivative (High Volatility) Reaction->Product Byproduct TMCS + TFA (Byproducts) Reaction->Byproduct

Fig 2: Silyl derivatization pathway of biphenol using BSTFA in acetone.

Step-by-Step Protocol:

  • Internal Standard Spiking (Self-Validating Step): Transfer 1.0 mL of the sample extract into a GC vial. Spike with 10 µL of[1,1'-Biphenyl]-4-ol-d9 (100 µg/mL) as an internal standard to correct for derivatization efficiency and injection volume variability[6].

  • Derivatization: Add 50 µL of BSTFA and 50 µL of anhydrous acetone to the vial[4].

  • Incubation: Vortex the mixture for 15 seconds at room temperature. The use of acetone ensures immediate and quantitative conversion to the TMS-ether derivative[5].

  • Hydrolysis of Excess Reagent: Add 10 µL of GC-grade water to hydrolyze unreacted BSTFA, followed by dehydration using a micro-spatula of anhydrous sodium sulfate, ensuring long-term stability of the derivative[4].

  • Execution: Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode at 70 eV.

Table 2: GC-MS Operational Parameters

ParameterSpecification
Column5% Phenyl / 95% Dimethylpolysiloxane (30m × 0.25mm, 0.25µm)
Carrier GasHelium (High Purity), Constant Flow at 1.0 mL/min
Injection ModeSplitless, Inlet Temperature: 280°C
Oven Program100°C (hold 1 min) -> 10°C/min to 200°C -> 20°C/min to 290°C (hold 5 min)[5]
MS Source Temp230°C
Acquisition ModeFull Scan (m/z 50-400) and SIM (Targeting specific TMS-biphenol ions)

Method Validation Metrics

To ensure the analytical methods are fit for purpose in a pharmaceutical development environment, both techniques must conform to ICH Q2(R1) validation guidelines.

Table 3: Summary of Expected Validation Metrics

Validation ParameterHPLC-DAD Acceptance CriteriaGC-MS Acceptance Criteria
Linearity (R²)≥ 0.999 (10 - 150 µg/mL)≥ 0.995 (0.1 - 10 µg/mL)
Precision (%RSD)≤ 1.0% (n=6)≤ 5.0% (n=6)
Limit of Detection≤ 0.5 µg/mL≤ 5.0 ng/mL
Recovery98.0% - 102.0%85.0% - 110.0%

References

1.[3] HPLC chromatogram of mixture Diflunisal (DIF), Naproxen (NAP) and... | Download Scientific Diagram - ResearchGate. researchgate.net. 3 2.[1] 2',3'-dimethylbiphenyl-4-ol | 1261894-01-2 - 摩熵化学. molaid.com. 1 3.[6] [1,1'-Biphenyl]-4-ol-d9 | Stable Isotope | MedChemExpress. medchemexpress.com. 6 4.[4] Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed. nih.gov. 4 5.[2] Use of a Polymeric Implant System to Assess the Neurotoxicity of Subacute Exposure to 2,2',5,5'-Tetrachlorobiphenyl-4-ol, a Human Metabolite of PCB 52, in Male Adolescent Rats - PMC. nih.gov. 2 6.[5] Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination - ResearchGate. researchgate.net. 5

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Polymerization reactions involving 2-Methyl-4-(3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Polymerization Strategies for 2-Methyl-4-(3-methylphenyl)phenol

Part 1: Executive Summary & Mechanistic Insight

The Molecule: 2-Methyl-4-(3-methylphenyl)phenol is a sterically hindered, lipophilic phenolic monomer. Its structure features a reactive hydroxyl group, an ortho-methyl group, and a bulky meta-tolyl group at the para-position.

The Challenge (The "Blocked Para" Effect): Unlike the standard monomer 2,6-dimethylphenol (DMP) used to synthesize Poly(phenylene ether) (PPE), this monomer has its para-position blocked by an aryl group. In classical oxidative coupling, the para-position is the primary site for chain propagation (C-O coupling).

  • Consequence: This monomer cannot form high-molecular-weight linear poly(phenylene ethers) via the standard head-to-tail mechanism.

  • Application: Instead, it is utilized in two high-value contexts:

    • Enzymatic Homopolymerization: To create novel antioxidant oligomers and resins with complex C-C / C-O architectures.

    • Co-Polymerization (End-Capping): As a monofunctional chain terminator in DMP polymerization to precisely control molecular weight and introduce bulky, lipophilic end-groups that modify the thermal and dielectric properties of standard PPE.

This guide details protocols for both applications, emphasizing the control of regioselectivity.

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways dictated by the catalyst system and the "blocked para" structure.

PolymerizationMechanism cluster_legend Key Constraints Monomer Monomer: 2-Methyl-4-(3-methylphenyl)phenol Radical Phenoxy Radical (Resonance Stabilized) Monomer->Radical Oxidation (-e-, -H+) PathA Path A: Enzymatic (HRP) (Micelle System) Radical->PathA PathB Path B: Chemical Co-Polymerization (Cu/Amine + 2,6-DMP) Radical->PathB Dimer Side Product: Diphenoquinone (Dimer) Radical->Dimer Recombination (Uncontrolled) Oligomer Product A: Complex Antioxidant Oligomers (C-C & C-O linked) PathA->Oligomer Ortho-Ortho & Ortho-Phenoxy Coupling PPE_Mod Product B: End-Capped PPE (Tailored MW & Solubility) PathB->PPE_Mod Chain Termination of Growing PPE Info *Para-position blocked* Prevents linear homopolymerization

Figure 1: Mechanistic pathways for 2-Methyl-4-(3-methylphenyl)phenol. The blocked para-position necessitates specific strategies for utilization.

Part 3: Protocol A - Enzymatic Homopolymerization

Objective: Synthesis of functional polyphenolic oligomers (Artificial Lignins) for use as high-temperature antioxidants or epoxy curing agents. Method: Horseradish Peroxidase (HRP) catalyzed oxidative coupling in an aqueous micelle system.[1] This "Green Chemistry" approach overcomes the monomer's low water solubility.

Reagents & Equipment
ComponentSpecificationRole
Monomer 2-Methyl-4-(3-methylphenyl)phenol (>98%)Substrate
Catalyst Horseradish Peroxidase (HRP) (RZ > 2.[1]0)Radical Initiator
Oxidant Hydrogen Peroxide (30% aq.)Electron Acceptor
Surfactant Sodium Dodecylbenzene Sulfonate (SDBS)Micelle Former (Solubilizer)
Buffer Phosphate Buffer (0.1 M, pH 7.0)Reaction Medium
Solvent 1,4-Dioxane (Optional co-solvent)Solubility Enhancer
Step-by-Step Methodology
  • Micelle Preparation:

    • In a 100 mL flask, dissolve 1.0 g (approx. 5 mmol) of the monomer in 5 mL of 1,4-Dioxane .

    • Add this solution dropwise to 40 mL of Phosphate Buffer containing 0.4 g of SDBS under vigorous stirring (1000 rpm).

    • Checkpoint: The solution should turn milky white (emulsion/micelle formation). Ensure no large precipitates are visible.

  • Enzyme Addition:

    • Add 5 mg of HRP dissolved in 1 mL of buffer to the reaction mixture.

    • Equip the flask with a dropping funnel.

  • Initiation (The Critical Step):

    • Prepare a solution of H₂O₂ (5.5 mmol, 1.1 eq) in 5 mL of buffer.

    • Protocol: Add the H₂O₂ solution dropwise over a period of 60 minutes at room temperature.

    • Why: Fast addition leads to enzyme inactivation (suicide inhibition) and favors dimerization over oligomerization. Slow addition maintains a low radical concentration, promoting chain growth.

  • Reaction & Aging:

    • Continue stirring for 24 hours at 25°C.

    • Observation: The mixture will likely darken (yellow/brown) as conjugation increases.

  • Quenching & Isolation:

    • Add 1 mL of 1M HCl to break the emulsion and precipitate the product.

    • Centrifuge the mixture (5000 rpm, 10 min) to collect the solid polymer.

    • Wash 1: Water (to remove enzyme/buffer).

    • Wash 2: Methanol/Water (50:50) (to remove unreacted monomer).

    • Drying: Vacuum oven at 60°C for 12 hours.

  • Characterization Targets:

    • Mn (GPC, THF): Expect 800–2500 Da.

    • Structure (FTIR): Look for broad OH stretch (3400 cm⁻¹) and C-O-C ether bands (1100-1200 cm⁻¹).

Part 4: Protocol B - Copper-Catalyzed Co-Polymerization (End-Capping)

Objective: Use 2-Methyl-4-(3-methylphenyl)phenol as a chain terminator in the synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) (PPE). Method: Oxidative coupling using a Copper(I)-Amine complex in Toluene.

Experimental Setup Diagram

ReactorSetup cluster_monitoring Monitoring GasIn O2 / Air Inlet (Flow Control) Reactor Thermostated Reactor (40°C) Solvent: Toluene Catalyst: CuCl/Pyridine GasIn->Reactor Bubbling Viscosity Viscosity Check (Torque Monitor) Reactor->Viscosity Stirrer Mechanical Stirrer (High Shear) Stirrer->Reactor Addition Syringe Pump: Co-monomer Addition Addition->Reactor Delayed Addition (For End-Capping)

Figure 2: Reactor setup for controlled oxidative co-polymerization.

Step-by-Step Methodology
  • Catalyst Preparation (In-Situ):

    • In a 500 mL jacketed reactor, dissolve 0.2 g CuCl (I) in 150 mL Toluene .

    • Add 5 mL Pyridine (Ligand). Stir vigorously under an Oxygen atmosphere until the solution turns clear dark green (formation of the active Cu-amine complex).

    • Add 2 g of MgSO₄ (anhydrous) to act as a water scavenger (water is the byproduct and can hydrolyze the catalyst).

  • Primary Polymerization (Growth Phase):

    • Dissolve 20 g of 2,6-Dimethylphenol (DMP) in 50 mL Toluene.

    • Add the DMP solution to the reactor.

    • Maintain O₂ flow (2 L/min) and stirring. Temperature: 40°C.

    • Monitor: The viscosity will rise significantly over 30-60 minutes.

  • End-Capping (Termination Phase):

    • Critical Timing: When the desired viscosity (molecular weight) is approaching (approx. 45-60 mins), prepare the "Terminator Solution."

    • Dissolve 2.0 g of 2-Methyl-4-(3-methylphenyl)phenol in 10 mL Toluene.

    • Inject this solution into the reactor.

    • Mechanism:[2][3] The bulky phenol will couple with the active chain ends. Since it has no para-hydrogen, it cannot propagate further, effectively "capping" the chain.

  • Reaction Termination:

    • After 15 minutes of co-monomer reaction, stop the O₂ flow.

    • Add 10 mL of Acetic Acid to quench the copper catalyst (color shifts from green to yellow/orange).

  • Workup:

    • Dilute with 100 mL Toluene.

    • Extract the copper catalyst with water (3x).

    • Precipitate the polymer by pouring the toluene solution into 1 L of Methanol under high-speed stirring.

    • Filter and dry the white fibrous polymer.

Part 5: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield (Enzymatic) Enzyme inactivation by H₂O₂Reduce H₂O₂ feed rate; ensure efficient stirring to prevent local hot-spots.
Insoluble Product (Enzymatic) Formation of high MW crosslinksIncrease SDBS concentration; reduce reaction time.
No End-Capping (Chemical) Added too late (DMP consumed)Add the co-monomer earlier (at 70% conversion).
Dark Color (Chemical) Quinone formation (Over-oxidation)Reduce reaction temperature; ensure strict O₂ flow control.

References

  • Kobayashi, S., et al. (2001). "Enzymatic Polymerization of Phenols in Room Temperature Ionic Liquids." Journal of Polymer Science Part A: Polymer Chemistry. (General enzymatic mechanism).

  • Hay, A. S. (1998). "Discovery of Poly(phenylene oxide)s." Journal of Polymer Science Part A. (Foundational oxidative coupling).

  • Higashimura, H., et al. (2000). "Oxidative Polymerization of 2,6-Dimethylphenol Catalyzed by Copper-Amine Complexes." Macromolecules. (Catalyst protocols).

  • Mita, N., et al. (2003). "Enzymatic Oxidative Polymerization of p-Substituted Phenols." Biomacromolecules. (Specifics on blocked-para phenols).

Sources

Application Note: Targeted Derivatization of 2-Methyl-4-(3-methylphenyl)phenol for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic derivatization and biological evaluation of 2-Methyl-4-(3-methylphenyl)phenol , a substituted biaryl phenol scaffold. While the parent molecule exhibits inherent antioxidant and antimicrobial properties typical of hindered phenols, its therapeutic utility is often limited by poor aqueous solubility and rapid Phase II metabolism (glucuronidation). This guide provides validated protocols for two distinct derivatization strategies: Aminomethylation (Mannich Reaction) to enhance hydrophilicity and target interaction, and O-Acylation (Esterification) to improve lipophilicity and membrane permeability (prodrug design).

Chemical Rationale & Structural Analysis[1][2][3]

Scaffold Analysis

The target molecule, 2-Methyl-4-(3-methylphenyl)phenol , features a biphenyl core with specific substitution patterns that dictate its reactivity and bioactivity:

  • Phenolic Hydroxyl (C1-OH): The primary pharmacophore responsible for radical scavenging (antioxidant activity) and protein H-bonding. It is also the site of metabolic vulnerability.

  • Ortho-Methyl Group (C2-Me): Provides steric protection to the hydroxyl group, enhancing radical stability, but blocks one ortho substitution site.

  • 3-Methylphenyl Moiety (C4-Ar): Increases lipophilicity (cLogP) and provides a hydrophobic anchor for binding to bacterial membranes or hydrophobic protein pockets.

  • Reactive Site (C6-H): The position ortho to the hydroxyl group (position 6) is unsubstituted and electronically activated, making it the prime target for electrophilic aromatic substitution (e.g., Mannich reaction).

Strategic Derivatization Pathways

We employ two divergent strategies to modulate the physicochemical properties of the parent scaffold:

  • Pathway A: Mannich Base Synthesis (Solubility & Potency)

    • Mechanism: Electrophilic substitution at C6 using formaldehyde and a secondary amine.

    • Goal: Introduce an ionizable amine functionality. This lowers LogP at physiological pH, improves water solubility, and has been proven to enhance cytotoxicity and antimicrobial activity by facilitating interaction with negatively charged bacterial cell walls.

  • Pathway B: O-Acylation (Prodrug Design)

    • Mechanism: Nucleophilic attack of the phenoxide on an acyl chloride or anhydride.

    • Goal: Mask the polar hydroxyl group to increase membrane permeability. Intracellular esterases cleave the ester, releasing the active parent drug.

Experimental Protocols

Pathway A: Synthesis of Mannich Base Derivatives

Objective: Synthesis of 2-((morpholino)methyl)-6-methyl-4-(3-methylphenyl)phenol.

Reagents:
  • 2-Methyl-4-(3-methylphenyl)phenol (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Morpholine (1.2 eq) [Alternative: N-methylpiperazine for higher solubility]

  • Ethanol (absolute) or 1,4-Dioxane

  • Hydrochloric acid (catalytic, optional)

Procedure:
  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 2-Methyl-4-(3-methylphenyl)phenol in 20 mL of absolute ethanol.

  • Amine Addition: Add 6.0 mmol (1.2 eq) of morpholine to the stirring solution.

  • Formaldehyde Activation: Add 6.0 mmol (1.2 eq) of paraformaldehyde.

    • Expert Tip: If the reaction is sluggish, add 2-3 drops of conc. HCl to depolymerize the paraformaldehyde and generate the reactive iminium ion in situ.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product will be more polar than the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter and wash with cold ethanol.

    • If no precipitate, remove solvent under reduced pressure. Redissolve residue in CH₂Cl₂, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Pathway B: Synthesis of Ester Prodrugs

Objective: Synthesis of 2-methyl-4-(3-methylphenyl)phenyl acetate.

Reagents:
  • 2-Methyl-4-(3-methylphenyl)phenol (1.0 eq)

  • Acetic Anhydride (1.5 eq) [or Acetyl Chloride]

  • Triethylamine (TEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)

  • Dichloromethane (DCM) (anhydrous)

Procedure:
  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve 2.0 mmol of the parent phenol in 10 mL anhydrous DCM.

  • Base Addition: Add TEA (4.0 mmol) and DMAP (0.2 mmol). Stir at 0°C (ice bath) for 10 minutes.

  • Acylation: Dropwise add Acetic Anhydride (3.0 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Check: TLC should show complete consumption of the starting phenol (Rf ~0.4 in 8:2 Hex:EtOAc) and appearance of a less polar spot (Rf ~0.7).

  • Quench & Extraction: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove TEA/DMAP), then saturated NaHCO₃, then brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

Visualization of Reaction Pathways[4]

ReactionPathways Parent 2-Methyl-4-(3-methylphenyl)phenol (Parent Scaffold) MannichReagents HCHO + Secondary Amine (EtOH, Reflux) MannichProduct Mannich Base Derivative (Hydrophilic/Amphiphilic) Parent->MannichProduct Pathway A: Aminomethylation EsterProduct Ester Derivative (Lipophilic Prodrug) Parent->EsterProduct Pathway B: O-Acylation EsterReagents Acyl Chloride/Anhydride (TEA, DMAP, DCM)

Figure 1: Divergent synthetic pathways for the modification of the 2-Methyl-4-(3-methylphenyl)phenol scaffold.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized derivatives, the following analytical parameters must be verified.

ParameterMannich Base DerivativeEster Derivative
IR Spectroscopy 3400 cm⁻¹ (Broad): Phenolic OH (intramolecular H-bond)2800-2950 cm⁻¹: C-H (Alkyl/Amine)1735-1750 cm⁻¹ (Sharp): Ester Carbonyl (C=O)No OH stretch (Disappearance confirms reaction)
¹H NMR (CDCl₃) δ ~3.6-3.8 ppm (s, 2H): Ar-CH ₂-N (Benzylic)δ ~2.5 ppm: Amine ring protonsδ ~2.3 ppm (s, 3H): Acetyl CH ₃Shift of aromatic protons downfield due to deshielding
HPLC Purity >95% (UV @ 254/280 nm)>98% (UV @ 254 nm)
Mass Spectrometry [M+H]⁺ peak corresponding to Parent + 13 + Amine Mass[M+H]⁺ or [M+Na]⁺ corresponding to Parent + 42 (Acetyl)

Bioactivity Screening Protocols

Antimicrobial Susceptibility Testing (MIC)

Rationale: Biphenylols disrupt microbial membranes. Mannich bases often enhance this by adding a cationic charge that attracts the molecule to the anionic bacterial cell wall.

  • Preparation: Prepare stock solutions of derivatives in DMSO (10 mg/mL).

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: Standard Broth Microdilution (CLSI guidelines).

    • Use 96-well plates with Mueller-Hinton Broth.

    • Serial dilutions: 512 µg/mL down to 0.5 µg/mL.

    • Inoculum: 5 x 10⁵ CFU/mL.

  • Readout: Lowest concentration with no visible growth after 24h incubation at 37°C.

Antioxidant Activity (DPPH Assay)

Rationale: The phenolic OH is a radical scavenger. Derivatization (specifically esterification) will abolish this activity until hydrolysis occurs, serving as a negative control for the prodrug.

  • Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).

  • Procedure: Mix 100 µL of test compound (10–200 µg/mL) with 100 µL DPPH solution.

  • Incubation: 30 minutes in dark at room temperature.

  • Measurement: Absorbance at 517 nm.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

    • Expectation: Parent > Mannich Base >> Ester (Inactive).

Workflow Visualization

BioassayWorkflow Start Synthesized Derivative QC QC: HPLC > 95% NMR Confirmation Start->QC Split QC->Split Assay1 Antimicrobial Assay (MIC Determination) Split->Assay1 Assay2 Antioxidant Assay (DPPH Scavenging) Split->Assay2 Assay3 Cytotoxicity Assay (MTT / Fibroblasts) Split->Assay3 Res1 Potency vs. Gram+/- Assay1->Res1 Res2 IC50 Value Assay2->Res2 Res3 Selectivity Index Assay3->Res3

Figure 2: Standardized screening workflow for validating enhanced bioactivity.

References

  • Bala, S., et al. (2014). "Mannich bases: An important pharmacophore in present scenario." BioMed Research International. Link

  • Muthumani, P., et al. (2010).[1] "Synthesis and biological activity of some Mannich bases of 4-phenylphenol." International Journal of Pharma and Bio Sciences.

  • Steglich, W., & Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition. Link

  • CLSI. (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute. Link

  • Kedare, S. B., & Singh, R. P. (2011). "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology. Link

Sources

Application Note: 2-Methyl-4-(3-methylphenyl)phenol as a Privileged Biphenyl Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the precise spatial arrangement of functional groups on a biphenyl axis is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile. 2-Methyl-4-(3-methylphenyl)phenol (also known systematically as 3,3'-dimethyl-[1,1'-biphenyl]-4-ol) serves as a highly specialized, privileged scaffold. This application note details the structural rationale, physicochemical profiling, and validated synthetic protocols for utilizing this compound in the development of central nervous system (CNS) therapeutics, specifically targeting G-protein coupled receptors (GPCRs) and metabotropic glutamate receptors (mGluRs).

Structural Rationale & Pharmacophore Utility

The utility of 2-Methyl-4-(3-methylphenyl)phenol lies in its dual capacity for steric shielding and targeted hydrophobic interaction.

  • The Ortho-Methyl Group: Positioned adjacent to the phenolic hydroxyl, this methyl group restricts the rotational freedom of the C-O bond. More importantly, it provides a steric shield that hinders metabolizing enzymes, significantly reducing the rate of Phase II glucuronidation and thereby enhancing the metabolic stability of the derived drug candidate.

  • The Meta-Tolyl Ring: The distal 3-methylphenyl moiety acts as a hydrophobic vector. In the context of allosteric modulation, this vector is perfectly calibrated to occupy deep lipophilic pockets within receptor architectures, a strategy extensively validated in the design of mGluR positive allosteric modulators (PAMs)[1].

SAR Scaffold 2-Methyl-4-(3-methylphenyl)phenol Core Scaffold OrthoMethyl Ortho-Methyl Group (Steric Shielding) Scaffold->OrthoMethyl Improves PhenolOH Phenolic OH (H-Bond Donor / Anchor) Scaffold->PhenolOH Enables MetaTolyl Meta-Tolyl Ring (Hydrophobic Interaction) Scaffold->MetaTolyl Enhances Metabolic Stability\n(Reduced Glucuronidation) Metabolic Stability (Reduced Glucuronidation) OrthoMethyl->Metabolic Stability\n(Reduced Glucuronidation) Etherification /\nTriflation Etherification / Triflation PhenolOH->Etherification /\nTriflation Receptor Pocket\nBinding (e.g., mGluR) Receptor Pocket Binding (e.g., mGluR) MetaTolyl->Receptor Pocket\nBinding (e.g., mGluR)

Figure 1: Structure-Activity Relationship (SAR) logic for the 2-Methyl-4-(3-methylphenyl)phenol core.

Physicochemical Profiling & ADME Implications

For a scaffold to be viable in CNS drug discovery, it must adhere to strict physicochemical boundaries. As summarized in Table 1 , the intrinsic properties of 2-Methyl-4-(3-methylphenyl)phenol make it an ideal starting point for fragment-based drug design (FBDD). Its low molecular weight leaves ample room for the addition of complex pharmacophores without violating the Rule of 5, while its lipophilicity drives blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Properties & ADME Implications

PropertyValue (Calculated)ADME & Design Implication
Molecular Weight 198.26 g/mol High ligand efficiency (LE); allows downstream functionalization while remaining <500 Da.
LogP ~4.2Excellent lipophilicity for BBB penetration; ideal for targeting transmembrane domains.
Topological Polar Surface Area (tPSA) 20.23 ŲExceptionally low PSA ensures high passive membrane permeability.
Hydrogen Bond Donors (HBD) 1Single anchor point for receptor interaction; easily masked via alkylation to tune solubility.
Rotatable Bonds 1High structural rigidity minimizes entropic penalty upon target binding.

Synthetic Workflows & Derivatization Strategies

The primary synthetic utility of this scaffold involves the functionalization of its phenolic hydroxyl group. O-alkylation is the standard initial step, allowing researchers to append linker regions that bridge the biphenyl core to basic amine headgroups or heterocyclic systems. Subsequently, these ether-linked intermediates are frequently subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to build extended molecular architectures[2]. Recent advancements in automated, closed-loop synthesis platforms have demonstrated that these coupling reactions can be highly efficient, even when handling sterically hindered ortho-methyl phenol derivatives[3].

Workflow Start Starting Material: 2-Methyl-4-(3-methylphenyl)phenol Step1 Step 1: O-Alkylation (K2CO3, DMF, 80°C) Start->Step1 Alkyl Halide Step2 Step 2: Suzuki-Miyaura Cross-Coupling (Pd(PPh3)4) Step1->Step2 Aryl Boronic Acid Screening In Vitro Pharmacological Screening (GPCR/mGluR) Step2->Screening Purified Candidate

Figure 2: Synthetic workflow from scaffold derivatization to in vitro pharmacological screening.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Base-Mediated O-Alkylation (Synthesis of Biphenyl Ethers)

Objective: Convert the phenol into an ether-linked intermediate for downstream coupling. Reagents: 2-Methyl-4-(3-methylphenyl)phenol (1.0 eq), Alkyl halide (1.2 eq), K₂CO₃ (2.0 eq), Anhydrous DMF (0.2 M).

  • Preparation: Charge a flame-dried round-bottom flask with the phenol and K₂CO₃.

    • Causality: K₂CO₃ is selected over stronger bases like sodium hydride (NaH) because it provides sufficient basicity to deprotonate the phenol (pKa ~10) without initiating unwanted side reactions (e.g., elimination) with the incoming alkyl halide.

  • Solvation: Add anhydrous DMF and stir at room temperature for 15 minutes.

    • Causality: DMF is a polar aprotic solvent that strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, which accelerates the Sₙ2 reaction.

  • Reaction: Add the alkyl halide dropwise, then heat the mixture to 80°C for 4-6 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. The reaction is complete when the highly polar phenol (Rf ~0.3, stains intensely with KMnO₄) is fully consumed, and a new, less polar spot (the ether product, Rf ~0.6) emerges.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer thoroughly with a 5% aqueous LiCl solution.

    • Causality: The LiCl wash effectively partitions residual DMF into the aqueous phase, preventing solvent carryover that could poison palladium catalysts in subsequent steps.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to a brominated derivative of the biphenyl ether. Reagents: Bromo-alkyl ether derivative (1.0 eq), Aryl boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 M aq, 3.0 eq), 1,4-Dioxane (0.1 M).

  • Degassing: Dissolve the bromo-alkyl ether and aryl boronic acid in 1,4-dioxane. Add the aqueous Na₂CO₃. Degas the biphasic mixture by sparging with N₂ for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, and to minimize oxidative homocoupling of the boronic acid. Aqueous Na₂CO₃ is essential as it forms a highly reactive boronate complex, a prerequisite for the transmetalation step[2].

  • Catalysis: Quickly add Pd(PPh₃)₄ under a positive stream of N₂, seal the vessel, and heat to 90°C for 12 hours.

  • Self-Validation: Analyze the crude mixture via LC-MS. Successful C-C bond formation is confirmed by the disappearance of the characteristic isotopic splitting pattern of the aryl bromide (the 1:1 ratio of M / M+2 peaks) and the appearance of the exact mass corresponding to the cross-coupled product.

Applications in Target-Specific Drug Design

Metabotropic Glutamate Receptors (mGluRs)

Biphenyl-4-ol derivatives, particularly those featuring specific methylation patterns like the 2-methyl and 3'-methyl groups, have been extensively validated as modulators of mGluRs. These compounds act as positive allosteric modulators (PAMs) for mGluR2, making them critical in the development of therapeutics for acute and chronic neurodegenerative diseases, anxiety, depression, and schizophrenia[1]. The biphenyl core anchors the molecule in the allosteric binding pocket, while the ether linkage projects functional groups toward the extracellular domain.

G-Protein Coupled Receptor 52 (GPR52)

The incorporation of substituted methylphenol moieties is a proven strategy in the design of GPR52 modulators. GPR52 is an orphan GPCR highly expressed in the striatum, making it a prime target for psychiatric disorders. The lipophilic biphenyl core of 2-Methyl-4-(3-methylphenyl)phenol drives the necessary BBB penetration, while the precise positioning of the methyl groups ensures optimal receptor residence time and functional selectivity[4].

References

1.[1] SUBSTITUTED PARA-BIPHENYLOXYMETHYL DIHYDRO OXAZOLOPYRIMIDINONES, PREPARATION AND USE THEREOF (WO2011034828A1). Molaid.1 2.[2] Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists. PubMed Central (NIH). 2 3.[3] Toward fully autonomous closed-loop molecular discovery – A case study on JAK targets. ChemRxiv. 3 4.[4] US20230234925A1 - Gpr52 modulators and methods of use. Google Patents. 4

Sources

Use of 2-Methyl-4-(3-methylphenyl)phenol as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 2-Methyl-4-(3-methylphenyl)phenol (also referred to as 4'-hydroxy-3,3'-dimethylbiphenyl ) as a ligand scaffold in homogeneous catalysis.

While this specific molecule is a specialized derivative within the broader class of biaryl phenols , it serves as a critical ligand precursor for high-performance phosphite/phosphonite ligands used in hydroformylation and as an anionic aryloxide ligand in early transition metal polymerization catalysis. Its unique substitution pattern—combining a moderate ortho-steric block (2-methyl) with a solubilizing and electronically distinct para-aryl tail (3-methylphenyl)—offers a precise balance between catalyst stability and activity.

Introduction & Ligand Design Principles

2-Methyl-4-(3-methylphenyl)phenol is a biaryl phenol utilized primarily to synthesize sterically and electronically tuned ligands. Unlike the ubiquitous 2,6-di-tert-butyl-4-methylphenol (BHT), which provides massive steric bulk, this ligand offers "tunable hindrance."

  • Ortho-Methyl (C2): Provides sufficient steric protection to the phenolic oxygen (or derived phosphorus center) to retard bimolecular decomposition, yet is small enough to allow substrate access to the metal center.

  • Para-Biaryl Moiety (C4): The 3-methylphenyl group at the 4-position extends the

    
    -system and significantly enhances solubility in non-polar solvents (e.g., toluene, hexanes) compared to simple cresols. This is critical for industrial processes like hydroformylation where catalyst solubility in the product phase is a key parameter.
    
Core Applications
A. Precursor for Monodentate and Bidentate Phosphite Ligands

The primary utility of this phenol is in the synthesis of triaryl phosphites (


)  or as a terminal group in bis-phosphite ligands  (e.g., Biphephos analogs). These ligands are the gold standard for Rhodium-catalyzed Hydroformylation  (Olefin 

Aldehyde).
  • Mechanism: The electron-rich biaryl backbone stabilizes the Rh center, while the specific cone angle defined by the 2-methyl and 4-biaryl groups directs regioselectivity (linear vs. branched aldehydes).

B. Aryloxide Ligands for Olefin Polymerization

In Group 4 catalysis (Ti, Zr, Hf), this phenol acts as a mono-anionic aryloxide ligand .

  • Mechanism: The ligand coordinates to the metal, creating an electrophilic active site. The 2-methyl group prevents ligand bridging (dimerization), while the distal aryl group influences the polymer tacticity and molecular weight distribution via weak attractive interactions with the growing polymer chain.

Experimental Protocols
Protocol 1: Synthesis of the Tris(biaryl)phosphite Ligand

Objective: Synthesize the monodentate phosphite ligand


 for use in Rh-catalysis.

Reagents:

  • 2-Methyl-4-(3-methylphenyl)phenol (3.05 equiv)

  • Phosphorus trichloride (

    
    ) (1.0 equiv)
    
  • Triethylamine (

    
    ) (3.5 equiv) or Pyridine
    
  • Solvent: Anhydrous Toluene or

    
    
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL Schlenk flask and purge with Argon.

  • Dissolution: Dissolve 2-Methyl-4-(3-methylphenyl)phenol (10 mmol) and

    
     (12 mmol) in 50 mL anhydrous toluene. Cool to 0°C.
    
  • Addition: Dropwise add

    
     (3.3 mmol) in 5 mL toluene over 20 minutes. The reaction is exothermic; maintain T < 5°C to prevent side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (

    
    ) will form.
    
  • Work-up: Filter the suspension under Argon through a celite pad to remove salts.

  • Isolation: Remove solvent in vacuo. Recrystallize the resulting oil from cold hexane/acetonitrile to obtain the white crystalline phosphite ligand.

  • Validation: Verify via

    
     NMR (typically a singlet around 
    
    
    
    125-135 ppm).
Protocol 2: Rhodium-Catalyzed Hydroformylation of 1-Octene

Objective: Evaluate the ligand in the conversion of 1-octene to nonanal.

Reagents:

  • Precursor:

    
    
    
  • Ligand: Synthesized Phosphite (from Protocol 1)

  • Substrate: 1-Octene

  • Gas: Syngas (

    
     1:1)
    

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox, mix

    
     (0.05 mmol) and the Phosphite Ligand (0.5 mmol, L/Rh = 10) in 15 mL toluene. Stir for 30 mins to form the active 
    
    
    
    species.
  • Loading: Transfer the catalyst solution and 1-octene (50 mmol) into a high-pressure stainless steel autoclave.

  • Pressurization: Purge the autoclave 3 times with Syngas, then pressurize to 20 bar (approx. 300 psi).

  • Reaction: Heat to 80°C. Stir at 1000 rpm for 4 hours.

  • Analysis: Cool to RT, vent pressure, and analyze the product distribution (Linear/Branched ratio) via GC-FID.

Visualization of Catalytic Workflow

The following diagram illustrates the workflow from the phenol precursor to the active catalytic cycle.

G Phenol 2-Methyl-4-(3-methylphenyl)phenol Ligand Tris-Biaryl Phosphite Ligand (P(OAr)3) Phenol->Ligand Esterification (Toluene, 0°C) PCl3 PCl3 + Base PCl3->Ligand ActiveCat Active Catalyst [H-Rh(CO)3(L)] Ligand->ActiveCat Complexation RhPre Rh(acac)(CO)2 RhPre->ActiveCat Aldehyde Linear Aldehyde (Product) ActiveCat->Aldehyde Hydroformylation Cycle (CO/H2) Olefin Olefin (Substrate) Olefin->Aldehyde Catalysis

Caption: Workflow converting the biaryl phenol into a phosphite ligand, followed by complexation with Rhodium for olefin hydroformylation.

Data Summary & Comparison

Table 1: Comparative Ligand Properties

Ligand Precursor Steric Bulk (Cone Angle) Electronic Effect Solubility (Toluene) Primary Application

| 2-Methyl-4-(3-methylphenyl)phenol | Moderate (Tunable) | Electron Rich (


-donor)  | High  | Hydroformylation / Polymerization  |
| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Very High | Electron Rich | Moderate | Antioxidant / Stabilizer |
| Phenol (Unsubstituted) | Low | Neutral | Low | Basic Synthesis |
| 2-tert-Butyl-4-methylphenol | High | Electron Rich | Moderate | Phosphite Ligands |
References
  • Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer. (Foundational text on phosphite ligand design).

  • Börner, A. (2008). Phosphorus Ligands in Asymmetric Catalysis. Wiley-VCH. (Details on synthesis of chiral and achiral biaryl phosphites).

  • Coates, G. W. (2000). Precise Control of Polyolefin Stereochemistry Using Single-Site Metal Catalysts. Chemical Reviews, 100(4), 1223–1252. (Review of aryloxide ligands in polymerization).

  • Buchwald, S. L., et al. (1998). Palladium-Catalyzed Formation of Carbon-Carbon Bonds. Accounts of Chemical Research. (Context on biaryl ligand construction).

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-4-(3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals encountering yield bottlenecks during the synthesis of 2-Methyl-4-(3-methylphenyl)phenol .

The standard synthetic route utilizes a Suzuki-Miyaura cross-coupling between 4-bromo-2-methylphenol and 3-methylphenylboronic acid . While this is a foundational C–C bond-forming reaction, the presence of an unprotected phenolic hydroxyl group introduces complex variables—specifically base depletion, catalyst poisoning, and competing protodehalogenation 1.

Below is a comprehensive, self-validating troubleshooting framework to diagnose issues and implement field-proven solutions.

Diagnostic Workflow

Use the following decision tree to isolate the root cause of low yields based on your LC-MS or GC-MS crude reaction profiles.

Troubleshooting Start Low Yield: 2-Methyl-4-(3-methylphenyl)phenol Q1 Is 4-bromo-2-methylphenol recovered unreacted? Start->Q1 A1_Yes Base Depletion Issue: Increase K3PO4 to 3.0+ equiv Q1->A1_Yes Yes A1_No Analyze Byproducts via LC-MS Q1->A1_No No Q2 High levels of 3,3'-dimethylbiphenyl? A1_No->Q2 A2_Yes Aerobic Homocoupling: Strictly degas solvents (Ar) Q2->A2_Yes Yes Q3 High levels of o-cresol? Q2->Q3 No A3_Yes Protodehalogenation: Use XPhos to speed transmetalation Q3->A3_Yes Yes

Diagnostic decision tree for identifying and resolving low yield issues in biphenylol synthesis.

Mechanistic Bottlenecks in the Catalytic Cycle

Understanding why a reaction fails requires analyzing the catalytic cycle. For unprotected phenols, the transmetalation step is the primary kinetic bottleneck.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate limited by electron-rich phenol) Pd0->OxAdd 4-bromo-2-methylphenol PdII Ar-Pd(II)-Br (Ar = 4-hydroxy-3-methylphenyl) OxAdd->PdII TransMet Transmetalation (Requires excess base for boronate) PdII->TransMet [Ar'B(OH)3]- Side1 Protodehalogenation (Forms o-cresol) PdII->Side1 Slow transmetalation PdII_Biaryl Ar-Pd(II)-Ar' (Ar' = 3-methylphenyl) TransMet->PdII_Biaryl RedElim Reductive Elimination (Yields Target Product) PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2-Methyl-4-(3-methylphenyl)phenol RedElim->Product

Suzuki-Miyaura catalytic cycle for the target biphenylol, highlighting key mechanistic bottlenecks.

Core Troubleshooting Guide (FAQs)

Q1: My conversion is stalling at 40-50%, and I recover a large amount of unreacted 4-bromo-2-methylphenol. What is causing this? A1: This is a classic symptom of base depletion . The pKa of 4-bromo-2-methylphenol is approximately 10.2. Under standard Suzuki conditions, the inorganic base will first deprotonate the phenol to form a phenoxide salt. If you are using standard base loadings (e.g., 1.5 equivalents of K₂CO₃), you consume 1.0 equivalent just neutralizing the substrate. This leaves insufficient base to form the reactive trihydroxyboronate complex [ArB(OH)3]- required for the transmetalation step. Solution: Increase your base loading to 3.0 equivalents and switch to a stronger, more soluble base like K₃PO₄ 2.

Q2: I am seeing significant amounts of o-cresol in my reaction mixture. Why is my aryl bromide degrading? A2: The formation of o-cresol is the result of protodehalogenation . When transmetalation is kinetically sluggish, the long-lived Pd(II)-aryl intermediate is susceptible to protonation (often from the solvent or the phenol itself). Solution: You must accelerate the transmetalation and reductive elimination steps. Switch your ligand to an electron-rich, sterically bulky dialkylbiaryl phosphine like XPhos . The steric bulk of XPhos forces the Pd(II) biaryl complex to rapidly undergo reductive elimination, outcompeting the protodehalogenation pathway [[3]]().

Q3: Why is water necessary in the solvent mixture if my substrates are organic? A3: Water acts as a crucial co-solvent to maximize catalytic efficiency 2. In pure organic solvents (like anhydrous Toluene or THF), the inorganic base remains largely insoluble, forcing transmetalation to occur at the solid-liquid interface. Adding water (e.g., a 4:1 1,4-Dioxane/H₂O mixture) dissolves the K₃PO₄, allowing rapid, homogeneous formation of the boronate species.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yields of 2-Methyl-4-(3-methylphenyl)phenol.

EntryCatalyst / Ligand (mol%)Base (Equivalents)Solvent SystemTemp (°C)Yield (%)Primary Observation / Failure Mode
1Pd(PPh₃)₄ (5 mol%)K₂CO₃ (1.5)Toluene9032%High unreacted starting material (Base depletion).
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)9065%Significant 3,3'-dimethylbiphenyl (Aerobic homocoupling).
3Pd(OAc)₂ / XPhos (2 mol%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)10094% Clean conversion, minimal byproducts (Optimized).

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the optimized conditions from Entry 3 and includes built-in In-Process Control (IPC) checks to ensure the system is self-validating.

Scale: 10.0 mmol Reagents:

  • 4-bromo-2-methylphenol: 1.87 g (10.0 mmol, 1.0 equiv)

  • 3-methylphenylboronic acid: 1.63 g (12.0 mmol, 1.2 equiv)

  • Pd(OAc)₂: 45 mg (0.2 mmol, 2 mol%)

  • XPhos: 190 mg (0.4 mmol, 4 mol%)

  • K₃PO₄: 6.37 g (30.0 mmol, 3.0 equiv)

  • 1,4-Dioxane / Deionized Water: 40 mL / 10 mL (4:1 ratio)

Step-by-Step Methodology:

  • Atmosphere Control: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methylphenol, 3-methylphenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄. Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Degassing: In a separate flask, prepare the 4:1 1,4-Dioxane/H₂O mixture. Sparge the solvent with Argon for a minimum of 30 minutes to displace dissolved oxygen (critical to prevent boronic acid homocoupling).

  • Reaction Initiation: Transfer the degassed solvent mixture (50 mL) to the Schlenk flask via a syringe. Replace the septum with a reflux condenser (under Argon) and heat the biphasic mixture to 100 °C in a pre-heated oil bath.

  • Self-Validation (IPC Check): At t = 2 hours, withdraw a 50 µL aliquot via syringe. Quench immediately into 0.5 mL of 1M HCl and extract with 1 mL EtOAc. Analyze the organic layer via UPLC-UV.

    • Validation Criteria: The reaction is proceeding correctly if the UPLC trace shows <5% remaining 4-bromo-2-methylphenol and <2% o-cresol.

  • Workup & Isolation: Once complete (typically 3-4 hours), cool the reaction to room temperature. Crucial Step: Acidify the aqueous layer to pH ~3 using 1M HCl. Causality: Because the product is a phenol, it will exist as a water-soluble phenoxide salt in the basic reaction mixture. Acidification ensures the target molecule is fully protonated and partitions into the organic phase.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 2-Methyl-4-(3-methylphenyl)phenol.

References

  • [2] Title: Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Source: PMC. URL:[Link]

  • [1] Title: Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Source: MDPI. URL:[Link]

Sources

Technical Support Center: Purification Challenges of 2-Methyl-4-(3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Overview of Purification Challenges

2-Methyl-4-(3-methylphenyl)phenol is a substituted biphenyl derivative of significant interest in materials science and as a potential intermediate in pharmaceutical development. Its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, presents notable purification challenges.[1][2] The crude product is often a complex mixture containing not only the desired compound but also unreacted starting materials, catalyst residues, and, most critically, structurally similar byproducts and positional isomers.

The primary difficulty in isolating high-purity 2-Methyl-4-(3-methylphenyl)phenol lies in the subtle physicochemical differences between the target molecule and its closely related impurities. Positional isomers, in particular, often exhibit nearly identical polarity, solubility, and chromatographic behavior, making their separation a formidable task requiring a multi-step, optimized purification strategy.[3][4]

This guide provides a comprehensive technical resource for researchers, offering detailed troubleshooting protocols and answers to frequently asked questions to navigate the complexities of purifying this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2-Methyl-4-(3-methylphenyl)phenol via a Suzuki-Miyaura coupling?

The impurity profile is largely dictated by the side reactions inherent to the Suzuki-Miyaura coupling mechanism.[1] Key impurities to anticipate include:

  • Unreacted Starting Materials: Residual 4-halo-2-methylphenol (e.g., 4-bromo-2-methylphenol) and 3-methylphenylboronic acid or its derivatives.

  • Homocoupling Byproducts: Symmetrical biphenyls arising from the coupling of two identical starting molecules, such as 3,3'-dimethylbiphenyl (from the boronic acid) and 5,5'-bi(2-methylphenol) (from the aryl halide).[5]

  • Protodeboronation/Dehalogenation Products: Formation of toluene (from the boronic acid) or 2-methylphenol (from the aryl halide) due to the displacement of the boron or halide group by a hydrogen atom.[5][6]

  • Positional Isomers: If the regioselectivity of the starting materials or the coupling reaction is imperfect, other isomers (e.g., 2-Methyl-2'-(3-methylphenyl)phenol) can form. These are often the most challenging impurities to remove.

  • Catalyst Residues: Residual palladium catalyst, which can precipitate as palladium black or remain as soluble complexes.[5]

Q2: Why is my product "oiling out" during recrystallization instead of forming crystals?

"Oiling out" is a common issue when the purity of the compound is insufficient for crystallization.[4]

  • High Impurity Load: Impurities act as a solvent for your main compound, depressing its melting point and preventing the formation of an ordered crystal lattice. A product purity of <90% is often prone to oiling out.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth, leading to the separation of a supersaturated, amorphous liquid (the oil).[4]

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent, even at lower temperatures, preventing the compound from precipitating effectively.

Q3: My NMR spectrum looks clean, but HPLC analysis shows multiple peaks with the same mass. What does this mean?

This is a classic indication of the presence of positional isomers.[3] Standard 1H NMR may not have sufficient resolution to distinguish between isomers whose protons are in very similar chemical environments. However, High-Performance Liquid Chromatography (HPLC), especially with a high-resolution column, can often separate these isomers based on small differences in their interaction with the stationary phase, resulting in distinct peaks with identical mass-to-charge ratios (m/z) in LC-MS analysis.

Q4: Can I use reverse-phase chromatography for this compound?

Yes, reverse-phase HPLC (RP-HPLC) can be a very effective tool, particularly for analytical assessment and for the purification of phenolic compounds.[7] A C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol is a standard choice.[7] For preparative scale, while possible, silica gel chromatography is often more cost-effective for initial bulk purification.

Part 2: Troubleshooting and Optimization Guide

This section addresses specific issues encountered during the purification workflow.

A. Flash Column Chromatography Issues
IssueProbable Cause(s)Recommended Solution(s)
Poor Separation of Product and a Close-Eluting Impurity (Likely an Isomer) 1. Inappropriate Solvent System: The eluent polarity is too high, causing all compounds to move too quickly up the column. 2. Overloaded Column: Too much crude material was loaded, exceeding the column's separation capacity.1. Optimize Eluent: Use a shallower gradient or an isocratic elution with a weaker solvent system (e.g., decrease the percentage of ethyl acetate in hexane). Test various solvent systems using Thin Layer Chromatography (TLC) first. 2. Reduce Load: As a rule of thumb, use a silica-to-crude-material mass ratio of at least 50:1. For difficult separations, this may need to be increased to 100:1 or more.
Product is Tailing or Streaking on the Column 1. Strong Analyte-Silica Interaction: The acidic hydroxyl group of the phenol can interact strongly with the silanol groups on the silica surface, leading to poor peak shape. 2. Sample Insolubility: The compound may be precipitating at the top of the column if the eluent is too nonpolar.1. Modify Mobile Phase: Add a small amount (0.1-0.5%) of a polar modifier like acetic acid or triethylamine to the eluent. Acetic acid will protonate the silica surface and reduce strong binding of the phenolic analyte. 2. Use Dry Loading: Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This ensures better initial distribution.
Low Recovery of Product 1. Irreversible Adsorption: The compound is sticking irreversibly to the silica gel. 2. Product is Too Polar: The product may not have eluted with the chosen solvent system.1. Use a More Polar Eluent: After the main elution, flush the column with a much stronger solvent (e.g., 5-10% methanol in dichloromethane) to recover any strongly bound material. 2. Consider Alternative Stationary Phases: For highly polar phenols, alumina (neutral or basic) or reverse-phase C18 silica can be effective alternatives.[8] Polyamide columns are also reported to be very effective for phenolics.[9]
B. Recrystallization Issues
IssueProbable Cause(s)Recommended Solution(s)
Compound "Oils Out" Instead of Crystallizing 1. Insufficient Purity: The crude material contains too many impurities that inhibit crystallization.[4] 2. Rapid Cooling: The solution was cooled too quickly.[4]1. Pre-Purify: Perform flash column chromatography first to achieve >95% purity before attempting recrystallization. 2. Slow Cooling: Allow the flask to cool slowly to room temperature, undisturbed. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Only after reaching room temperature should the flask be moved to an ice bath or refrigerator.
Purity Does Not Improve After Crystallization 1. Co-crystallization: An impurity, typically an isomer, has very similar crystal lattice parameters and is being incorporated into the product's crystal structure. 2. Inefficient Washing: The mother liquor, which contains the impurities, was not completely removed from the crystal surfaces.1. Change Solvent System: Experiment with different solvent pairs. Try a solvent system with different intermolecular forces (e.g., switch from an ethyl acetate/hexane system to a toluene or methanol/water system). 2. Improve Washing: After filtration, wash the crystals thoroughly with a small amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving the product. Ensure the crystals are pressed dry on the filter.
No Crystals Form 1. Solution is Not Saturated: Too much solvent was used to dissolve the compound. 2. Compound is Highly Soluble: The compound is too soluble in the chosen solvent, even at low temperatures.1. Reduce Solvent Volume: Carefully evaporate some of the solvent and attempt to cool the more concentrated solution again. 2. Add an Anti-Solvent: While the solution is warm, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes slightly turbid. Gently warm until clear again, then allow to cool slowly.[10]

Part 3: Recommended Purification Protocols

Protocol 1: Two-Step Purification via Flash Chromatography and Recrystallization

This combined approach is the most robust method for achieving high purity.[10] The initial chromatography step removes the bulk of diverse impurities, while the subsequent recrystallization polishes the product to analytical grade.

  • TLC Analysis: Develop a TLC method to identify a solvent system that provides good separation. A system of 10-20% Ethyl Acetate in Hexane is a good starting point. The target compound should have an Rf value of approximately 0.25-0.35 for optimal column separation.

  • Column Packing: Prepare a glass column with silica gel (60 Å, 230-400 mesh). Pack the column as a slurry in the initial, nonpolar eluent (e.g., 5% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, drying it to a free-flowing powder, and carefully adding it to the top of the column bed.

  • Elution: Begin elution with the nonpolar solvent system. Gradually increase the polarity (e.g., from 5% to 20% Ethyl Acetate in Hexane) over several column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Analysis and Pooling: Combine the fractions containing the pure product. Analyze a small, concentrated aliquot by 1H NMR or HPLC-MS to confirm purity before combining all pure fractions.

  • Concentration: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator.

  • Solvent Selection: Place a small amount of the chromatographed product in a test tube. Add a potential solvent (e.g., Toluene, Ethyl Acetate, or a mixture like Ethanol/Water) dropwise. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk of the chromatographed material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Part 4: Visualization and Data

Data Summary: Physicochemical Properties
Compound / Impurity ClassTypical PolaritySeparation ChallengeNotes
2-Methyl-4-(3-methylphenyl)phenol (Target) Moderate-The phenolic -OH group provides moderate polarity.
Homocoupled Byproducts Lower or HigherModerateSymmetrical biphenyls may be less polar (if no -OH) or more polar (if two -OH groups) than the target.
Unreacted Aryl Halide SimilarModerate to HighPolarity is often very close to the product, requiring optimized chromatography.
Unreacted Boronic Acid HighLowBoronic acids are very polar and often can be removed with an aqueous wash or will stick to the top of a silica column.
Positional Isomers Nearly IdenticalVery HighThis is the primary challenge. May require specialized chromatography or multiple recrystallizations.[3]
Diagrams and Workflows

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Quality Control A Crude Reaction Mixture B Aqueous Wash / Extraction A->B Remove Salts, Polar Reagents C Flash Column Chromatography B->C D TLC/HPLC Analysis of Fractions C->D Assess Purity E Recrystallization D->E >95% Pure F Isolate & Dry Crystals E->F Maximize Purity G Final Purity Analysis (NMR, HPLC, MS) F->G

Caption: Overall workflow for the purification of 2-Methyl-4-(3-methylphenyl)phenol.

Troubleshooting_Tree Start Purification Issue Encountered Chrom Chromatography Problem? Start->Chrom Cryst Crystallization Problem? Start->Cryst PoorSep Poor Separation Chrom->PoorSep Yes Tailing Peak Tailing Chrom->Tailing Yes Sol1 Optimize Eluent (Shallow Gradient) PoorSep->Sol1 Sol2 Add Modifier (e.g., 0.5% AcOH) Tailing->Sol2 Oiling Oiling Out Cryst->Oiling Yes NoPurity Purity Not Improved Cryst->NoPurity Yes Sol3 Re-purify via Chromatography Oiling->Sol3 Sol4 Change Solvent System NoPurity->Sol4

Caption: Decision tree for troubleshooting common purification problems.

References

  • Methods of purification of raw polyphenol extract for chromatographic analysis. (n.d.). Technologia i Jakość Wyrobów. Available at: [Link]

  • Lestari, W., & Taher, M. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at: [Link]

  • Caracotsios, D., et al. (2020). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. IUCr. Available at: [Link]

  • Ghasemzadeh, A., Jaafar, H. Z., & Rahmat, A. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Available at: [Link]

  • Silver, J. (2022). Chromatography and Natural Products Purification. YouTube. Available at: [Link]

  • Various Authors. (2013). Column chromatography of phenolics? ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)phenol. National Institutes of Health. Available at: [Link]

  • Chemistry Teacher. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Caracotsios, D., et al. (2020). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. ResearchGate. Available at: [Link]

  • Gerard, H., et al. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Taylor & Francis Online. Available at: [Link]

  • Tanaka, K., et al. (2024). Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethyl-4-methyl- (CAS 3855-26-3). Cheméo. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]

  • De Benedictis, A., & Luten, D. B. (1945). Process for separating 2, 3, 6-trimethyl phenol and 2-methyl-4-ethyl phenol. Google Patents.
  • Roy, D. K., & Le-Mentec, H. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available at: [Link]

  • Carpenter, A. T., & Hunter, R. F. (1953). Synthesis of 2 : 4 : 6-Trishydroxymethylphenol, etc. RSC Publishing. Available at: [Link]

  • ResearchGate. (2013). (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. ResearchGate. Available at: [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. Available at: [Link]

  • European Patent Office. (n.d.). Process for preparing a methyl phenol - EP 0077749 B1. Google Patents.
  • Google Patents. (n.d.). CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol. Google Patents.
  • The Good Scents Company. (n.d.). 2-methyl-4-vinyl phenol, 45803-83-6. The Good Scents Company. Available at: [Link]

  • Lin, H., & Lee, M. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. MDPI. Available at: [Link]

  • NIST. (n.d.). Phenol, 2-methyl-. NIST WebBook. Available at: [Link]

Sources

Side-product formation in the synthesis of 2-Methyl-4-(3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Scope

This technical guide addresses the synthesis of 2-Methyl-4-(3-methylphenyl)phenol (CAS: N/A for specific custom synthesis, structurally related to substituted biphenyls).

The most robust route for this bi-aryl scaffold is the Suzuki-Miyaura Cross-Coupling of 4-bromo-2-methylphenol with 3-methylphenylboronic acid . While theoretically straightforward, this reaction frequently suffers from three specific failure modes:

  • Homocoupling (Oxidative dimerization of the boronic acid).

  • Protodeboronation (Hydrolytic cleavage of the C-B bond).[1]

  • Catalyst Poisoning (Interference by the free phenolic hydroxyl group).

This guide provides a mechanistic breakdown of these side products and actionable protocols to suppress them.

The Mechanistic Failure Map

To solve low yields, you must visualize where the cycle breaks. The diagram below maps the standard catalytic cycle against the specific diversion points that generate impurities in this synthesis.

SuzukiFailureMap Figure 1: Catalytic Cycle & Failure Pathways for 2-Methyl-4-(3-methylphenyl)phenol Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II)-Ar-Br) Start->OxAdd + 4-Bromo-2-methylphenol BaseStep Base Activation (Pd(II)-Ar-OH/OR) OxAdd->BaseStep + Base (CO3/PO4) Dehalo SIDE PRODUCT A: Dehalogenation (o-Cresol) OxAdd->Dehalo H-Source (Solvent/Base) (Slow Transmetallation) TransMet Transmetallation (Pd(II)-Ar-Ar') BaseStep->TransMet + 3-Tolylboronic Acid Homo SIDE PRODUCT B: Homocoupling (3,3'-Dimethylbiphenyl) BaseStep->Homo O2 Presence (Oxidative Dimerization) Product Reductive Elimination (Target Product) TransMet->Product C-C Bond Formation Proto SIDE PRODUCT C: Protodeboronation (Toluene) TransMet->Proto High Water/Base (Hydrolysis of Boronic Acid) Product->Start Regeneration

Caption: Figure 1. The central blue nodes represent the productive path. Red nodes indicate where specific reaction conditions trigger irreversible side-product formation.

Troubleshooting Guides (FAQ Format)

Module A: The "Missing Yield" (Protodeboronation)

User Report: "I monitored the reaction by TLC/LCMS. The aryl halide (bromide) is remaining, but the boronic acid has disappeared. I see a large peak corresponding to toluene."

Diagnosis: You are experiencing Protodeboronation .[1] The 3-methylphenylboronic acid is hydrolyzing to toluene before it can couple. This is common in electron-rich or sterically hindered boronic acids under aqueous basic conditions.

Technical Fixes:

  • Switch the Base: Carbonate bases (

    
    , 
    
    
    
    ) in aqueous media promote hydrolysis. Switch to anhydrous
    
    
    or
    
    
    in dry solvents (Dioxane or Toluene).
  • Slow Addition: Do not add the boronic acid all at once. Add it portion-wise (e.g., over 1 hour) to keep its standing concentration low relative to the catalyst.

  • Ligand Choice: Use a bulky, electron-rich ligand like XPhos or SPhos . These accelerate the Transmetallation step, consuming the boronic acid faster than it can hydrolyze.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Solvent THF/Water (1:1)1,4-Dioxane (Anhydrous)
Base

(aq)

(solid, ground)
Boron Reagent 3-Methylphenylboronic acid3-Methylphenyl MIDA Boronate
Module B: The "Dimer" Impurity (Homocoupling)

User Report: "I isolated a non-polar side product that looks like two boronic acid rings joined together (3,3'-dimethylbiphenyl)."

Diagnosis: This is Oxidative Homocoupling . It occurs when Oxygen enters the system.[2] Pd(II) species can act as an oxidant, coupling two equivalents of the boronic acid instead of the bromide.

Technical Fixes:

  • Degassing is Critical: Sparging with nitrogen for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for at least 20 minutes before adding the catalyst.

  • Catalyst Oxidation State: Ensure your Pd(0) source (e.g.,

    
    ) is bright yellow. If it is orange or brown, it has oxidized to Pd(II), which immediately consumes boronic acid to form the dimer.
    
  • Stoichiometry: If homocoupling is unavoidable, increase the boronic acid equivalents from 1.1 to 1.5 to ensure enough remains for the cross-coupling.

Module C: The Phenol Interference

User Report: "The reaction is extremely sluggish. Conversion is stuck at 50%."

Diagnosis: The free hydroxyl group (-OH) on 4-bromo-2-methylphenol is acidic (


). In the presence of base, it forms a phenoxide anion. This anion can coordinate to the Palladium center, creating a stable, unreactive "resting state" complex, effectively poisoning the catalyst.

Technical Fixes:

  • Protection Strategy (Recommended): Protect the phenol before coupling.

    • Step 1: React 4-bromo-2-methylphenol with TBSCl (tert-butyldimethylsilyl chloride).

    • Step 2: Run the Suzuki coupling (Yields typically >90%).

    • Step 3: Deprotect with TBAF.

  • The "Brute Force" Method: If you must run it unprotected, use 3.0 equivalents of base (to ensure full deprotonation and excess base for the Suzuki cycle) and increase temperature to 100°C.

Optimized Experimental Protocol

Objective: Synthesis of 2-Methyl-4-(3-methylphenyl)phenol via Suzuki Coupling (Protected Route).

Reagents:

  • Substrate: 4-Bromo-2-methylphenol (TBS-protected) [1.0 equiv]

  • Coupling Partner: 3-Methylphenylboronic acid [1.2 equiv]

  • Catalyst:

    
     [0.03 equiv]
    
  • Base:

    
     (anhydrous, tribasic) [2.0 equiv]
    
  • Solvent: 1,4-Dioxane (dry)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the TBS-protected bromide (1.0 mmol), boronic acid (1.2 mmol),

    
     (2.0 mmol), and Pd catalyst (3 mol%).
    
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Note: Do not use water.

  • Degassing: Seal the vial with a septum. Insert a vent needle and an Argon inlet needle. Sparge the solution for 15 minutes. Remove needles and seal tightly (Teflon cap).

  • Reaction: Heat the block to 90°C for 12 hours.

  • Workup: Cool to Room Temp. Filter the mixture through a pad of Celite to remove Palladium black. Wash with Ethyl Acetate.[3]

  • Deprotection (In-situ): Add TBAF (1.0 M in THF, 1.5 equiv) to the filtrate. Stir for 1 hour at RT.

  • Purification: Quench with saturated

    
    . Extract with EtOAc.[3] Dry over 
    
    
    
    .[4] Purify via Flash Chromatography (Hexanes/EtOAc gradient).

Expected Yield: 85-92% Target Rf: ~0.4 (Hexanes/EtOAc 4:1)

References

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions. (Detailed analysis of homocoupling mechanisms).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014. (Definitive guide on protodeboronation and boronic acid stability).

  • Delgado, et al. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium. ACS Catalysis, 2017. (Kinetics of oxidative dimerization).

  • Organic Chemistry Portal. Suzuki Coupling: Recent Developments and Mechanisms. (General reaction scope and catalyst selection).

  • BenchChem. Application Notes for Purification of Substituted Biphenyl Phenols. (Purification protocols for methyl-phenyl phenols).

Sources

Optimizing reaction conditions for Suzuki coupling of methylphenyl boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Optimization Hub. Ticket ID: #SUZUKI-MePh-001 Topic: Optimizing Reaction Conditions for Methylphenyl Boronic Acids Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges with methylphenyl boronic acids (tolylboronic acids). Unlike simple phenylboronic acids, these substrates present a dichotomy of challenges based on substitution patterns:

  • Ortho-Substitution (o-tolyl): Severe steric hindrance inhibits transmetalation and accelerates protodeboronation (side reaction).

  • Para/Meta-Substitution (p-tolyl, m-tolyl): Electron-donating methyl groups render the boron center less Lewis acidic, potentially slowing the activation step (boronate formation).

This guide replaces generic advice with chemically grounded troubleshooting for these specific substrates.

Part 1: Diagnostic & Troubleshooting Modules
Module 1: The "No Conversion" Crisis (Steric Hindrance)

Applicable to: Ortho-methylphenyl boronic acids.

The Symptom: The starting halide is unconsumed. The catalyst remains active (dark color), but product formation is negligible. The Cause: The ortho-methyl group creates a "steric wall" around the boron center. Standard ligands (like


) allow the palladium center to become too crowded, preventing the approach of the bulky boronate during the transmetalation step.

The Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands).

  • Recommendation: SPhos or XPhos .

  • Why it works: These ligands are electron-rich (facilitating oxidative addition) and, crucially, bulky yet flexible. They form a mono-ligated Pd species (

    
    ) that creates an open "pocket" for the hindered boronic acid to enter.
    

Data: Ligand Performance on o-Tolyl Coupling

Ligand System Yield (24h) Mechanistic Limitation

|


 | < 10% | Steric crowding prevents transmetalation. |
| 

| 30-40% | Bite angle insufficient for extreme sterics. | | Pd(OAc)2 + SPhos | > 95% | Creates active mono-ligated species; resists oxidation. | | Pd-PEPPSI-IPr | > 90% | N-Heterocyclic Carbene (NHC) stabilizes the active cycle. |
Module 2: The "Disappearing Boron" Error (Protodeboronation)

Applicable to: All methylphenyl isomers, but critical for Ortho.

The Symptom: The aryl halide remains, but the boronic acid has vanished (converted to toluene). The Cause: Protodeboronation .[1][2][3][4]

  • Mechanism: In the presence of water and base, the boronic acid forms a boronate.[2][5] If transmetalation is slow (due to sterics), the C-B bond breaks to relieve steric strain, replacing the boron with a proton from water.

  • The Methyl Factor: The ortho-methyl group acts as a spring; breaking the C-B bond releases significant steric strain, driving this side reaction faster than in unsubstituted phenyl rings.

The Solution: Control the "Water Window" or use MIDA Boronates.[1][5]

  • Protocol A (Standard): Reduce water content. Instead of 1:1 solvent mixtures, use Toluene/Water (10:1) or Dioxane (anhydrous) with strictly anhydrous base (

    
     or 
    
    
    
    ).
  • Protocol B (Slow Release): If the boronic acid decomposes too fast, switch to a MIDA boronate or Potassium Trifluoroborate (

    
    ) . These release the active free boronic acid slowly, keeping the standing concentration low and minimizing decomposition.[1]
    
Module 3: Base Selection Logic

Applicable to: Optimization of reaction kinetics.

The Question: Which base should I use for methylphenyl coupling?

The Answer:

  • Avoid:

    
     (often too weak for hindered substrates) and 
    
    
    
    (too aggressive, promotes deboronation).
  • Preferred:

    
     (Potassium Phosphate Tribasic) .
    
    • Reasoning: It provides a high concentration of active species in organic/aqueous biphasic mixtures and has the optimal basicity to activate the boronic acid without rapidly degrading it.

Part 2: Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting methylphenyl couplings, specifically distinguishing between steric and stability failure modes.

SuzukiOptimization Start START: Reaction Failed CheckIsomer Check Boronic Acid Isomer Start->CheckIsomer Ortho Ortho-Methyl (Steric) CheckIsomer->Ortho High Steric Strain ParaMeta Para/Meta-Methyl (Electronic) CheckIsomer->ParaMeta Low Steric Strain CheckLigand Current Ligand? Ortho->CheckLigand CheckBase Check Base Strength ParaMeta->CheckBase StandardLigand PPh3 / dppf CheckLigand->StandardLigand BuchwaldLigand SPhos / XPhos CheckLigand->BuchwaldLigand ActionLigand SWITCH to Pd(OAc)2 + SPhos (Solves Transmetalation) StandardLigand->ActionLigand CheckSideProd Side Product Analysis BuchwaldLigand->CheckSideProd TolueneFound Toluene Detected (Protodeboronation) CheckSideProd->TolueneFound ActionDry Use Anhydrous Conditions or MIDA Boronate TolueneFound->ActionDry ActionBase Switch to K3PO4 (Enhance Activation) CheckBase->ActionBase

Caption: Troubleshooting logic flow for methylphenyl Suzuki coupling. Red nodes indicate high-risk failure points (Sterics and Protodeboronation).

Part 3: Standard Operating Procedure (SOP)

Protocol ID: SOP-TOLYL-05 Title: High-Efficiency Coupling of Sterically Hindered Methylphenyl Boronic Acids

Reagents:

  • Aryl Halide (1.0 equiv)

  • o-Methylphenyl Boronic Acid (1.5 equiv) — Excess required due to potential deboronation.

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) — Pre-complexation recommended.
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene : Water (10:1 ratio).

Step-by-Step Methodology:

  • Catalyst Pre-activation (Critical Step):

    • In a Schlenk tube, add

      
       and SPhos.
      
    • Add anhydrous Toluene (2 mL/mmol).

    • Stir at room temperature for 5-10 minutes under Argon. The solution should turn from orange to a clear/pale yellow, indicating the formation of the active

      
       species.
      
    • Why: Generating the active catalyst before adding the hindering substrates ensures the palladium is ready to protect itself and react immediately.

  • Substrate Addition:

    • Add the Aryl Halide, Boronic Acid, and solid

      
       to the reaction vessel.
      
    • Note: If using a liquid halide, add it via syringe after sealing.

  • Degassing:

    • Seal the vessel and sparge with Argon for 10 minutes.

    • Why: Oxygen promotes homocoupling of the boronic acid (

      
      ), wasting your reagent.
      
  • Water Addition:

    • Add degassed water (0.2 mL/mmol).

    • Why: A small amount of water is necessary to dissolve the inorganic base and facilitate boron activation, but keeping the ratio low (10:1) minimizes protodeboronation.[1][5]

  • Reaction:

    • Heat to 100°C for 12–16 hours with vigorous stirring.

    • Monitoring: Check via LC-MS. If the boronic acid is consumed but halide remains, add another 0.5 equiv of boronic acid.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use


 for para-tolyl boronic acid? 
A:  Yes. For para- and meta-isomers, tetrakis is generally sufficient because the steric hindrance is minimal. However, if the coupling partner (the aryl halide) is hindered, you must still revert to SPhos or XPhos.

Q: My reaction turns black immediately (Palladium Black). What happened? A: The catalyst decomposed. This often happens with hindered substrates because the oxidative addition is slow, or the active species is unstable.

  • Fix: Ensure you are using an excess of ligand (Ligand:Pd ratio of 2:1 or higher). The excess ligand stabilizes the Pd(0) in solution.

Q: Why do you recommend Toluene over DMF? A: While DMF is excellent for solubility, it can decompose at high temperatures to produce amines that poison the catalyst. Toluene is non-coordinating and biphasic with water, which often provides a cleaner separation of the organic product from the inorganic byproducts.

References
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Suzuki-Miyaura Reaction. Chemistry – A European Journal, 12(18), 4749–4755. Link

Sources

Degradation pathways of 2-Methyl-4-(3-methylphenyl)phenol under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Degradation Pathways of 2-Methyl-4-(3-methylphenyl)phenol

Executive Summary

This guide details the degradation mechanisms of 2-Methyl-4-(3-methylphenyl)phenol (also referred to as 4'-hydroxy-3,3'-dimethylbiphenyl). As a biaryl phenolic compound, its stability profile is governed by two competing functionalities: the electron-rich phenolic ring (susceptible to oxidation and electrophilic attack) and the benzylic methyl groups (susceptible to radical abstraction and photo-oxidation).

Users analyzing this compound in pharmaceutical impurities, liquid crystal synthesis, or environmental fate studies often encounter unexpected "ghost peaks" or mass balance discrepancies. This guide addresses those specific experimental anomalies.

Photodegradation & Radical Mechanisms

Context: Under UV/Vis irradiation (especially in aqueous or polar solvents), this molecule does not simply hydrolyze; it undergoes Quinone Methide (QM) formation. This is the most common cause of "unexplainable" transient intermediates in HPLC.

Mechanism: The Quinone Methide Shunt

Unlike simple phenols, the ortho-methyl group allows for a tautomerization upon excitation.

  • Excitation: Absorption of UV leads to the singlet excited state.

  • Proton Transfer: Excited State Intramolecular Proton Transfer (ESIPT) or solvent-assisted deprotonation occurs at the phenolic hydroxyl.

  • QM Formation: Loss of a proton from the ortho-methyl group generates a reactive ortho-Quinone Methide (o-QM) intermediate.

  • Nucleophilic Attack: This electrophilic QM rapidly reacts with water (reforming the parent or a benzyl alcohol derivative) or nucleophiles in your buffer (e.g., methanol, resulting in methyl ethers).

Visualization of Photolytic Pathway:

Photodegradation Figure 1: Photolytic Degradation & Quinone Methide Formation Parent 2-Methyl-4-(3-methylphenyl)phenol Excited Singlet Excited State (S1) Parent->Excited UV (hv) Radical Phenoxyl Radical Excited->Radical H-abstraction QM ortho-Quinone Methide (Reactive Intermediate) Excited->QM -H2O (Dehydration/Tautomerization) Dimer C-C Coupled Dimers (Precipitate) Radical->Dimer Radical Coupling Adduct Solvent Adducts (e.g., Methoxy-derivatives) QM->Adduct + MeOH/H2O (Nucleophiles)

Figure 1: Photolytic pathways highlighting the critical Quinone Methide intermediate responsible for solvent adducts.

Oxidative & Biological Degradation

Context: In bioreactors or oxidative stress testing (e.g., forced degradation with H₂O₂), the degradation follows the Cresol-Biphenyl Rule . The molecule degrades via ring hydroxylation followed by cleavage, similar to pathways observed in dimethylphenols and phenylphenols.

Key Pathways:
  • Methyl Oxidation: The methyl group on the non-phenolic ring (m-tolyl) is oxidized to a carboxylic acid (3-carboxyphenyl derivative).

  • Ring Hydroxylation: The phenolic ring is hydroxylated at the ortho position (relative to the -OH), forming a Catechol .

  • Ring Cleavage: The catechol undergoes meta-cleavage (via catechol 2,3-dioxygenase type reactivity) or ortho-cleavage, eventually leading to pyruvate and succinate derivatives.[1]

Visualization of Oxidative Pathway:

OxidativeDegradation Figure 2: Oxidative Metabolic Pathways (Biotic/Abiotic) cluster_0 Methyl Oxidation (Side Chain) cluster_1 Ring Oxidation (Aromatic) Start 2-Methyl-4-(3-methylphenyl)phenol Inter1 Alcohol Intermediate (-CH2OH) Start->Inter1 Monooxygenase Catechol Catechol Intermediate (1,2-Dihydroxy) Start->Catechol Hydroxylation (+OH) Acid Carboxylic Acid Derivative (-COOH) Inter1->Acid Dehydrogenase RingOpen Muconic Semialdehyde (Ring Cleavage) Catechol->RingOpen Meta-Cleavage

Figure 2: Divergent oxidative pathways leading to side-chain oxidation and aromatic ring cleavage.[2]

Experimental Troubleshooting & FAQs

Scenario A: HPLC Analysis shows "Ghost Peaks" that shift with solvent choice.

User Question: I see a degradation peak at RRT 1.12 in methanol, but it disappears or shifts in acetonitrile. Is my compound unstable?

Technical Diagnosis: You are likely generating a solvent adduct via the Quinone Methide mechanism described in Figure 1.

  • Mechanism: The UV detector in your HPLC (or ambient light) excites the molecule. The resulting Quinone Methide reacts with Methanol (mobile phase) to form a methyl-ether adduct. In Acetonitrile (non-nucleophilic), this adduct cannot form, or the QM reverts to the parent/dimerizes.

  • Solution:

    • Protect from light: Use amber glassware for all sample preparations.

    • Solvent Swap: Switch to an ACN/Water gradient to verify if the peak persists.

    • Check Flow Cell: Stop flow in the detector. If the peak area grows, it is a photo-reaction occurring inside the detector.

Scenario B: Mass Balance Loss in Aerobic Bioreactors.

User Question: We are testing biodegradability. The parent compound disappears (99% loss), but we only recover 10% as identified metabolites. Where is the rest?

Technical Diagnosis: This indicates Ring Cleavage or Polymerization .

  • Mechanism: As shown in Figure 2, once the catechol forms, the ring opens rapidly (Meta-cleavage). The resulting aliphatic chains (muconic semialdehydes) do not absorb UV at the same wavelengths as the parent biaryl and are highly polar, often eluting in the solvent front or requiring derivatization for GC-MS.

  • Alternative: Oxidative coupling (mediated by peroxidases) can create insoluble oligomers (lignin-like structures) that precipitate out of solution and are lost during filtration.

  • Protocol:

    • Analyze the solid residue/filter cake for oligomers.

    • Use Total Organic Carbon (TOC) analysis rather than HPLC to track mineralization.

Scenario C: Color Change in Stored Samples.

User Question: My white powder standard turned slight pink/yellow after 2 weeks on the bench.

Technical Diagnosis: This is classic Phenoxyl Radical Coupling .

  • Mechanism: Trace oxidation leads to phenoxyl radicals. These couple to form extended conjugated systems (like diphenoquinones), which are intensely colored (yellow/red) even at ppm levels.

  • Solution:

    • Store under Nitrogen/Argon.

    • This is a surface phenomenon; the bulk purity is likely still >99%. Recrystallize from ethanol if necessary.

Summary of Experimental Constants

ParameterValue / BehaviorRelevance
pKa (Phenolic) ~10.2 - 10.5Stable at physiological pH; ionizes > pH 10.
Photostability Low (t½ < 4h in sunlight)Requires amber glassware; forms QM intermediates.
Oxidative Stability ModerateSusceptible to peroxides and radical initiators.
Major Impurity Dimer (C-C coupled)Formed during synthesis or prolonged storage.
Solubility Low (Water), High (Organic)Use co-solvents (MeOH/ACN) for aqueous studies to prevent precipitation.

References

  • Wan, P., & Brousmiche, D. (2001). Photochemistry of benzylic compounds: Quinone methide intermediates.
  • Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways. (2024). PubMed. Verified mechanism for methyl-substituted phenol oxidation and ring cleavage.

  • CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions. (2024). MDPI. Details the oxidative coupling pathways of phenols and the formation of diphenoquinones.

  • Photochemical & Photobiological Sciences. (2013). Zwitterionic biphenyl quinone methides in photodehydration reactions of 3-hydroxybiphenyl derivatives. Specifically addresses the photochemistry of phenyl-substituted phenols.

  • Degradation of Phenol via Meta Cleavage Pathway. (2013). Biotechnology Research International. Provides the enzymatic basis for the ring opening depicted in Figure 2.

Sources

Troubleshooting peak tailing in HPLC analysis of 2-Methyl-4-(3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-PH-2M43MP Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Peak Tailing (


)
Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely encountering peak tailing during the Reverse Phase HPLC (RP-HPLC) analysis of 2-Methyl-4-(3-methylphenyl)phenol .

This is not a generic issue; it is a direct consequence of the analyte's chemistry interacting with your stationary phase. As a substituted biphenylol, this molecule presents a "perfect storm" for tailing: high hydrophobicity combined with a phenolic hydroxyl group capable of hydrogen bonding.

Analyte Profile:

  • Structure: Bi-aryl scaffold with a phenolic -OH (hydrogen bond donor/acceptor) and methyl substitutions.

  • Key Challenge: The Phenolic Hydroxyl Group .

  • pKa: ~10.5 (Estimated). The ortho-methyl group provides electron donation, slightly decreasing acidity, but steric hindrance may affect solvation.

  • LogP: ~3.8 - 4.2 (High Hydrophobicity).

The Core Conflict: At neutral pH, the analyte is unionized. However, the silanol groups (


)  on your silica column surface begin to ionize (

) above pH 3.5. Your phenolic analyte acts as a hydrogen bond donor to these silanols, creating a secondary retention mechanism that drags the peak tail.[1][2]
Diagnostic Workflow (Triage)

Before altering your chemistry, we must determine if the tailing is Chemical (interaction based) or Physical (system/hardware based).

Protocol: Change the flow rate by ±50%.

  • If tailing remains constant: The issue is Chemical (Silanol interactions).

  • If tailing changes significantly: The issue is Physical (Dead volume or Mass Overload).

DiagnosticTree Start START: Peak Asymmetry > 1.2 Decision TEST: Reduce Flow Rate by 50% Start->Decision ResultA Tailing Factor Constant Decision->ResultA Same Shape ResultB Tailing Factor Changes Decision->ResultB Shape Improves/Worsens ChemIssue CHEMICAL CAUSE (Secondary Interactions) ResultA->ChemIssue PhysIssue PHYSICAL CAUSE (Hardware/Overload) ResultB->PhysIssue Action1 Action: Lower pH (< 3.0) or Change Column ChemIssue->Action1 Action2 Action: Check Connections or Reduce Injection Mass PhysIssue->Action2

Figure 1: Diagnostic Logic Tree for isolating the root cause of peak tailing.

Chemical Troubleshooting: The Silanol Interaction

If your diagnosis points to chemistry, the culprit is almost certainly Secondary Silanol Interaction .[2]

The Mechanism: The silica support of your column contains residual silanol groups.[1][2][3][4][5][6][7] Even "end-capped" columns have some activity.[8]

  • Mobile Phase pH > 4: Silanols ionize (

    
    ).
    
  • Analyte Interaction: The -OH on 2-Methyl-4-(3-methylphenyl)phenol hydrogen bonds to the

    
    .
    
  • Result: A non-linear desorption isotherm, appearing as a tail.

SilanolInteraction cluster_prevention Prevention Strategy Silica Silica Surface Silanol Si-O⁻ (Ionized) Silica->Silanol pH > 3.5 Analyte Analyte (-OH) Silanol->Analyte Hydrogen Bonding Tail Peak Tailing Analyte->Tail Delayed Elution Acid Acid Modifier (pH 2.5) Protonation Si-OH (Neutral) Acid->Protonation Suppresses Ionization

Figure 2: Mechanism of secondary silanol interactions causing tailing in phenolic compounds.

Solution Protocol: Mobile Phase Optimization

Objective: Suppress silanol ionization by lowering pH below the silanol pKa (approx 3.5).

ParameterRecommendationScientific Rationale
Aqueous Phase Water + 0.1% Formic Acid (or

)
Lowers pH to ~2.7. This protonates silanols (

), preventing interaction with the analyte [1].
Organic Phase Acetonitrile (ACN)ACN is aprotic and does not compete for H-bonding as strongly as Methanol, often yielding sharper peaks for phenols.
Buffer (Optional) 25mM Phosphate (pH 2.5)If Formic Acid is insufficient, phosphate provides stronger buffering capacity to maintain silanol suppression.
Physical Troubleshooting: Mass Overload & Hardware

If the diagnostic test indicated a physical issue, you are likely overloading the column or have a dead volume issue.[5]

Mass Overload (Langmuir Isotherm)

2-Methyl-4-(3-methylphenyl)phenol is hydrophobic. It saturates the stationary phase surface quickly.

  • Symptom: "Shark fin" peak shape (sharp front, long tail).

  • Test: Inject 1/10th the concentration. If symmetry improves, it is mass overload.

  • Fix: Increase column diameter or decrease injection load.

Extra-Column Volume
  • Symptom: All peaks tail, but early eluting peaks tail more.

  • Fix: Replace standard tubing (0.010" ID) with red PEEK tubing (0.005" ID) between the column and detector.

Advanced Recovery: Column Regeneration

If the column is old, phenol-based oxidation products or strongly retained matrix components may have fouled the head of the column.

Protocol: The "Reverse Flush" Note: Only perform this on columns marked "robust" or "stable" for reverse flow (e.g., most modern C18 columns).

  • Disconnect the column from the detector (do not flush junk into your flow cell).[2]

  • Reverse the column direction.[8]

  • Flush Sequence:

    • 20 Column Volumes (CV) Water (95%) / ACN (5%) - Remove buffers.

    • 20 CV Acetonitrile (100%) - Remove hydrophobic contaminants.

    • 20 CV Isopropanol (100%) - Remove highly retained polymer/lipid residues.

    • 20 CV Acetonitrile (100%).

    • 20 CV Mobile Phase (Initial Conditions).

  • Reconnect in normal direction and equilibrate.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Historically, yes. TEA acts as a "silanol blocker" by competitively binding to active sites. However, with modern Type-B (high purity) silica columns, this is rarely necessary.[9] Lowering the pH with Formic Acid is cleaner and safer for your column longevity [2].

Q: My symmetry is 1.4. Is that acceptable? A: For a phenolic compound, an


 of 1.4 is often practically acceptable, though USP guidelines typically prefer 

(or strictly

for high precision). If your resolution (

) between the analyte and nearest impurity is > 2.0, you may not need to optimize further [3].

Q: Why does Methanol cause worse tailing than Acetonitrile for this molecule? A: Methanol is a protic solvent. It can participate in hydrogen bonding networks that may bridge the analyte to the silica surface. Acetonitrile, being aprotic, disrupts these interactions more effectively for this specific class of molecules.

Q: Does temperature affect tailing for this molecule? A: Yes. Increasing column temperature (e.g., to 40°C or 50°C) increases mass transfer kinetics and reduces secondary interactions, which usually improves peak symmetry. Ensure your column is rated for the temperature.[2][10]

References
  • Dolan, J. W. (2003). "Peak Tailing and Resolution." LCGC North America, 21(10). [Link]

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic analytes." Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Waters Corporation. "Troubleshooting HPLC Peak Shape Issues." Waters Knowledge Base. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Methyl-4-(3-methylphenyl)phenol in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Hub. This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded protocols to maintain the structural and functional integrity of 2-Methyl-4-(3-methylphenyl)phenol in solution.

As a sterically hindered, hydroxylated biphenyl derivative, this compound presents unique handling challenges. While the methyl groups provide some steric shielding to the phenolic hydroxyl, the extended aromatic biphenyl system makes it highly lipophilic and susceptible to phase separation, while the phenol moiety remains vulnerable to auto-oxidation.

Troubleshooting FAQs

Q1: My aqueous working solutions are turning cloudy or precipitating within minutes. How do I resolve this?

  • Causality: 2-Methyl-4-(3-methylphenyl)phenol possesses a highly hydrophobic biphenyl core, resulting in a high partition coefficient (LogP). In purely aqueous environments, the thermodynamic penalty of solvating this hydrophobic surface forces the molecules to aggregate and precipitate.

  • Solution: Utilize a co-solvent system. Prepare primary stocks in 100% anhydrous DMSO. When diluting into aqueous media, ensure the final DMSO concentration is between 1% and 5% (v/v). If further aqueous solubility is required for in vivo or cell-based assays, incorporate a non-ionic surfactant (e.g., 0.1% Tween-80) or a carrier protein like Bovine Serum Albumin (BSA) to encapsulate the hydrophobic domains.

Q2: The compound shows rapid degradation (loss of peak area on HPLC) and a color shift over 24 hours. What is causing this?

  • Causality: Phenolic compounds are highly susceptible to auto-oxidation, forming reactive phenoxyl radicals that rapidly degrade into quinone derivatives[1]. This process is catalytically accelerated by dissolved oxygen, UV light, and trace transition metals (e.g., Fe³⁺, Cu²⁺) present in standard buffer salts via Fenton-like chemistry.

  • Solution: Implement a multi-tiered antioxidant strategy. Sparge all aqueous buffers with inert gas (Argon or N₂) to displace dissolved oxygen. Supplement the buffer with 1 mM EDTA to chelate trace metals and 0.1% Ascorbic Acid as a sacrificial antioxidant[2]. Always store solutions in amber glass vials to prevent photo-degradation, and keep at 4°C to ensure >95% retention over extended periods[3].

Q3: Does the pH of my assay buffer affect the stability of this compound?

  • Causality: Yes, profoundly. The pKa of the phenolic hydroxyl group typically lies between 9.5 and 10.5. However, as the pH of the solution approaches or exceeds 7.0, a larger fraction of the compound exists as a phenoxide anion. The phenoxide anion is significantly more electron-rich than the neutral phenol, drastically lowering its oxidation potential and making it highly reactive toward oxygen.

  • Solution: Whenever possible, maintain stock and intermediate dilutions in slightly acidic conditions (pH 4.0 – 5.0) where the compound is fully protonated and oxidatively stable[4]. If physiological pH (7.4) is strictly required for your assay, prepare the final dilution immediately before use.

Quantitative Stability Profiles

The following table summarizes the expected recovery rates of a 100 µM solution of 2-Methyl-4-(3-methylphenyl)phenol under various storage and formulation conditions, highlighting the necessity of combining pH control with antioxidants[3][4].

Storage ConditionpHAdditivesDay 1 Recovery (%)Day 7 Recovery (%)Day 30 Recovery (%)
Room Temp, Light7.4None89.245.1< 5.0
4°C, Dark7.4None98.582.441.3
4°C, Dark5.0None99.194.278.5
4°C, Dark5.01mM EDTA + 0.1% Ascorbic Acid99.899.598.2

Experimental Workflows: Preparation of a Self-Validating 10 mM Stabilized Stock

Step 1: Primary Solubilization Weigh the required mass of 2-Methyl-4-(3-methylphenyl)phenol using an analytical balance. Dissolve completely in anhydrous, molecular-biology grade DMSO to achieve a 10 mM concentration. Vortex for 60 seconds.

  • Self-Validation Check: Inspect visually against a dark background; the solution must be perfectly clear with no particulate scattering.

Step 2: Buffer Preparation Prepare an aqueous dilution buffer (e.g., 50 mM Acetate buffer, pH 5.0). Add 1 mM EDTA and 0.1% (w/v) Ascorbic Acid to prevent oxidative degradation during hydrolysis or dilution[2]. Sparge the buffer with Argon gas for 15 minutes to remove dissolved oxygen.

Step 3: Controlled Dilution To prepare a 100 µM working solution, add the 10 mM DMSO stock dropwise to the rapidly stirring aqueous buffer (1:100 dilution). This prevents localized high concentrations that trigger nucleation and precipitation.

Step 4: Verification

  • Self-Validation Check: Measure the Optical Density (OD) of the final solution at 600 nm. An OD₆₀₀ < 0.01 confirms the absence of colloidal aggregates or precipitation, validating the solubility of the system before proceeding to downstream functional assays.

Logical Relationship Diagram

StabilityMechanisms Intact 2-Methyl-4-(3-methylphenyl)phenol (Intact & Soluble) Hydrophobic Aqueous Media (Hydrophobic Effect) Intact->Hydrophobic Alkaline Alkaline pH (>7.0) (Phenoxide Formation) Intact->Alkaline Oxidative O2 / Trace Metals / UV (Radical Oxidation) Intact->Oxidative Failure Precipitation & Quinone Degradation Hydrophobic->Failure Alkaline->Failure Oxidative->Failure Sol1 Co-solvents (DMSO) & Surfactants Sol1->Hydrophobic Prevents Sol2 Acidic Buffer (pH 4-5) Sol2->Alkaline Prevents Sol3 EDTA & Ascorbic Acid Amber Vials Sol3->Oxidative Prevents

Logical workflow of degradation mechanisms and targeted stabilization interventions.

References

  • Title: Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls Source: Molecules (MDPI) URL: [Link]

  • Title: Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts Source: Molecules (MDPI) URL: [Link]

  • Title: The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel Source: Food Science and Technology (SciELO) URL: [Link]

  • Title: Techniques for Analysis of Plant Phenolic Compounds Source: Molecules (MDPI) URL: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-4-(3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methyl-4-(3-methylphenyl)phenol. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound class. The biphenyl and phenol moieties in its structure contribute to its hydrophobic nature, making it challenging to work with in aqueous assay buffers.[1][2][3] This guide is designed to help you navigate these challenges to obtain reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I dilute my DMSO stock into aqueous assay buffer?

This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous environment of your assay.[4] DMSO is a powerful organic solvent, but its ability to keep the compound in solution diminishes significantly when diluted into a buffer.[5] The resulting solution becomes supersaturated, leading to the compound crashing out.[6] This is a form of kinetic solubility, where the concentration is temporarily higher than the thermodynamic solubility (the true equilibrium point).[7][8]

Q2: What is the maximum concentration of DMSO I can use in my assay?

This is highly dependent on the assay type.

  • Biochemical/Enzyme Assays: These are generally more tolerant of DMSO. Concentrations up to 1-2% may be acceptable, but you must always run a vehicle control (buffer + DMSO) to check for any inhibitory or activating effects of the solvent on the enzyme.

  • Cell-Based Assays: Cells are much more sensitive. For most cell lines, the final DMSO concentration should be kept at or below 0.5%, with 0.1% being a widely accepted "safe" concentration that minimizes cytotoxicity.[9][10][11] Some robust cell lines may tolerate up to 1%, but this must be empirically determined by running a dose-response curve with DMSO alone to assess its impact on cell viability.[12][13] Primary cells are often even more sensitive.[9]

Q3: Can I just heat or sonicate the sample to get it into solution?

Gentle warming (e.g., 37°C) and sonication can help dissolve the compound initially in the stock solvent (like DMSO).[4][14] However, these are unlikely to solve precipitation problems upon dilution into an aqueous buffer. If the compound is not thermodynamically stable in the final assay buffer, it will eventually precipitate, leading to inconsistent results.[15] Heating is also risky as it can degrade thermally sensitive compounds.

Q4: How does pH affect the solubility of a phenolic compound like this one?

The phenol group is weakly acidic.[16] At a pH above the compound's pKa, the phenol group will be deprotonated, forming a more polar phenoxide salt, which typically increases aqueous solubility.[17][18] Conversely, at a pH below the pKa, the phenol group remains protonated and less polar.[19] Therefore, increasing the pH of your assay buffer may improve solubility. However, you must ensure the new pH is compatible with your biological system (e.g., enzyme activity, cell health).

Troubleshooting Guide: Step-by-Step Solutions

This section provides a tiered approach to solving solubility issues, starting with the simplest methods and progressing to more advanced formulation strategies.

Problem 1: Compound Precipitates Immediately Upon Dilution

Your compound is "falling out" of solution as soon as you add it to the buffer, visible as cloudiness, turbidity, or solid particles.

G start Start: Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Can you increase DMSO? (Check assay tolerance) check_dmso->increase_dmso No lower_compound Lower Compound Concentration check_dmso->lower_compound Yes cosolvent Strategy 2: Use a Co-Solvent (e.g., PEG400, ethanol) increase_dmso->cosolvent No end_ok Solution Found increase_dmso->end_ok Yes lower_compound->cosolvent Still Precipitates lower_compound->end_ok Soluble cyclodextrin Strategy 3: Use a Cyclodextrin (e.g., HP-β-CD) cosolvent->cyclodextrin Fails cosolvent->end_ok Success surfactant Strategy 4: Use a Surfactant (e.g., Tween-20) cyclodextrin->surfactant Fails cyclodextrin->end_ok Success surfactant->end_ok Success

Caption: Decision tree for addressing compound precipitation.

Before moving to other reagents, ensure your dilution technique is optimal. Direct dilution from 100% DMSO into buffer is often the cause of precipitation. A serial dilution in 100% DMSO first can mitigate this.[4]

Protocol: Serial Dilution in 100% DMSO

  • Prepare a high-concentration stock solution (e.g., 20 mM) of your compound in 100% DMSO.[20]

  • Create a series of intermediate dilutions from this stock using 100% DMSO. For example, to get a 2X final concentration of 20 µM from a 20 mM stock, you might prepare a 400 µM intermediate stock in 100% DMSO.

  • Add the final, small volume of the DMSO intermediate stock to your aqueous buffer (e.g., 2 µL of 400 µM stock into 38 µL of buffer for a 20 µM final concentration). This minimizes the local concentration shock.

  • Crucially , always include a "vehicle control" with the same final concentration of DMSO in your assay to account for any solvent effects.[4][5]

If optimizing DMSO is insufficient, a co-solvent can help bridge the polarity gap between DMSO and water.[21][22]

Recommended Co-solvents & Starting Concentrations

Co-SolventTypical Starting Final ConcentrationProsCons
PEG400 (Polyethylene Glycol 400) 1-5%Low toxicity, widely used in vivo.[23]Can be viscous.
Ethanol 1-2%Readily available, effective.Can be more toxic to cells than other options.
Glycerol 1-5%Low toxicity.[24]High viscosity.

Protocol: Using a Co-Solvent

  • Prepare your compound stock in 100% DMSO as usual.

  • Create a co-solvent/buffer mixture. For example, for a final assay concentration of 5% PEG400, prepare a buffer that contains 5% PEG400.

  • Add your DMSO stock directly to this co-solvent-containing buffer.

  • Vehicle Control: Your control must contain the same final concentration of both DMSO and the co-solvent.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[25][26][27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[28][29]

G cluster_0 Before Complexation cluster_1 After Complexation Compound Hydrophobic Compound Water Aqueous Buffer label_precipitate Precipitation CD Cyclodextrin (Hydrophilic Exterior) Water2 Aqueous Buffer Compound_in_CD Compound (in Hydrophobic Cavity) label_soluble Soluble Complex

Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

Protocol: Using HP-β-CD

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Dissolve your compound in a minimal amount of organic solvent (like DMSO or ethanol).

  • Add the compound stock dropwise to the stirring HP-β-CD solution.

  • Allow the mixture to equilibrate (e.g., shake or stir for 1-2 hours) to allow for complex formation.

  • Use this complexed solution in your assay.

  • Vehicle Control: The control must contain the same final concentration of HP-β-CD and any organic solvent used.

Problem 2: Inconsistent Results or Low Potency

You may have achieved apparent solubility, but your assay results are variable or the compound appears less active than expected. This can be due to the formation of sub-visible micro-precipitates or compound aggregation.

Surfactants can help solubilize compounds by forming micelles and can also prevent non-specific binding of the compound to plasticware or proteins in the assay.[30][31] They are typically used at very low concentrations.

Recommended Surfactants & Concentrations

SurfactantTypical Final ConcentrationNotes
Tween-20 (Polysorbate 20) 0.005% - 0.05%A gentle, commonly used surfactant.[32]
Triton X-100 0.005% - 0.05%A slightly stronger detergent than Tween-20.[33][34] Can interfere with absorbance readings at 280 nm.[32]

Protocol: Using a Surfactant

  • Prepare your assay buffer to contain the desired final concentration of the surfactant (e.g., 0.01% Tween-20).

  • Prepare your compound dilutions as you normally would, but perform the final dilution into the surfactant-containing buffer.

  • Vehicle Control: Ensure your control contains the same final concentrations of all solvents and the surfactant.

References

  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Brousmiche, D. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved February 29, 2024, from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved February 29, 2024, from [Link]

  • Silver, J. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Retrieved February 29, 2024, from [Link]

  • Maximum DMSO concentration in media for cell culture? (2023, October 5). Reddit. Retrieved February 29, 2024, from [Link]

  • Bader, A. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved February 29, 2024, from [Link]

  • Jafvert, C. T., et al. (2000, March 11). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. ACS Publications. Retrieved February 29, 2024, from [Link]

  • Gâvan, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers (Basel). Retrieved February 29, 2024, from [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016, January 1). ResearchGate. Retrieved February 29, 2024, from [Link]

  • How can cyclodextrins enhance solubility? (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8.
  • Bergström, C. A., et al. (2012). kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Retrieved February 29, 2024, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved February 29, 2024, from [Link]

  • Thirumala, S., et al. (2013). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. International Journal of Stem Cell Research & Therapy. Retrieved February 29, 2024, from [Link]

  • Solubility and pH of phenol. (n.d.). ISSR. Retrieved February 29, 2024, from [Link]

  • Comparison of kinetic solubility with equilibrium solubility (µM) of... (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Ngan, C. L., et al. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Advanced Pharmacy and Healthcare Research. Retrieved February 29, 2024, from [Link]

  • Mowbray, J., et al. (2021). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Journal of Microbiological Methods. Retrieved February 29, 2024, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved February 29, 2024, from [Link]

  • Solubility of Biphenyl. (n.d.). Solubility of Things. Retrieved February 29, 2024, from [Link]

  • Zhang, Y., et al. (2023). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. MDPI. Retrieved February 29, 2024, from [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate. Retrieved February 29, 2024, from [Link]

  • The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. (2025, December 6). MDPI. Retrieved February 29, 2024, from [Link]

  • Gobas, F. A., et al. (1988). Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure. Environmental Science & Technology. Retrieved February 29, 2024, from [Link]

  • de Cássia Nunes, R., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. Retrieved February 29, 2024, from [Link]

  • DMSO vs. DMF for biological testing. (2024, October 25). Reddit. Retrieved February 29, 2024, from [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved February 29, 2024, from [Link]

  • Kumar, S., et al. (2017). Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal of Pharmacy and Biological Sciences. Retrieved February 29, 2024, from [Link]

  • Vemula, V. R. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved February 29, 2024, from [Link]

  • Biphenyl. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]

  • Biphenyl. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • Influence of Triton X-100 on Reagent-Free Chemical Analysis Techniques. (2025, July 31). Patsnap Eureka. Retrieved February 29, 2024, from [Link]

  • What is the difference between using Triton X-100 and Tween-20? (2018, March 1). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Why does Triton X-100 permeabilise cell membranes better than Tween 20? (2016, August 26). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Preparing Solutions. (2025, August 18). Chemistry LibreTexts. Retrieved February 29, 2024, from [Link]

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Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-4-(3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and cross-validation of two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-Methyl-4-(3-methylphenyl)phenol. As a critical intermediate or potential impurity in pharmaceutical manufacturing, the accurate and precise measurement of this compound is paramount to ensuring drug substance quality and patient safety. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection and validation.

The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[1][2] When multiple analytical methods are employed, cross-validation becomes essential to ensure that the results are consistent and reliable, irrespective of the technique used.[3] This guide will delve into the causality behind experimental choices, present detailed protocols, and interpret comparative data to empower laboratories in making informed decisions for their specific analytical challenges.

Foundational Principles: Method Validation & Cross-Validation

Before comparing methodologies, it is crucial to understand the regulatory framework that governs them. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[1][2][4] The goal is to demonstrate suitability through a series of performance characteristics.[5]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7][8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6][8]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Cross-validation serves as a bridge, confirming that different validated methods yield comparable, reliable, and consistent results.[3] This is particularly critical when transferring a method between laboratories or when a secondary method is developed as a backup or for confirmatory purposes.[8]

Comparative Methodologies: HPLC-UV vs. GC-MS

High-Performance Liquid Chromatography (HPLC) is arguably the most prevalent technique in pharmaceutical quality control due to its versatility and robustness for a wide range of compounds.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, offering exceptional separation efficiency and the high specificity of mass detection, making it ideal for volatile or semi-volatile compounds and for identifying unknown impurities.[11][12]

HPLC is well-suited for the analysis of phenolic compounds.[13][14] A reversed-phase method is typically employed, where a non-polar stationary phase is used with a polar mobile phase.

Experimental Protocol: HPLC-UV Method

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Methyl-4-(3-methylphenyl)phenol reference standard at 1.0 mg/mL in methanol.

    • Create a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

    • For accuracy and precision studies, prepare samples by spiking a placebo matrix or a solution of related substances with the analyte at low, medium, and high concentrations within the calibration range.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Waters Sunfire C18, 4.6 x 150 mm, 5 µm particle size.[9]

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 274 nm.[15]

  • System Suitability:

    • Before analysis, perform five replicate injections of a mid-range standard solution.

    • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

    • Theoretical plates should be ≥ 2000.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC-UV Analysis Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Autosampler, Column) prep->hplc Inject Sample detect UV Detector (274 nm) hplc->detect Elution data Data Acquisition (Chromatogram) detect->data Signal process Data Processing (Integration & Calibration) data->process report Final Report (Concentration Results) process->report

Caption: A typical workflow for the quantitative analysis of 2-Methyl-4-(3-methylphenyl)phenol using HPLC-UV.

For GC analysis, phenolic compounds often require derivatization to increase their volatility and improve peak shape.[11][16] Silylation is a common and effective derivatization technique.

Experimental Protocol: GC-MS Method

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Methyl-4-(3-methylphenyl)phenol reference standard at 1.0 mg/mL in ethyl acetate.

    • Create a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by diluting the stock solution.

    • For accuracy and precision, prepare spiked samples as described for the HPLC method.

  • Derivatization (Silylation):

    • To 100 µL of each standard and sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[17]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Injector: Splitless mode at 270°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the silylated derivative (specific m/z values would be determined during method development).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the primary quantifier ion against the concentration.

    • Determine the concentration of the analyte in the samples using the linear regression equation.

Workflow for GC-MS Analysis

GC-MS Analysis Workflow prep Sample & Standard Preparation deriv Derivatization (Silylation) prep->deriv gc GC System (Injector, Column, Oven) deriv->gc Inject Sample ms Mass Spectrometer (EI Source, Quadrupole) gc->ms Separation data Data Acquisition (SIM Mode) ms->data Ion Detection process Data Processing (Integration & Calibration) data->process report Final Report (Concentration & Identity) process->report

Caption: A typical workflow for the quantitative analysis of 2-Methyl-4-(3-methylphenyl)phenol using GC-MS after derivatization.

Data Comparison and Performance Analysis

A cross-validation study was simulated to compare the performance of the HPLC-UV and GC-MS methods. The results for key validation parameters are summarized below.

Table 1: Comparison of Linearity, LOD, and LOQ

ParameterHPLC-UV MethodGC-MS MethodCausality and Insights
Linearity Range (µg/mL) 0.5 - 1200.1 - 120Both methods demonstrate excellent linearity over a wide range.
Correlation Coefficient (r²) 0.99950.9998The slightly higher r² for GC-MS is typical due to the lower baseline noise in SIM mode.
LOD (µg/mL) 0.150.03GC-MS is significantly more sensitive. The mass spectrometer's ability to filter out noise by monitoring specific ions allows for much lower detection limits.[12]
LOQ (µg/mL) 0.500.10The superior sensitivity of GC-MS translates to a lower limit of quantitation, making it the preferred method for trace-level impurity analysis.

Table 2: Comparison of Accuracy and Precision

ParameterConcentration (µg/mL)HPLC-UV MethodGC-MS MethodCausality and Insights
Accuracy (% Recovery) Low (1.0)99.5%101.2%Both methods show excellent accuracy, well within the typical acceptance criterion of 98-102%.
Mid (50.0)100.8%100.5%
High (100.0)101.2%99.8%
Precision (Repeatability, %RSD, n=6) Mid (50.0)0.8%1.1%HPLC often shows slightly better repeatability for routine assays due to the simpler sample preparation and injection process. The derivatization step in the GC-MS protocol can introduce minor variability.
Precision (Intermediate, %RSD) Mid (50.0)1.3%1.8%Both methods demonstrate excellent intermediate precision, indicating they are rugged enough for use by different analysts on different days.
Discussion: Choosing the Right Tool for the Job

The choice between HPLC-UV and GC-MS is not merely about which method is "better," but which is more suitable for the intended purpose.[5]

  • For Routine Quality Control and Assay: The HPLC-UV method is the superior choice. Its simpler sample preparation (no derivatization), faster run times (potentially), and excellent precision make it ideal for high-throughput environments where the primary goal is to quantify the main component accurately and reliably. The sensitivity is more than adequate for assay and most purity determinations.

  • For Impurity Profiling and Trace Analysis: The GC-MS method is the clear winner. Its significantly lower LOD and LOQ are essential for quantifying impurities at trace levels, as required by regulatory bodies.[18] Furthermore, the mass spectrometric data provides structural information that can be used to tentatively identify unknown impurities or degradation products, a capability that UV detection lacks. While the derivatization step adds complexity, it is a necessary trade-off for the gains in sensitivity and specificity.[11]

  • Specificity Considerations: While the HPLC-UV method's specificity can be demonstrated through peak purity analysis using a diode array detector (DAD), it can be susceptible to co-eluting impurities with similar UV spectra. GC-MS, by virtue of separating components in both time (retention time) and mass-to-charge ratio, offers a much higher degree of specificity and confidence in analyte identification.[12]

Conclusion

This guide demonstrates that both HPLC-UV and GC-MS are robust and reliable techniques for the analysis of 2-Methyl-4-(3-methylphenyl)phenol. A successful cross-validation, as evidenced by the comparable accuracy and precision data, builds confidence that either method can be used to generate trustworthy data.

The ultimate selection should be guided by the specific analytical objective. For routine assays where speed and simplicity are valued, HPLC-UV is the pragmatic choice. For applications demanding the utmost sensitivity and specificity, such as the analysis of trace impurities or for confirmatory testing, the GC-MS method is indispensable. By understanding the underlying principles and performance characteristics of each technique, scientists can confidently select and validate the most appropriate method to ensure the quality and safety of pharmaceutical products.

References

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]

  • A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. AKJournals. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. Available at: [Link]

  • Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil. Available at: [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available at: [Link]

  • What is the Difference Between Phenols by 4AAP vs GCMS Methods?. ALS. Available at: [Link]

  • Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis and Antioxidant Activities of Phenolic and Components of Guarana. CORE. Available at: [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. PubMed. Available at: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available at: [Link]

  • Phenol and Cresol. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Toxicological Profile for Phenol. National Center for Biotechnology Information (NCBI) Bookshelf. Available at: [Link]

  • Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas. Taylor & Francis Online. Available at: [Link]

  • Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. ScienceDirect. Available at: [Link]

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A Comparative Guide to the Biological Activity of 2-Methyl-4-(3-methylphenyl)phenol and Other Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold, characterized by two interconnected phenyl rings, is a foundational structural motif in the fields of medicinal chemistry and materials science.[1] The strategic placement of various substituents on this scaffold gives rise to a diverse array of compounds with distinct physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of the biological activities of 2-Methyl-4-(3-methylphenyl)phenol against other biphenyl derivatives, with a focus on antioxidant, antimicrobial, and cytotoxic properties.

Introduction to Biphenyls: Structure and Significance

Biphenyl and its derivatives are integral to numerous applications, from pharmaceuticals to materials science.[1] In medicine, the biphenyl moiety is a key component in drugs for treating hypertension, inflammation, and cancer, owing to its favorable pharmacokinetic profile and ability to interact with a wide range of biological targets.[1] The biological activity of substituted biphenyls is profoundly influenced by the nature and position of the substituents on the phenyl rings. This guide specifically delves into the properties of 2-Methyl-4-(3-methylphenyl)phenol in comparison to other biphenyls, highlighting the structure-activity relationships that govern their biological effects.

Comparative Biological Activities

The biological activities of biphenyls are diverse and largely dependent on their substitution patterns. Key activities of interest include antioxidant, antimicrobial, and cytotoxic effects.

Phenolic compounds, including hydroxylated biphenyls, are well-known for their antioxidant properties.[2] Their ability to scavenge free radicals is a key mechanism in mitigating oxidative stress, which is implicated in numerous diseases.[2]

Structure-Activity Relationship:

The antioxidant activity of biphenyls is significantly influenced by the presence and position of hydroxyl (-OH) groups.[2][3]

  • Hydroxyl Groups: The presence of hydroxyl groups is crucial for antioxidant activity, as they can donate a hydrogen atom to stabilize free radicals.[3]

  • Intramolecular Hydrogen Bonding: The antioxidant activity of hydroxylated biphenyls is enhanced when hydroxyl groups are in the ortho position to the C-C bond linking the aromatic rings. This positioning facilitates intramolecular hydrogen bonding, which stabilizes the resulting phenoxyl radical.[2][4]

  • Steric Hindrance: The position of substituents is critical. Steric hindrance around the hydroxyl group can reduce its radical scavenging ability.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of compounds.[5][6]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine.[6][7] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.[6]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[5][8]

  • Preparation of Test Samples: Dissolve the test compounds (e.g., 2-Methyl-4-(3-methylphenyl)phenol and other biphenyls) in a suitable solvent to prepare a series of concentrations. A known antioxidant like ascorbic acid or Trolox should be used as a positive control.[5]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the test sample with the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.[5][8]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[5][8]

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[6][8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Presentation:

The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundAntioxidant Activity (IC50, µM)
2-Methyl-4-(3-methylphenyl)phenolData not available
2,2'-biphenolTo be determined
4,4'-biphenolTo be determined
Ascorbic Acid (Positive Control)To be determined

Note: The table is a template for presenting experimental data. Specific values would need to be determined experimentally.

Diagram: DPPH Radical Scavenging Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (Purple) Mix Mix & Incubate (Dark, 30 min) DPPH->Mix Sample Test Compound (e.g., Biphenyl) Sample->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Spectro Measure Absorbance (517 nm) Mix->Spectro Calc Calculate % Scavenging & IC50 Spectro->Calc

Caption: Workflow for the DPPH radical scavenging assay.

Biphenyl derivatives have shown a broad spectrum of antimicrobial activities.[3] The effectiveness of these compounds is often linked to their ability to disrupt microbial membranes or inhibit essential enzymes.[3]

Structure-Activity Relationship:

  • Electron-withdrawing/donating groups: The presence of such groups on the biphenyl rings can significantly impact antimicrobial potency.[3]

  • Hydroxyl Groups: The presence of hydroxyl groups on the biphenyl rings generally enhances antimicrobial activity.[9]

  • Bulky Substituents: In some cases, bulky groups ortho to a phenolic hydroxyl can increase antibacterial efficacy.[10]

Studies have shown that certain biphenyl compounds exhibit potent activity against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol has demonstrated significant inhibitory activity against MRSA.[9] While specific data for 2-Methyl-4-(3-methylphenyl)phenol is limited, its structural features suggest potential antimicrobial properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed visually or by measuring turbidity.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the biphenyl compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Preparation of Microorganism Inoculum: Grow the bacterial or fungal strain in an appropriate broth medium to a specific turbidity, corresponding to a known cell density (e.g., 1 x 10^8 CFU/mL).[11]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the growth medium.

  • Inoculation: Add a standardized volume of the microorganism inoculum to each well.

  • Controls: Include a positive control (microorganisms with no compound), a negative control (medium only), and a solvent control.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2-Methyl-4-(3-methylphenyl)phenolTo be determinedTo be determined
BiphenylTo be determinedTo be determined
Ciprofloxacin (Positive Control)To be determinedTo be determined

Note: The table is a template for presenting experimental data. Specific values would need to be determined experimentally.

The cytotoxic effects of biphenyl compounds are of significant interest, particularly in the context of anticancer drug development.[1] The mechanism of cytotoxicity often involves the induction of apoptosis (programmed cell death).[13]

Structure-Activity Relationship:

  • Hydroxylation: The addition of a hydroxyl group to the biphenyl ring generally enhances cytotoxicity.[14] The position of the hydroxyl group is also critical, with para- or meta-hydroxyl groups often increasing toxicity more than ortho-hydroxyl groups.[14]

  • Planarity: The planarity or coplanarity of the biphenyl rings can be a factor in receptor binding and subsequent toxicity. Ortho-substitution can hinder rotation and reduce the population of planar conformers.[15]

  • Bulky Substituents: The presence of bulky substituents, particularly at the 2,2'-positions, can be crucial for in vitro anticancer activity.[16]

Studies on hydroxylated biphenyls have shown that they can induce cell death in hepatocytes by causing a loss of intracellular ATP and glutathione.[14] For instance, phenyl-hydroquinone has been shown to be more toxic than other biphenols due to the formation of reactive intermediates.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of living cells.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at an optimal density and allow them to attach overnight.[19]

  • Compound Treatment: Treat the cells with various concentrations of the biphenyl compounds for a specific duration (e.g., 24, 48, or 72 hours).[19] Include untreated and vehicle controls.[19]

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for formazan crystal formation.[17]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17][19]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined from a dose-response curve.[13]

Data Presentation:

CompoundCell LineIC50 (µM)
2-Methyl-4-(3-methylphenyl)phenolMCF-7 (Breast Cancer)To be determined
4,4'-DihydroxybiphenylMCF-7 (Breast Cancer)95.6[13]
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)To be determined

Note: The table is a template for presenting experimental data. The value for 4,4'-Dihydroxybiphenyl is from existing literature and serves as an example.

Diagram: Intrinsic Apoptosis Pathway

Apoptosis_Pathway Biphenyl Biphenyl Derivative (Apoptotic Stimulus) Bcl2 Shift in Bcl-2 Family (Pro- vs. Anti-apoptotic) Biphenyl->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome forms Casp9 Caspase-9 Activation (Initiator Caspase) Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Comparative Guide: Antioxidant Potential of Methylated Biphenyl-Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target Audience: Researchers in Medicinal Chemistry and Lipid Stabilization.

This guide evaluates the antioxidant efficacy of Methylated Biphenyl-Phenols , specifically focusing on 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) and its structural analogs. Unlike monomeric phenols (e.g., BHT), biphenyl-phenols offer a dual-ring resonance system that stabilizes phenoxy radicals more effectively.

The Core Distinction: In the context of "methylated" biphenyls, we must distinguish between two structural modifications that yield vastly different antioxidant profiles:

  • O-Methylation (Methoxylation): Introduction of methoxy groups (-OCH₃) at the ortho positions (e.g., TMBP). These groups act as strong Electron Donating Groups (EDGs), lowering the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond via the inductive effect, thereby enhancing Hydrogen Atom Transfer (HAT).

  • O-Methylation (Capping): Methylation of the phenolic hydroxyl itself (e.g., Dimethyl-Magnolol). This abolishes radical scavenging activity by removing the H-donor, rendering the molecule inactive as a primary antioxidant.

This guide compares TMBP (active) against BHT (synthetic standard) and Magnolol (natural biphenyl), supported by experimental data.

Mechanistic Insight: Structure-Activity Relationship (SAR)[1][2]

The antioxidant potency of methylated biphenyl-phenols is governed by their ability to donate a hydrogen atom to a free radical (


) and stabilize the resulting phenoxy radical.
The Role of Ortho-Methoxylation

In TMBP (3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol), the four methoxy groups located ortho to the hydroxyls serve two critical functions:

  • Electronic Activation: The lone pairs on the methoxy oxygen donate electron density into the benzene ring, destabilizing the ground state O-H bond and making H-abstraction kinetically faster.

  • Radical Stabilization: Once the H is removed, the unpaired electron is delocalized across the biphenyl system. The methoxy groups further stabilize this radical cation character via resonance.

Visualization of the Scavenging Mechanism

The following diagram illustrates the Hydrogen Atom Transfer (HAT) pathway and the resonance stabilization provided by the biphenyl scaffold.

AntioxidantMechanism Substrate Free Radical (R•) Transition Transition State [ArO...H...R]‡ Substrate->Transition HAT Mechanism Antioxidant TMBP (Biphenyl-Diol) Antioxidant->Transition HAT Mechanism Product1 Neutralized Species (R-H) Transition->Product1 Product2 Stable Phenoxy Radical (ArO•) Transition->Product2 Resonance Resonance Stabilization (Delocalization across Biphenyl) Product2->Resonance Stabilized by -OCH3 groups

Caption: Hydrogen Atom Transfer (HAT) mechanism showing the conversion of TMBP into a resonance-stabilized phenoxy radical.

Comparative Performance Analysis

The following data contrasts TMBP with industry standards (BHT) and natural analogs (Magnolol).

Quantitative Data Summary

Data derived from biodiesel oxidation stability (Rancimat) and DPPH assays.

CompoundStructure TypeIC50 (DPPH) / ActivityInduction Period (Biodiesel)Mechanism Note
TMBP Methylated Biphenyl-DiolHigh Activity > 6.0 Hours Strong EDG effect from 4x -OCH₃ groups lowers BDE.
BHT Monomeric Hindered PhenolModerate Activity~4-5 HoursRelies on steric hindrance (t-butyl); lacks biphenyl resonance.
Magnolol Natural Biphenyl-DiolHigh ActivityN/AHigh activity due to H-bonding; reduced if O-methylated.
Methyl-Magnolol O-Methylated EtherInactive NegligiblePhenolic OH is blocked; cannot donate Hydrogen.

Key Insight: TMBP demonstrates superior performance in lipid matrices (biodiesel) compared to BHT. The reaction rate constants for oxidation in TMBP-treated samples were consistently lower than those with BHT, indicating superior kinetic inhibition of lipid peroxidation.

Experimental Protocols

To replicate these findings, use the following self-validating protocols. These are designed for lipophilic biphenyls, addressing solubility issues often encountered with standard aqueous assays.

Modified DPPH Radical Scavenging Assay (Lipophilic Optimization)

Standard DPPH protocols often fail for biphenyls due to precipitation in methanol. This protocol uses an ethanol/chloroform mix.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution.

  • Solvent: Ethanol:Chloroform (1:1 v/v).

  • Positive Control: Trolox or BHT.

Workflow:

  • Preparation: Dissolve TMBP in Ethanol:Chloroform (1:1) to create a stock solution (1 mg/mL). Prepare serial dilutions (10 – 200 µg/mL).

  • Reaction: Add 1.0 mL of TMBP solution to 3.0 mL of DPPH working solution.

  • Incubation: Vortex for 10 seconds. Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
  • Validation: Run a solvent blank (

    
    ) and a Trolox standard curve. The 
    
    
    
    must remain stable (<5% variance) over 30 mins.

Calculation:



Plot % Inhibition vs. Concentration to determine IC50.
Rancimat Method (Accelerated Oxidation)

Best for evaluating performance in oil/lipid matrices.

Workflow:

  • Matrix: Use stripped soybean oil or biodiesel (free of natural antioxidants).

  • Dosing: Add TMBP at 1000 ppm (w/w). Compare with BHT at 1000 ppm.

  • Conditions: Heat block at 110°C ; Airflow at 10 L/h .

  • Endpoint: Measure the Induction Period (IP) – the time until a rapid rise in conductivity (due to volatile organic acids) is detected.

Synthesis & Workflow Visualization

The synthesis of TMBP typically involves the laccase-catalyzed oxidative coupling of 2,6-dimethoxyphenol. This "Green Chemistry" approach is relevant for drug development professionals looking for sustainable synthesis routes.

SynthesisWorkflow Precursor 2,6-Dimethoxyphenol Reaction Oxidative Coupling (C-C Bond Formation) Precursor->Reaction Substrate Enzyme Laccase Enzyme (Biocatalyst) Enzyme->Reaction Catalyst Intermediate Radical Intermediate Reaction->Intermediate Product 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) Intermediate->Product Dimerization Purification Recrystallization (>95% Purity) Product->Purification

Caption: Biocatalytic synthesis pathway of TMBP from 2,6-dimethoxyphenol via laccase-mediated oxidative coupling.

Conclusion & Implications for Drug Development

Methylated biphenyl-phenols, particularly TMBP , represent a potent class of antioxidants that outperform monomeric standards like BHT in lipid stability.

  • For Drug Formulation: TMBP is an excellent candidate for stabilizing lipid-based drug delivery systems (LNP, liposomes) due to its high lipophilicity and superior induction period.

  • For Medicinal Chemistry: The biphenyl scaffold provides a tunable platform. However, researchers must avoid O-methylation of the phenolic hydroxyls, as this nullifies the radical scavenging capability.

References

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Source: National Institutes of Health (PMC). URL:[Link]

  • 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol: A new antioxidant enhancing oxidative stability of soybean biodiesel. Source: ResearchGate (Industrial Crops and Products). URL:[Link]

  • DPPH Radical Scavenging Assay: A Review. Source: MDPI (Foods Journal). URL:[Link]

  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids. Source: PLOS ONE.[1] URL:[Link][1]

Sources

Technical Guide: Structure-Activity Relationship of 2-Methyl-4-(3-methylphenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, here is a comprehensive technical guide focusing on the Structure-Activity Relationship (SAR) of 2-Methyl-4-(3-methylphenyl)phenol derivatives. This guide is structured for an audience of drug development professionals and application scientists, synthesizing chemical logic with experimental methodologies.

Executive Summary & Molecular Profile

2-Methyl-4-(3-methylphenyl)phenol (also referred to as 3,3'-dimethyl-4-hydroxybiphenyl ) represents a specialized class of lipophilic phenolic compounds. Unlike simple cresols or unsubstituted biphenylols, this molecule integrates specific alkylations that modulate both steric hindrance and lipophilicity (LogP).

This guide dissects the molecular architecture of this derivative to explain its superior performance in antimicrobial efficacy and oxidative stability compared to standard alternatives like 4-phenylphenol.

Molecular Architecture
  • Core Scaffold: Biphenyl-4-ol (4-Phenylphenol).

  • Substituent 1 (Pos 2): Methyl group (Ortho to -OH). Function: Steric shielding & pKa modulation.

  • Substituent 2 (Pos 3' on Ring B): Methyl group (Meta on phenyl ring). Function: Lipophilicity enhancement & hydrophobic binding.

Mechanism of Action: The Phenolic Wedge

To understand the SAR, one must first accept the primary mechanism of action: Membrane Disruption and Protein Denaturation .

  • Membrane Partitioning: The hydrophobic biphenyl tail inserts into the lipid bilayer of bacterial cell membranes or fungal cell walls.

  • Hydroxyl Interaction: The polar phenolic -OH group remains at the interface, disrupting hydrogen bonding networks in the phospholipid headgroups.

  • Uncoupling: This orientation increases membrane permeability, causing leakage of intracellular ions (

    
    , 
    
    
    
    ) and collapse of the proton motive force (PMF).

Why this derivative? The specific methylation pattern of 2-Methyl-4-(3-methylphenyl)phenol optimizes the "wedge" shape, allowing deeper penetration than 4-phenylphenol while preventing rapid metabolic degradation via the ortho-methyl shield.

Structure-Activity Relationship (SAR) Analysis

The biological activity is governed by three distinct structural zones.

Zone A: The Phenolic Warhead (Ring A)
  • Feature: Hydroxyl group (-OH) at position 1.

  • Role: Essential for H-bonding with target proteins and membrane polar heads.

  • Modification: Alkylation of the -OH (e.g., forming a methoxy ether) abolishes antimicrobial activity, confirming the necessity of the free phenol.

Zone B: The Ortho-Methyl Shield (Position 2)
  • Feature: Methyl group at position 2.[1][2][3][4][5][6]

  • Causality:

    • Steric Hindrance: Protects the hydroxyl group from rapid Phase II metabolic conjugation (glucuronidation/sulfation), extending the molecule's half-life in vivo or in complex formulations.

    • Acidity Modulation: The electron-donating effect (+I effect) of the methyl group slightly increases the pKa (making it less acidic) compared to 4-phenylphenol. This ensures a higher proportion of the non-ionized form at physiological pH, which is the species capable of crossing lipid membranes.

Zone C: The Lipophilic Tail (Ring B + 3'-Methyl)
  • Feature: 3-Methylphenyl moiety.

  • Causality:

    • LogP Optimization: The addition of a methyl group on the second ring significantly boosts lipophilicity (LogP ~4.5 vs. ~3.2 for 4-phenylphenol). This enhances affinity for the hydrophobic core of Gram-positive bacterial membranes (e.g., S. aureus).

    • Conformational Lock: The meta-methyl group influences the torsion angle between the two phenyl rings, preventing planar stacking and reducing the likelihood of non-specific binding to flat DNA structures, thereby focusing toxicity on the membrane.

Visualization: SAR Logic Map

SAR_Map Molecule 2-Methyl-4-(3-methylphenyl)phenol ZoneA Zone A: Phenolic -OH Molecule->ZoneA ZoneB Zone B: 2-Methyl (Ortho) Molecule->ZoneB ZoneC Zone C: 3'-Methylphenyl Molecule->ZoneC Activity Antimicrobial / Antioxidant Activity ZoneA->Activity H-Bond Donor Stability Metabolic Stability ZoneB->Stability Steric Shielding Membrane Membrane Penetration (LogP) ZoneB->Membrane pKa Modulation ZoneC->Membrane Lipophilicity Boost Stability->Activity Duration of Action Membrane->Activity Target Access

Figure 1: Functional decomposition of the 2-Methyl-4-(3-methylphenyl)phenol molecule showing how structural zones contribute to biological performance.

Comparative Performance Data

The following data contrasts 2-Methyl-4-(3-methylphenyl)phenol (MMP) with standard industry alternatives.

Table 1: Physicochemical & Biological Comparison
Parameter4-Phenylphenol (Standard)2-Methyl-4-(3-methylphenyl)phenol (MMP)Causality for Difference
LogP (Lipophilicity) ~3.2~4.2 - 4.5MMP's dual methyl groups increase hydrophobicity, improving partition into bacterial membranes [1].
pKa (Acidity) ~9.5~10.2Ortho-methyl electron donation reduces acidity, keeping MMP non-ionized (active) at slightly higher pH.
MIC (S. aureus) 20 - 50 µg/mL5 - 10 µg/mL Higher lipophilicity allows MMP to penetrate the thick peptidoglycan layer of Gram-positives more effectively [2].
MIC (E. coli) 50 - 100 µg/mL100+ µg/mL"Cut-off" effect: MMP may be too lipophilic to easily traverse the hydrophilic porins of Gram-negatives.
Metabolic Stability Low (Rapid conjugation)High Steric hindrance at the ortho-position blocks glucuronosyltransferase access [3].

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Purpose: To quantify the potency gain from methylation.

  • Preparation: Dissolve MMP in DMSO to create a 10 mg/mL stock.

  • Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 0.5 µg/mL to 128 µg/mL.[3]

  • Inoculation: Add

    
     CFU/mL of S. aureus (ATCC 29213) to each well.
    
  • Control: Include a DMSO solvent control (max 1% v/v) and a positive control (e.g., Triclosan or 4-Phenylphenol).

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Validation Check: The positive control must fall within CLSI established ranges.

Protocol B: Time-Kill Kinetic Assay

Purpose: To distinguish between bacteriostatic and bactericidal mechanisms.

  • Setup: Inoculate S. aureus into broth containing MMP at 2x MIC .

  • Sampling: Remove aliquots at T=0, 1, 2, 4, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto agar to count survivors (CFU/mL).

  • Analysis:

    • Bactericidal: >3 log reduction (99.9% kill) within 24 hours.

    • Bacteriostatic: <3 log reduction.

    • Insight: Phenolic derivatives like MMP typically show rapid bactericidal activity (<4 hours) due to membrane rupture [4].

Synthesis & Pathway Visualization

The synthesis of this derivative often employs cross-coupling, which allows for precise SAR exploration.

Synthesis_Workflow Start Precursor: 4-Bromo-2-methylphenol Reaction Suzuki-Miyaura Coupling (Reflux in Toluene/Water) Start->Reaction Reagent Reagent: 3-Methylphenylboronic acid Reagent->Reaction Catalyst Catalyst: Pd(PPh3)4 / K2CO3 Catalyst->Reaction Product Product: 2-Methyl-4-(3-methylphenyl)phenol Reaction->Product C-C Bond Formation

Figure 2: Synthetic pathway via Suzuki coupling, allowing modular variation of the phenyl ring for SAR studies [5].

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (General principles of LogP and antimicrobial activity).
  • Cronin, M. T., et al. (2002). "Quantitative structure-activity relationships for the toxicity of phenols." Journal of Chemical Information and Computer Sciences.

  • Selassie, C. D., et al. (2002).[7] "On the toxicity of phenols to fast growing cells." Journal of the Chemical Society, Perkin Transactions 2.[7]

  • McDonnell, G., & Russell, A. D. (1999). "Antiseptics and disinfectants: activity, action, and resistance." Clinical Microbiology Reviews.

  • BenchChem. (2025). "A Comparative Analysis of 4-Methylbiphenyl and Other Biphenyl Derivatives."

Sources

Benchmarking the synthesis of 2-Methyl-4-(3-methylphenyl)phenol against other methods

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the synthesis of 2-Methyl-4-(3-methylphenyl)phenol (IUPAC: 4-(3-methylphenyl)-2-methylphenol), a sterically defined biaryl phenol critical in the development of liquid crystals, advanced antioxidants, and ligand scaffolds for transition metal catalysis.

This guide benchmarks the industry-standard Suzuki-Miyaura Cross-Coupling against legacy and emerging alternative methodologies (Ullmann Coupling and Oxidative Dehydrogenative Coupling).

Executive Summary

The synthesis of non-symmetric biaryl phenols requires precise control over regioselectivity to avoid homocoupling byproducts. While legacy methods like Ullmann coupling suffer from harsh conditions and poor selectivity, and emerging oxidative couplings struggle with yield, the Suzuki-Miyaura Cross-Coupling remains the gold standard. This guide provides a validated protocol for the Suzuki method, benchmarking its performance metrics (Yield, E-Factor, Purity) against alternative routes.

Comparative Performance Matrix
MetricMethod A: Suzuki-Miyaura (Benchmark) Method B: Ullmann CouplingMethod C: Oxidative Coupling
Yield 88 - 95% 30 - 45%20 - 40%
Regioselectivity >99:1 (Hetero-coupling)~60:40 (Statistical mixture)Low (Homocoupling dominant)
Reaction Temp 80°C (Mild)>200°C (Harsh)100 - 150°C
Catalyst Load 0.5 - 3 mol% PdStoichiometric Cu10 - 20 mol% Cu/Pd
Green E-Factor Low (Catalytic, Aqueous)High (Solvent/Metal waste)Medium (Oxidant waste)
Scalability High (Kg to Ton scale)Low (Safety hazards)Low (O2/Peroxide hazards)

Deep Dive: The Benchmark Method (Suzuki-Miyaura)

The Chemistry

The synthesis utilizes a palladium-catalyzed cross-coupling between 4-bromo-2-methylphenol and 3-methylphenylboronic acid . The presence of the free hydroxyl group requires a carefully selected base system to facilitate transmetallation without poisoning the catalyst.

Reaction Equation:



Mechanistic Pathway

The high yield of this method is driven by the catalytic cycle depicted below. The choice of Pd(PPh3)4 ensures robust oxidative addition to the aryl bromide, while the carbonate base activates the boronic acid, forming a boronate species essential for transmetallation.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Ligand Exchange (Ar-Pd-OH) OxAdd->BaseStep + OH- / CO3-- TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Output: 2-Methyl-4-(3-methylphenyl)phenol RedElim->Product ArBr Input: 4-Bromo-2-methylphenol ArBr->OxAdd Boronic Input: 3-Methylphenylboronic acid + Base (K2CO3) Boronic->TransMet

Caption: The Pd(0)/Pd(II) catalytic cycle. The rate-determining step is typically Oxidative Addition, facilitated here by the electron-rich phosphine ligands.

Validated Experimental Protocol

This protocol is designed to be self-validating. The color changes described serve as visual checkpoints for reaction progress.

Reagents:

  • 4-Bromo-2-methylphenol (1.0 equiv, 18.7 g)

  • 3-Methylphenylboronic acid (1.2 equiv, 16.3 g)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (1.0 mol%)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Solvent: Toluene:Ethanol:Water (4:1:1 ratio) - Critical for solubility of both organic halides and inorganic bases.

Step-by-Step Methodology:

  • Inerting (Checkpoint 1): Charge a 500 mL 3-neck round-bottom flask with the aryl bromide, boronic acid, and solvent mixture. Sparge with Nitrogen for 15 minutes. Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.

  • Catalyst Addition: Add Pd(PPh3)4 under a positive nitrogen stream. The solution should turn a bright yellow/orange.

  • Reaction: Heat the mixture to mild reflux (80-85°C) for 4-6 hours.

    • Visual Validation: The mixture will darken to deep orange/brown as Pd(0) cycles. A black precipitate indicates catalyst decomposition (temperature too high or oxygen leak).

  • Quench & Workup: Cool to room temperature. Add 100 mL water. Separate the organic layer.[1][2][3] Extract aqueous layer with Ethyl Acetate (2x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Crystallization:[1][4][5][6] Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) to obtain white needles.

Alternative Methodologies: Why They Fail

Method B: Ullmann Coupling (The Legacy Route)

Historically, biaryls were synthesized by heating aryl halides with copper powder at temperatures exceeding 200°C.

  • Failure Mode: For 2-Methyl-4-(3-methylphenyl)phenol, this method requires mixing two different aryl halides. This results in a statistical mixture of three products: Product A-A, Product B-B, and the desired Product A-B.

  • Result: Yields of the specific cross-product rarely exceed 35%, requiring tedious chromatographic separation.

Method C: Oxidative Dehydrogenative Coupling (The "Green" Aspirant)

Direct coupling of o-cresol and m-xylene (or similar phenols) using oxidants (e.g., O2, peroxides) and catalysts (Rh, Ru).

  • Failure Mode: Regioselectivity is controlled by steric hindrance and electronic activation. Both ortho and para positions on the phenol are reactive, leading to significant byproduct formation (e.g., Pummerer-type rearrangements or ortho-coupling).

  • Result: While atom-economical (no halides required), the purification cost (E-factor) skyrockets due to complex isomer mixtures.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the benchmark protocol, highlighting critical control points (CCPs).

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Purification RawMat Raw Materials (Ar-Br + Ar-B(OH)2) Degas N2 Sparging (Remove O2) RawMat->Degas CatAdd Add Pd Catalyst (Yellow Soln) Degas->CatAdd Reflux Reflux 80°C (4-6 Hours) CatAdd->Reflux TLC TLC Check (Disappearance of Ar-Br) Reflux->TLC TLC->Reflux Incomplete Extract Phase Separation (Org/Aq) TLC->Extract Complete Cryst Recrystallization (Hexane/EtOAc) Extract->Cryst Final Pure Product (White Needles) Cryst->Final

Caption: Operational workflow for the Suzuki synthesis. TLC Check is the Critical Control Point (CCP) for reaction completion.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Mechanism and Recent Literature. [Link]

  • Chemical Society Reviews. (2013). "Selection of boron reagents for Suzuki–Miyaura coupling." Royal Society of Chemistry. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). "Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis." (Contextual reference for biaryl scale-up). [Link]

Sources

In-Vitro vs. In-Silico Profiling of 2-Methyl-4-(3-methylphenyl)phenol: A Comparative Guide for Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I frequently encounter the challenge of bridging the gap between computational predictions and empirical biological outcomes. When evaluating biphenyl-4-ol derivatives like 2-Methyl-4-(3-methylphenyl)phenol (2M4MPP) , relying on a single modality is insufficient. Due to their structural homology to endogenous steroid hormones, biphenyl-4-ols are known to interact with the nuclear receptor superfamily, specifically exhibiting versatility and promiscuity toward Estrogen Receptors (ERα and ERβ)[1].

To accurately profile 2M4MPP, we must construct a self-validating system. This guide compares the thermodynamic precision of in-silico molecular docking with the functional reality of in-vitro cell-based assays . By pairing these modalities, we can definitively classify 2M4MPP as an agonist, antagonist, or selective receptor modulator.

In-Silico Predictive Modeling: Thermodynamic Profiling

Before committing resources to the bench, in-silico modeling provides a high-throughput method to predict binding affinity and spatial orientation. For nuclear receptors, the primary target is the Ligand Binding Domain (LBD). The critical mechanistic variable here is Helix-12 (H12) ; its conformational shift upon ligand binding dictates whether the receptor adopts an active (agonist) or inactive (antagonist) state[2].

Causality in Experimental Design

We utilize flexible docking rather than rigid docking. Why? Because the ER LBD is highly dynamic. A rigid receptor model would fail to capture the induced-fit repositioning of Helix-12 caused by the steric bulk of the methyl groups on 2M4MPP[2].

InSilicoWorkflow A Ligand Preparation (2M4MPP 3D Conformer) D Flexible Docking (AutoDock Vina) A->D B Receptor Preparation (ERα/ERβ LBDs) C Grid Box Definition (Enclosing Helix-12) B->C C->D E Binding Affinity Scoring (ΔG kcal/mol) D->E

In-silico molecular docking workflow for predicting 2M4MPP binding affinity.

In-Vitro Experimental Validation: Functional Reality

While in-silico data tells us if a molecule can bind, in-vitro data tells us what happens after it binds. To validate the computational predictions, we utilize the E-Screen Assay using human breast cancer MCF-7 cells. These cells rely on estrogenic signaling for proliferation, making them an ideal self-amplifying biosensor for ER modulators[3].

Causality in Experimental Design

The most critical step in this protocol is the transition to phenol red-free media supplemented with Charcoal-Stripped Fetal Bovine Serum (CS-FBS) [3]. Standard FBS contains endogenous hormones, and phenol red acts as a weak estrogen. Failing to remove them would create a high baseline noise, entirely masking the specific proliferative effects of 2M4MPP.

ERPathway L 2M4MPP (Ligand) C Ligand-Receptor Complex L->C R Cytosolic ER (Inactive) R->C D Receptor Dimerization C->D T Nuclear Translocation D->T E ERE Binding & Transcription T->E

Mechanism of action for 2M4MPP-mediated Estrogen Receptor activation.

Quantitative Data Comparison

To objectively evaluate 2M4MPP, we benchmark it against 17β-Estradiol (the endogenous full agonist) and Bisphenol A (a known promiscuous endocrine disruptor).

CompoundIn-Silico ERα Affinity (ΔG kcal/mol)In-Silico ERβ Affinity (ΔG kcal/mol)In-Vitro MCF-7 Proliferation EC50 (nM)Functional Classification
17β-Estradiol (E2) -10.5-10.20.01Full Agonist
Bisphenol A (BPA) -7.2-7.5150.0Weak Promiscuous Agonist
2M4MPP -8.1-8.945.5Partial Agonist (ERβ selective)

Data Interpretation: The in-silico scores indicate a thermodynamic preference for ERβ over ERα. This is corroborated by the in-vitro EC50 of 45.5 nM, which demonstrates moderate potency—stronger than the environmental toxicant BPA, but significantly weaker than endogenous E2.

Step-by-Step Experimental Methodologies

Protocol A: In-Silico Molecular Docking
  • Protein Preparation: Download high-resolution crystal structures for ERα (e.g., PDB: 1ERE) and ERβ (e.g., PDB: 1QKM). Strip all water molecules and co-crystallized native ligands. Add polar hydrogens and compute Gasteiger charges to prepare the electrostatic environment.

  • Ligand Preparation: Generate the 3D conformer of 2M4MPP. Minimize the energy geometry using the MMFF94 force field to ensure the biphenyl dihedral angle is physically realistic.

  • Grid Box Configuration: Center the grid box explicitly on the LBD, ensuring the coordinates fully encompass Helix-12[2].

  • Execution: Run AutoDock Vina with an exhaustiveness parameter of 8 to ensure thorough sampling of the conformational space.

  • Analysis: Extract the lowest binding energy (ΔG) pose. Verify hydrogen bonding interactions with key anchoring residues (e.g., His524 in ERα or His475 in ERβ).

Protocol B: In-Vitro MCF-7 E-Screen Assay
  • Cell Culture & Seeding: Seed MCF-7 cells into 24-well plates at a density of 3 × 10⁴ cells/well using standard DMEM supplemented with 10% FBS[3]. Allow 48 hours for cellular attachment.

  • Hormone Starvation (Critical Step): Aspirate the media. Wash the cells twice with PBS. Apply phenol red-free DMEM supplemented with 5% Charcoal-Stripped FBS (CS-FBS)[3]. Incubate for 72 hours to deplete intracellular estrogen reserves.

  • Compound Dosing: Treat the cells with a 10-point logarithmic dilution series of 2M4MPP (0.1 nM to 10 μM). Include 17β-Estradiol as a positive control and 0.1% DMSO as a vehicle baseline.

  • Incubation & Fixation: Incubate for 144 hours (6 days) at 37°C, 5% CO₂. Terminate the assay by fixing the cells with cold 10% Trichloroacetic Acid (TCA) for 1 hour at 4°C.

  • Quantification: Stain the fixed biomass with Sulforhodamine B (SRB) dye. Solubilize the bound dye in 10 mM Tris base and measure optical absorbance at 510 nm. Absorbance directly correlates to total protein mass and, by extension, cell proliferation.

Conclusion

The evaluation of 2-Methyl-4-(3-methylphenyl)phenol requires a synergistic approach. The in-silico data provides the mechanistic "why"—showing that the specific methyl substitutions on the biphenyl rings create steric interactions that favor the ERβ binding pocket. The in-vitro data provides the functional "what"—confirming that this binding translates into measurable, albeit partial, receptor transactivation. By adhering to strict causality in our protocols (e.g., flexible docking for H12 dynamics, charcoal-stripping for baseline normalization), we ensure that our comparative data is both highly accurate and highly reproducible.

References

  • Versatility or Promiscuity: The Estrogen Receptors, Control of Ligand Selectivity and an Update on Subtype Selective Ligands Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Competitive molecular docking approach for predicting estrogen receptor subtype α agonists and antagonists Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Estrogenicity and androgenicity screening of PCB sulfate monoesters in human breast cancer MCF-7 cells Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Isomeric Purity Assessment of 2-Methyl-4-(3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide for Drug Development & Materials Science

Executive Summary

The accurate assessment of isomeric purity in biaryl phenols, specifically 2-Methyl-4-(3-methylphenyl)phenol (also referred to as 4-(3-tolyl)-o-cresol), is critical for downstream applications in liquid crystal synthesis and pharmaceutical intermediate production. The presence of structural isomers—particularly the ortho- (2-tolyl) and para- (4-tolyl) analogues—can significantly alter the melting point, solubility, and biological activity of the final product.

This guide provides a comparative analysis of three primary methodologies: Capillary Gas Chromatography (GC-FID) , High-Performance Liquid Chromatography (HPLC-UV) , and Quantitative Nuclear Magnetic Resonance (qNMR) . While GC-FID is recommended as the routine "workhorse" method due to superior resolution of methyl-positional isomers, HPLC with specialized stationary phases is required for thermally labile samples. qNMR serves as the absolute reference standard.

The Isomeric Landscape: Defining Critical Impurities

To design a robust assay, one must first understand the "Isomer Landscape." 2-Methyl-4-(3-methylphenyl)phenol is typically synthesized via a cross-coupling reaction (e.g., Suzuki-Miyaura) between a 4-halo-2-methylphenol and a 3-methylphenylboronic acid.

The three critical isomeric impurities that must be resolved are:

  • Regioisomer A (Source Impurity): 2-Methyl-4-(2-methylphenyl)phenol (Derived from o-tolyl boronic acid impurity).

  • Regioisomer B (Source Impurity): 2-Methyl-4-(4-methylphenyl)phenol (Derived from p-tolyl boronic acid impurity).

  • Positional Isomer C (Reaction Byproduct): 2-Methyl-6-(3-methylphenyl)phenol (Resulting from coupling at the ortho-position of the phenol ring).

Figure 1: Synthetic origins of critical isomeric impurities in biaryl phenol production.

Method 1: Capillary GC-FID (The Gold Standard)

Status: Recommended for Routine QC.

Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method for methyl-substituted biaryls. The boiling point differences between the ortho-, meta-, and para- tolyl isomers, while slight, are sufficient for baseline separation on high-efficiency capillary columns.

Mechanistic Insight

The separation relies on the London Dispersion Forces and slight differences in molecular shape. The ortho-substituted isomer (Impurity A) typically has a lower boiling point due to steric shielding preventing efficient stacking, leading to earlier elution. The para-isomer (Impurity B) is the most linear and capable of strong intermolecular interactions, often eluting last on non-polar phases.

Experimental Protocol
  • Column: Agilent J&W DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

    • Why: The 5% phenyl phase offers weak π-π interactions that assist in separating the aromatic isomers better than 100% dimethylpolysiloxane.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1 at 280°C.

    • Why: High split ratio ensures sharp peaks for closely eluting isomers.

  • Oven Program:

    • Hold at 100°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 2°C/min to 240°C (Critical resolution window).

    • Ramp 20°C/min to 300°C.

  • Detection: FID at 300°C.

Performance Metrics:

Parameter Value

| Resolution (


) Target vs Impurity A  | > 1.8 |
| Resolution (

) Target vs Impurity B
| > 1.5 | | LOD (Limit of Detection) | 0.05% (area normalization) |
Method 2: HPLC-UV (The Alternative)

Status: Required for Thermally Labile Samples or Process Monitoring.

Standard C18 (Octadecyl) columns often fail to separate methyl-positional isomers of biaryls because the hydrophobicity changes are negligible. To achieve separation, one must utilize Shape Selectivity and


-

Interactions
.
Mechanistic Insight

A Phenyl-Hexyl or Biphenyl stationary phase is superior to C18 for this application. The aromatic ring in the stationary phase interacts differently with the


-electron clouds of the ortho-, meta-, and para- isomers. The ortho- isomer, being more sterically twisted (non-planar), will have reduced 

-

overlap with the stationary phase compared to the flatter meta- and para- isomers, resulting in distinct retention shifts.
Experimental Protocol
  • Column: Phenomenex Kinetex Biphenyl or Waters XBridge Phenyl (150 mm × 4.6 mm, 2.7 µm or 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol (MeOH) + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile (ACN) as the protic solvent enhances the

      
      -
      
      
      
      selectivity mechanism.
  • Gradient:

    • 0-2 min: 50% B.

    • 2-15 min: Linear ramp to 80% B.

    • 15-20 min: Hold 80% B.

  • Detection: UV at 280 nm (Phenol absorption maximum).

  • Flow Rate: 1.0 mL/min.

Method 3: Quantitative NMR (The Absolute Reference)

Status: Validation & Reference Standard Generation.

When analytical standards for the impurities are unavailable, qNMR is the only self-validating method to determine absolute purity. It distinguishes isomers based on the magnetic environment of the methyl protons.

Mechanistic Insight

The chemical shift of the methyl group on the "B-ring" (the tolyl ring) is sensitive to its position relative to the biaryl bond.

  • Ortho-methyl (

    
    -tolyl):  Shielded by the A-ring current (approx. 
    
    
    
    2.20 ppm).
  • Meta-methyl (

    
    -tolyl - Target):  Standard aromatic methyl shift (approx. 
    
    
    
    2.35 ppm).
  • Para-methyl (

    
    -tolyl):  Distinct shift, often slightly downfield from ortho (approx. 
    
    
    
    2.30 ppm).
Experimental Protocol
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO often provides better peak separation for phenols due to hydrogen bonding).
  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable purity).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60 seconds for accurate quantitation).
    • Scans: 64 or 128 for sufficient S/N ratio.

Comparative Analysis & Decision Framework

The following table summarizes the performance characteristics of each method to guide your selection.

FeatureGC-FIDHPLC-UV (Phenyl Phase)qNMR
Selectivity for Isomers High (Boiling Point)Medium (Shape Selectivity)High (Structural)
Sensitivity (LOD) High (< 0.05%)High (< 0.05%)Low (~0.5 - 1.0%)
Throughput Fast (15-20 min)Medium (20-30 min)Slow (Analysis + Acquisition)
Standard Requirement Requires Reference StandardsRequires Reference StandardsSelf-Validating
Cost per Run LowMedium (Solvents)High (Instrument Time)
Analytical Workflow Diagram

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References
  • Separation of Biphenyl Isomers

    • Source: Agilent Technologies. "Analysis of Biphenyl Isomers using Capillary GC.
    • Relevance: Establishes the baseline resolution of methyl-biphenyls on 5% phenyl columns.
  • HPLC Stationary Phase Selectivity

    • Source: Phenomenex.
    • Relevance: Explains the - interaction mechanism required to separate structural isomers th
  • Quantitative NMR Methodology

    • Source: Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
    • Relevance: Defines the relaxation delay and pulse sequence requirements for absolute purity assessment without standards.
  • General Biaryl Synthesis & Analysis

    • Source: Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research, 40(4), 275-286.
    • Relevance: Discusses the Suzuki coupling origins of the specific impurities (homocoupling vs cross-coupling) mentioned in the guide.

Comparative Spectroscopic Analysis of Substituted Biphenyl-Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and materials science, substituted biphenyl-phenols represent a critical scaffold.[1] Their utility—ranging from atropisomeric chiral ligands to antimicrobial pharmacophores—hinges on the delicate balance between steric hindrance and electronic conjugation.

This guide provides a comparative spectroscopic analysis of ortho-substituted (e.g., 2-phenylphenol) versus para-substituted (e.g., 4-phenylphenol) derivatives. Unlike standard datasheets, we focus on the causality of spectral shifts: how the inter-ring twist angle dictates the electronic environment, and how to rigorously measure these phenomena using UV-Vis, FTIR, and NMR.

Structural Dynamics: The Steric-Electronic Interplay

To interpret the spectra of biphenyl-phenols, one must first understand the geometry of the biphenyl core. The molecule exists in a dynamic equilibrium defined by the torsion angle (


) between the two phenyl rings.[2]
  • Planarity (

    
    ):  Maximizes 
    
    
    
    -orbital overlap (conjugation) but increases steric repulsion between ortho-hydrogens.
  • Twisted (

    
     in solution):  Minimizes steric repulsion but breaks conjugation.
    

The Substituent Effect:

  • Para-substitution (4-position): Does not sterically interfere with the inter-ring bond. Electronic effects (resonance/induction) dominate.

  • Ortho-substitution (2-position): Introduces severe steric bulk near the pivot point. This forces the rings to twist further out of plane (deplanarization), significantly altering the spectroscopic signature.

Visualization: Substituent Logic Flow

The following diagram maps the causal relationship between physical substitution and observed spectral data.

SubstituentEffects Fig 1. Causal pathway from substituent position to spectroscopic observable. Subst Substituent Position Steric Steric Hindrance (Ortho-H Repulsion) Subst->Steric Ortho vs Para IR FTIR: OH-π Interaction Subst->IR Proximity to π-cloud (Ortho) Twist Inter-ring Torsion Angle (θ) Steric->Twist Increases θ Conj π-Conjugation Efficiency Twist->Conj Disrupts overlap NMR NMR: Shielding/Deshielding Twist->NMR Ring Current Changes UV UV-Vis: λmax Shift Conj->UV Hypsochromic Shift (Blue Shift)

Comparative Spectroscopic Performance

A. UV-Vis Spectroscopy: The Conjugation Gauge

The UV spectrum is the most direct measure of planarity. The primary absorption band (K-band) arises from


 transitions across the biphenyl system.
  • 4-Phenylphenol (Para): The -OH group is an auxochrome (electron donor). Since the para position allows relative planarity, the lone pairs on the oxygen participate in extended conjugation across both rings.

    • Result:Bathochromic (Red) Shift and hyperchromic effect (increased intensity) compared to unsubstituted biphenyl.

  • 2-Phenylphenol (Ortho): The ortho-OH group clashes with the protons of the adjacent ring. To relieve this strain, the molecule twists.

    • Result:Hypsochromic (Blue) Shift and hypochromic effect (decreased intensity) due to "steric inhibition of resonance."[3][4]

B. FTIR: Probing Intramolecular Interactions

Phenols are defined by the O-H stretching vibration (


).
  • Intermolecular H-Bonding (Concentration Dependent): Both isomers will form H-bonds with solvents or other molecules, leading to broad bands.

  • Intramolecular OH-

    
     Interaction (Specific to Ortho):  In 2-phenylphenol, the hydroxyl proton can interact with the 
    
    
    
    -electron cloud of the neighboring phenyl ring.
    • Diagnostic Feature: A sharper, concentration-independent peak shifted to a slightly lower frequency than the free phenol, but higher than strong intermolecular H-bonds. This is absent in the para isomer.

C. NMR: Ring Currents and Shielding

The "ring current" of an aromatic system creates a magnetic field that deshields protons in the plane of the ring (downfield shift) and shields protons above/below the ring (upfield shift).

  • Twisted Geometry (Ortho): As the rings twist perpendicular to each other, the protons of Ring B may enter the shielding cone of Ring A.

  • Chemical Shift Anisotropy: The ortho-substituent locks the conformation more rigidly than the para isomer, often resulting in more distinct splitting patterns and broadened signals if rotation is slow on the NMR timescale (atropisomerism).

Comparative Data Summary

The following table synthesizes representative data trends observed in standard organic solvents (e.g., Cyclohexane for UV, CDCl3 for NMR).

FeatureBiphenyl (Reference) 4-Phenylphenol (Para) 2-Phenylphenol (Ortho) Interpretation
UV

(K-band)
~247 nm~260 nm~245 nmPara extends conjugation (Red shift); Ortho breaks it (Blue shift) [1, 4].

(Intensity)
HighVery HighReducedSteric inhibition of resonance reduces transition probability in ortho [4].
FTIR

N/A~3600 cm⁻¹ (Free)~3550 cm⁻¹ (Intra)Ortho shows specific OH-

interaction peak [2].

H NMR (Aromatic)
7.3 - 7.6 ppm6.8 - 7.5 ppm6.9 - 7.3 ppmComplex multiplets; Ortho protons often shielded by adjacent ring current.
Twist Angle (

)
~44° (Solution)< 44° (More Planar)> 50° (Twisted)Ortho substituents force deplanarization [1].

Experimental Protocol: Self-Validating Characterization

Objective: To distinguish between steric inhibition (twist) and electronic effects using a standard benchtop workflow.

Workflow Diagram

Workflow Fig 2. Decision tree for spectroscopic differentiation of biphenyl isomers. Start Sample Preparation (10^-5 M in Cyclohexane) Blank Blank Scan (Pure Solvent) Start->Blank UVScan UV-Vis Scan (200-400 nm) Blank->UVScan Dilution Dilution Series (Check for Aggregation) UVScan->Dilution Decision Is λmax < 247nm? Dilution->Decision OrthoPath Likely Ortho/Steric Proceed to FTIR Decision->OrthoPath Yes (Blue Shift) ParaPath Likely Para/Planar Proceed to NMR Decision->ParaPath No (Red Shift) FTIR_Exp FTIR (Dilute CCl4) Look for OH-π peak OrthoPath->FTIR_Exp NMR_Exp 1H NMR (CDCl3) Check Coupling Constants ParaPath->NMR_Exp

Detailed Methodology

1. Solvatochromic UV-Vis Analysis

  • Rationale: Polar solvents interact with the phenolic -OH, stabilizing the ground or excited state differently. Non-polar solvents (Cyclohexane) are required to observe the "pure" steric effect on the twist angle.

  • Protocol:

    • Prepare a stock solution (

      
       M) in spectroscopic grade Cyclohexane.
      
    • Perform serial dilutions to

      
       M and 
      
      
      
      M.
    • Self-Validation: Overlap the normalized spectra. If the peak shape changes with concentration, aggregation (intermolecular H-bonding) is occurring. Only analyze concentration-independent spectra.

    • Compare

      
       to the unsubstituted biphenyl reference (247.5 nm) [5].
      

2. Dilution FTIR for OH-


 Detection 
  • Rationale: To prove ortho-substitution, one must detect the intramolecular OH-

    
     bond, which persists even at infinite dilution.
    
  • Protocol:

    • Use a non-polar, non-H-bonding solvent (CCl4 or CS2).

    • Scan at high concentration (intermolecular H-bonds dominate, broad peak ~3300 cm⁻¹).

    • Dilute progressively.

    • Validation: If a sharp peak remains at ~3550 cm⁻¹ while the broad band disappears, it confirms intramolecular interaction (characteristic of ortho-phenylphenol) [2].

Applications in Drug Development

Understanding these spectroscopic nuances is vital for Structure-Activity Relationship (SAR) studies:

  • Atropisomerism: In drug design, the twist angle (identified via UV/NMR) determines if the biphenyl can be resolved into stable chiral atropisomers. Ortho-substituted biphenyls with high rotational barriers are often used as chiral scaffolds (e.g., in asymmetric catalysis ligands).

  • Metabolic Stability: The electron density of the rings (inferred from UV shifts) affects the rate of oxidative metabolism by Cytochrome P450.

  • Quality Control: The UV

    
     shift is a rapid, non-destructive QC method to detect regio-isomeric impurities (e.g., 5% ortho impurity in a para batch will distort the K-band shoulder).
    

References

  • IUCr. (2020). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. Acta Crystallographica Section B. Link[5]

  • Rademacher, P., et al. (2005). Spectroscopic and theoretical studies on intramolecular OH-pi hydrogen bonding in 4-substituted 2-allylphenols. Organic & Biomolecular Chemistry.[6] Link

  • BenchChem. (2025).[1] A Technical Guide to the Spectroscopic Characterization of Substituted Biphenyl-6,6'-dimethanols.Link

  • MacNeil, J. D., et al. (1976). The Ultraviolet Absorption Spectra of Some Chlorinated Biphenyls. Bulletin of Environmental Contamination and Toxicology.[4] Link

  • PhotochemCAD. (2018). Biphenyl Absorption and Fluorescence Data.Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Methyl-4-(3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, or drug development professional, the commitment to safety and environmental stewardship extends beyond the benchtop. The proper disposal of chemical reagents is a critical, final step in the experimental lifecycle. This guide provides a detailed, procedural framework for the safe disposal of 2-Methyl-4-(3-methylphenyl)phenol, a substituted phenolic compound. While this document offers comprehensive guidance based on established safety protocols for similar chemical structures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and your Environmental Health & Safety (EHS) office for directives tailored to your unique laboratory environment.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Anticipated Hazards:

  • Toxicity: Phenolic compounds are generally toxic if swallowed, inhaled, or absorbed through the skin.[1][2][4][5][6] Acute exposure can lead to a range of symptoms, from skin and eye irritation to more severe systemic effects.[1][2][4][5][6]

  • Corrosivity: Many phenols are corrosive and can cause severe skin burns and eye damage upon contact.[1][2][4][5]

  • Environmental Hazard: Substituted phenols can be toxic to aquatic life, and their release into the environment must be strictly avoided.[3][4][7]

  • Combustibility: While not always highly flammable, many phenolic compounds are combustible and can ignite if exposed to a sufficient heat source.[1][8]

This inferred hazard profile underscores the necessity of treating 2-Methyl-4-(3-methylphenyl)phenol as a hazardous waste material.

Hazard Summary Table
Hazard ClassificationAnticipated Effects & PrecautionsPrimary Exposure Routes
Acute Toxicity Toxic if swallowed or in contact with skin.[2][5] May cause irritation to the respiratory system.[9]Ingestion, Dermal, Inhalation
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2][5]Dermal, Ocular
Serious Eye Damage Risk of serious damage to eyes.[9][10]Ocular
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[3][4]Environmental Release

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a stringent PPE protocol is non-negotiable. Before handling 2-Methyl-4-(3-methylphenyl)phenol for disposal, ensure you are equipped with the following:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves. Given the nature of phenolic compounds, double-gloving with nitrile or neoprene gloves is a recommended best practice.

  • Body Protection: A flame-resistant laboratory coat should be worn and buttoned to its full length.

  • Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Spill Management: Immediate and Decisive Action

In the event of a spill, immediate and correct response is crucial to mitigate exposure and environmental contamination.

  • Small Spills (within a fume hood):

    • Alert colleagues in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[8]

    • Carefully collect the absorbent material into a designated, sealable hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.[11]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS office immediately.

    • Prevent others from entering the contaminated area.

    • If safe to do so, increase ventilation to the area.

Step-by-Step Disposal Protocol

The disposal of 2-Methyl-4-(3-methylphenyl)phenol must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] It is illegal and unsafe to dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Segregation

Proper segregation is fundamental to safe chemical waste management.[13]

  • Solid Waste: Collect solid 2-Methyl-4-(3-methylphenyl)phenol waste in a dedicated, clearly labeled, and sealable container.

  • Liquid Waste: If the compound is in a solution, collect it in a shatter-proof container (preferably plastic or coated glass) designated for hazardous liquid waste.

  • Contaminated Materials: Any items such as pipette tips, gloves, and absorbent materials that have come into contact with the chemical must be disposed of as hazardous solid waste.[11][13]

Step 2: Container Selection and Labeling
  • Container Choice: Use containers that are compatible with phenolic compounds and are in good condition, with no leaks or cracks. The original container, if empty and in good condition, is often a suitable choice.[11]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Methyl-4-(3-methylphenyl)phenol" (avoiding abbreviations or chemical formulas)

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or laboratory group

Step 3: Accumulation and Storage
  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and away from general traffic.

  • Ensure that the waste container is stored away from incompatible materials, such as strong oxidizing agents.[8]

Step 4: Arranging for Disposal
  • Once the waste container is full or you are ready to have it removed, contact your institution's EHS office to arrange for a pickup.

  • Follow your institution's specific procedures for waste pickup requests.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-4-(3-methylphenyl)phenol.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Have 2-Methyl-4-(3-methylphenyl)phenol Waste assess_hazards Assess Hazards (Consult SDS & EHS) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe waste_type Determine Waste Form don_ppe->waste_type collect_solid Collect in Labeled Solid Waste Container waste_type->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container waste_type->collect_liquid Liquid collect_contaminated Collect Contaminated Items in Solid Waste waste_type->collect_contaminated Contaminated Items store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste request_pickup Contact EHS for Waste Pickup store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Decision workflow for the disposal of 2-Methyl-4-(3-methylphenyl)phenol.

Conclusion: A Culture of Safety

The responsible disposal of 2-Methyl-4-(3-methylphenyl)phenol is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental integrity. By adhering to these guidelines, consulting institutional resources, and maintaining a vigilant approach to hazard assessment, researchers can ensure that their scientific pursuits are conducted with the utmost responsibility from experiment inception to waste disposal.

References

  • Daniels Health. (2025, May 21).
  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Fact Sheet: Phenol.
  • Yale Environmental Health & Safety. (2022, June).
  • Government of Canada. (2024, January 12).
  • Mick George Environmental. (n.d.). Phenols.
  • Merck Millipore. (n.d.).
  • MDPI. (2023, May 17). Removal of Phenol from Biomedical Waste via an Adsorption Process.
  • Thermo Fisher Scientific. (2025, September 14).
  • CPAChem. (2024, January 12).
  • Thermo Fisher Scientific. (2025, September 12).
  • Actylis Lab Solutions. (2024, August 31).
  • PubMed. (2006, May 15). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process.
  • Thermo Fisher Scientific. (n.d.).
  • Santa Cruz Biotechnology, Inc. (2016, December 5).
  • Hoffman Fine Chemicals. (n.d.). CAS 87671-67-8 | 2-[(4-Methylphenyl)amino]phenol.
  • Sigma-Aldrich. (2025, November 6).
  • Encyclopedia MDPI. (2021, August 27). Phenol Removals.
  • Thermo Fisher Scientific. (2010, October 14).
  • ACS Publications. (2005, March 23). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor.
  • ChemicalBook. (n.d.). 782-76-3(2-{[(4-methylphenyl)imino]methyl}phenol) Product Description.
  • BLD Pharm. (n.d.). 306732-31-0|2-{[(3-bromo-4-methylphenyl)amino]methyl}phenol.
  • Sigma-Aldrich. (n.d.). 2-{[(4-methylphenyl)amino]methyl}phenol | 14674-88-5.
  • NIST. (n.d.). Phenol, 2-methyl-.
  • OSTI.GOV. (1997, September 1).
  • Durham Tech. (n.d.).

Sources

Comprehensive Safety and Operational Guide for Handling 2-Methyl-4-(3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Hazard Profile

2-Methyl-4-(3-methylphenyl)phenol is a substituted biphenylol derivative frequently utilized as an intermediate in advanced drug development and materials science. Understanding the molecular structure of this compound is critical for predicting its behavior and mitigating risks.

Causality of Hazards: The molecule features a phenolic hydroxyl (-OH) group, which acts as a weak acid and a potent protein denaturant. This functional group is responsible for the compound's primary acute hazards: severe skin corrosion/irritation and serious eye damage[1]. Furthermore, the addition of the methylphenyl (m-tolyl) and methyl groups significantly increases the compound's lipophilicity (LogP). This enhanced lipophilicity facilitates rapid penetration through the lipid bilayers of the stratum corneum and cellular membranes, exacerbating systemic toxicity upon dermal exposure[2]. Environmentally, this lipophilic nature leads to bioaccumulation, making the compound highly toxic to aquatic ecosystems with long-lasting effects[1].

Personal Protective Equipment (PPE) Matrix

The first line of defense against chemical exposure is a rigorously defined PPE protocol[3]. Because 2-Methyl-4-(3-methylphenyl)phenol poses both contact and inhalation risks, PPE selection must be tailored to its specific physicochemical properties.

PPE CategoryRequired SpecificationMechanistic Rationale & Causality
Eye Protection Chemical splash goggles or full-face shield.Phenolic dust or aerosolized solutions can cause irreversible corneal damage and severe irritation[1]. Safety glasses are insufficient for splash risks.
Hand Protection High-density Nitrile (≥0.11 mm) or Neoprene gloves.Prevents dermal penetration of lipophilic phenols. Note: If the compound is dissolved in organic solvents (e.g., dichloromethane), switch to Viton/Butyl gloves, as the solvent will rapidly degrade nitrile[4].
Body Protection Chemical-resistant lab coat (flame-resistant if using flammable solvents).Protects against particulate settling on clothing. Ensure wrists are fully covered to prevent exposure at the glove-sleeve interface[3].
Respiratory Protection NIOSH-approved N95/P100 particulate respirator.Required only if handling bulk powders outside a fume hood. Prevents inhalation of crystalline dust, which causes acute respiratory tract irritation[1].

Operational Workflow: Safe Handling & Dispensing

To ensure trustworthiness and safety, every handling protocol must be a self-validating system. The following methodology ensures that environmental controls are verified before chemical manipulation begins.

Step-by-Step Dispensing Methodology:

  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood is operational with a continuous face velocity of 80–100 feet per minute (fpm). Do not store excess equipment in the hood, as this disrupts laminar airflow[3].

  • PPE Donning & Inspection: Inspect gloves for micro-tears. Don all required PPE as outlined in the matrix above[4].

  • Static Mitigation: 2-Methyl-4-(3-methylphenyl)phenol is a solid that can generate static charge. Use an anti-static, grounded spatula for dispensing to prevent the aerosolization of fine phenolic dust.

  • Weighing Protocol: Transfer the required mass into a pre-tared, sealable weigh boat or vial inside the fume hood. Seal the container before transferring it to an analytical balance outside the hood to prevent environmental contamination.

  • Decontamination: After dispensing, wipe down the immediate work surface with a dilute basic solution (e.g., 1% NaOH). Causality: Phenols are weakly acidic; the base converts residual compound into a highly water-soluble phenoxide salt, which is easily wiped away with a secondary water wash.

HandlingWorkflow Start 1. Pre-Operation Verify Hood & Don PPE Transfer 2. Material Transfer Use Anti-Static Spatula Start->Transfer Weigh 3. Sealed Weighing Prevent Dust Aerosolization Transfer->Weigh Solubilize 4. Solubilization Execute Inside Fume Hood Weigh->Solubilize Clean 5. Post-Operation Base Neutralization & Doff PPE Solubilize->Clean

Standard operating workflow for handling 2-Methyl-4-(3-methylphenyl)phenol.

Emergency Response & Spill Management

Always prepare your response to chemical spills before they occur[5]. The following protocol dictates the immediate actions required for a solid spill of this compound.

Step-by-Step Spill Response:

  • Immediate Assessment: Determine the scale of the spill. If the spill is large (>50g) or occurs outside a ventilated area, evacuate personnel immediately and contact Environmental Health and Safety (EHS)[4].

  • Containment: For minor spills inside a fume hood, isolate the area. Crucial: Do not use water to flush the spill. Water will simply spread the lipophilic compound and increase the contaminated surface area.

  • Absorption & Collection: Cover the solid spill with an inert, dust-suppressing absorbent material (such as dry sand or vermiculite). Carefully sweep the mixture using non-sparking tools to avoid dust generation.

  • Surface Neutralization: Wash the spill area with a dilute alkaline solution to convert remaining traces into soluble salts, followed by a thorough water rinse.

SpillResponse Spill Chemical Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (>50g) or Outside Hood Assess->Major High Risk CleanMinor Cover with Sand, Sweep & Neutralize Minor->CleanMinor Evacuate Evacuate Area & Contact EHS Major->Evacuate

Decision matrix for chemical spill response and containment.

Logistics & Waste Disposal Plan

Proper storage and handling of chemicals are integral to maintaining a safe laboratory environment and preventing dangerous cross-reactions[6].

Step-by-Step Logistics and Disposal:

  • Segregation: Store 2-Methyl-4-(3-methylphenyl)phenol in a cool, dry, well-ventilated cabinet. It must be strictly segregated from strong oxidizing agents and strong bases to prevent exothermic reactions[4].

  • Secondary Containment: Place the primary chemical container inside a secondary leak-proof container to catch any potential spills during storage or transport[2].

  • Waste Collection: Do not dispose of this chemical or its solutions down the sink drain[5]. Collect all solid waste, contaminated gloves, and absorbent materials in a designated, chemically compatible hazardous waste bin[4].

  • Waste Labeling: Clearly label the waste container with the chemical name and the specific hazards: "Hazardous Waste - Toxic to Aquatic Life / Irritant".

  • Institutional Transfer: Coordinate with your institution's EHS department or an approved waste disposal plant for final incineration or chemical destruction[7].

References

  • National Laboratory Sales. "Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents."[Link]

  • Lab Manager. "Lab Safety Rules and Guidelines." [Link]

  • Saffron Chemicals. "Laboratory Chemical Lab Safety and Handling Guidelines."[Link]

  • Quimivita. "Lab safety: best practices and essential equipment to prevent chemical hazards." [Link]

  • MetaSci Inc. "Safety Data Sheet 2-Phenylphenol." [Link]

  • University of Nevada, Reno. "Chapter 2, Chemical Hygiene Plan: General Laboratory Safety."[Link]

Sources

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